Carvedilol metabolite 4-Hydroxyphenyl Carvedilol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-23-13-16(27)9-10-21(23)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJHEORDHXCJNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404402 | |
| Record name | 4'-Hydroxyphenyl Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142227-49-4 | |
| Record name | 4-Hydroxycarvedilol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142227494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Hydroxyphenyl Carvedilol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYCARVEDILOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I02L7A715Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxyphenyl Carvedilol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Hydroxyphenyl Carvedilol, a principal and pharmacologically potent metabolite of the widely prescribed cardiovascular drug, Carvedilol. 4-Hydroxyphenyl Carvedilol exhibits significantly greater β-blocking activity than its parent compound, making its synthesis and detailed characterization crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for its use as a reference standard in analytical method development and validation. This document outlines a detailed synthetic pathway, experimental protocols for both synthesis and characterization, and quantitative data presented in structured tables for ease of reference. Furthermore, key processes are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the metabolic conversion, synthetic workflow, and analytical procedures.
Introduction
Carvedilol is a non-selective β-adrenergic antagonist with α1-adrenergic blocking properties, widely used in the management of hypertension and heart failure.[1][2] Following administration, Carvedilol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[3][4] This metabolic process leads to the formation of several metabolites, among which 4'-Hydroxyphenyl Carvedilol is of particular interest due to its pharmacological activity.[5][6] Preclinical studies have demonstrated that this metabolite possesses approximately 13 times the β-blocking potency of Carvedilol itself, thereby contributing significantly to the overall therapeutic effect.[4][5]
The synthesis of 4-Hydroxyphenyl Carvedilol is essential for its availability as a standard for bioanalytical assays and for further pharmacological investigation. This guide details a published synthetic route and presents a thorough summary of the analytical techniques employed for its characterization, including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a cornerstone for its quantification in biological matrices.
Metabolic Pathway of Carvedilol to 4-Hydroxyphenyl Carvedilol
The primary metabolic pathway leading to the formation of 4-Hydroxyphenyl Carvedilol involves the aromatic hydroxylation of the phenyl group of the Carvedilol molecule. This reaction is predominantly catalyzed by the polymorphic enzyme CYP2D6.[3][6]
Synthesis of 4-Hydroxyphenyl Carvedilol
A viable synthetic route for 4-Hydroxyphenyl Carvedilol has been developed, starting from commercially available vanillin.[7][8] This multi-step synthesis is outlined below.
Synthetic Workflow
The synthesis involves the initial preparation of a key amine intermediate from vanillin, followed by its coupling with 4-(oxiranylmethoxy)-9H-carbazole to yield the final product.
Experimental Protocol for Synthesis
The following protocol is adapted from the literature for the synthesis of 4-Hydroxyphenyl Carvedilol.
Step 1: Synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol Hydrochloride (9a)
-
O-alkylation of Vanillin: Vanillin is reacted with 1,2-dibromoethane in the presence of a base at 95°C to yield 2-(2-bromoethoxy)-4-formyl-1-methoxybenzene.
-
Dakin Oxidation: The formyl group of the resulting compound is oxidized using m-chloroperbenzoic acid (m-CPBA) at room temperature to yield 1-(2-bromoethoxy)-4-hydroxy-2-methoxybenzene.
-
Gabriel Synthesis: The bromo intermediate is then reacted with potassium phthalimide to introduce the protected amine group.
-
Dephthalimidation: The phthalimide protecting group is removed by reacting with methanolic monomethylamine at 30°C. The resulting amine is isolated as its hydrochloride salt (9a).
Step 2: Coupling to form 4-Hydroxyphenyl Carvedilol (2)
-
The amine hydrochloride (9a) is coupled with 4-(oxiranylmethoxy)-9H-carbazole (10) in a suitable solvent to yield 4-Hydroxyphenyl Carvedilol.
Characterization of 4-Hydroxyphenyl Carvedilol
The characterization of 4-Hydroxyphenyl Carvedilol is critical to confirm its identity, purity, and quantity, especially in biological samples. High-performance liquid chromatography coupled with mass spectrometry is the predominant analytical technique.
UPLC-MS/MS Analysis
A common method for the simultaneous quantification of Carvedilol and 4-Hydroxyphenyl Carvedilol in human plasma involves solid-phase extraction followed by UPLC-MS/MS analysis.
-
Sample Preparation: Human plasma samples (100-200 µL) are subjected to solid-phase extraction or liquid-liquid extraction to isolate the analytes.
-
Chromatographic Separation: Separation is achieved on a C18 column (e.g., UPLC C18, 50 × 2.1 mm, 1.7 µm) using a mobile phase typically consisting of acetonitrile and an ammonium formate buffer with formic acid.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with electrospray ionization in the positive ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).
Quantitative Data from Method Validation
The following tables summarize the performance characteristics of a validated UPLC-MS/MS method for the quantification of 4-Hydroxyphenyl Carvedilol in human plasma.
Table 1: Linearity and Range
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Carvedilol | 0.05 - 50.049 | > 0.9928 |
| 4-Hydroxyphenyl Carvedilol | 0.01 - 10.017 | > 0.9928 |
Data adapted from multiple sources.
Table 2: Precision and Accuracy
| Analyte | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) | Accuracy (%) |
| 4-Hydroxyphenyl Carvedilol | 0.74 - 3.88 | 0.74 - 3.88 | 96.4 - 103.3 |
Data adapted from a representative study.
Table 3: Recovery
| Analyte | Recovery (%) |
| Carvedilol | 94 - 99 |
| 4-Hydroxyphenyl Carvedilol | 94 - 99 |
Data adapted from a representative study.
Table 4: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Carvedilol | 407.10 | 100.10 |
| 4-Hydroxyphenyl Carvedilol | 423.10 | 222.00 |
Data adapted from a representative study.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of 4-Hydroxyphenyl Carvedilol. The synthetic pathway, starting from vanillin, offers a feasible route for obtaining this important metabolite for research and as a reference standard. The characterization, predominantly by UPLC-MS/MS, allows for its sensitive and specific quantification in biological matrices, which is essential for pharmacokinetic and bioequivalence studies of Carvedilol. The provided protocols, data tables, and diagrams serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
References
- 1. US20060167077A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
- 2. CN102190613A - Method for preparing carvedilol - Google Patents [patents.google.com]
- 3. US20090028935A1 - Carvedilol forms, compositions, and methods of preparation thereof - Google Patents [patents.google.com]
- 4. CN102285910B - Method for preparing (S) -carvedilol - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel design and synthesis of modified structure of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 4'-Hydroxyphenyl Carvedilol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Hydroxyphenyl Carvedilol is the major and most active metabolite of Carvedilol, a non-selective beta- and alpha-1 adrenergic receptor blocker widely used in the management of cardiovascular diseases.[1] Formed in the liver primarily through the action of the cytochrome P450 enzyme CYP2D6, this metabolite exhibits significantly greater beta-blocking potency than its parent compound.[2][3] An understanding of the chemical properties of 4'-Hydroxyphenyl Carvedilol is crucial for a comprehensive grasp of Carvedilol's overall pharmacological and toxicological profile, and for the development of new chemical entities with improved therapeutic characteristics. This guide provides a detailed overview of the known chemical properties of 4'-Hydroxyphenyl Carvedilol, including its synthesis, physicochemical parameters, and spectroscopic data.
Chemical and Physical Properties
4'-Hydroxyphenyl Carvedilol, with the chemical name 4-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-methoxyphenol, is a solid, off-white to white substance at room temperature.[4] Its fundamental chemical identifiers and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₆N₂O₅ | [5] |
| Molecular Weight | 422.47 g/mol | [5] |
| CAS Number | 142227-49-4 | [5] |
| Appearance | Solid, off-white to white | [4] |
| Solubility | 10 mM in DMSO | [5] |
| LogP (XLogP3) | 3.8 | [6] |
| Storage Temperature | -20°C | [7] |
Synthesis
While 4'-Hydroxyphenyl Carvedilol is primarily formed via metabolism of Carvedilol, a chemical synthesis route has been developed.[8][9] The synthesis commences from commercially available vanillin. The key steps involve O-alkylation, Dakin oxidation, and coupling with 4-(oxiran-2-ylmethoxy)-9H-carbazole.[8][9]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ClinPGx [clinpgx.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 4′-Hydroxy carvedilol | Sigma-Aldrich [sigmaaldrich.com]
- 5. abmole.com [abmole.com]
- 6. 4-Hydroxyphenyl Carvedilol D5 | C24H26N2O5 | CID 49849579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4’-Hydroxyphenyl Carvedilol | LGC Standards [lgcstandards.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
In Vitro Metabolism of Carvedilol to 4'-Hydroxyphenyl Carvedilol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carvedilol, a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, undergoes extensive hepatic metabolism. A primary metabolic pathway is the aromatic ring hydroxylation leading to the formation of 4'-hydroxyphenyl carvedilol (4'-OHC), a metabolite with significantly more potent beta-blocking activity than the parent compound.[1] Understanding the in vitro metabolism of carvedilol, particularly its conversion to 4'-OHC, is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. This technical guide provides an in-depth overview of the in vitro metabolism of carvedilol to 4'-OHC, summarizing key enzymatic pathways, quantitative kinetic data, and detailed experimental protocols.
Enzymatic Pathways in the Formation of 4'-Hydroxyphenyl Carvedilol
The in vitro metabolism of carvedilol to 4'-OHC is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[2]
Primary Enzyme:
-
CYP2D6: This enzyme is the principal catalyst for the 4'-hydroxylation of carvedilol.[2][3][4][5] The activity of CYP2D6 is highly polymorphic, leading to significant inter-individual and inter-ethnic variations in carvedilol metabolism and plasma concentrations.[3][6][7] Individuals who are poor metabolizers of CYP2D6 substrates exhibit higher plasma concentrations of the parent drug.[8]
Contributing Enzymes:
While CYP2D6 is the major contributor, other CYP isoforms have been shown to play a role in the formation of 4'-OHC in vitro, albeit to a lesser extent.[2] These include:
The involvement of multiple enzymes suggests a complex metabolic profile for carvedilol, which may mitigate the impact of the reduced activity of a single enzyme.[2]
The metabolic conversion is illustrated in the following pathway diagram:
Quantitative Analysis of In Vitro Metabolism
The kinetics of 4'-hydroxyphenyl carvedilol formation can be characterized by determining the Michaelis-Menten constants, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax). The intrinsic clearance (Vmax/Km) is a key parameter for predicting hepatic clearance.
Kinetic Parameters for 4'-Hydroxyphenyl Carvedilol Formation by CYP2D6 Variants
The following table summarizes the kinetic parameters for the formation of 4'-hydroxyphenyl carvedilol by wild-type CYP2D6.1 and several of its allelic variants. This data highlights the functional impact of genetic polymorphisms on carvedilol metabolism.
| CYP2D6 Variant | Vmax (pmol/min/pmol CYP2D6) | Km (μM) | Intrinsic Clearance (Vmax/Km) (μL/min/pmol CYP2D6) | Reference |
| CYP2D6.1 (Wild Type) | 1.25 ± 0.08 | 5.89 ± 0.98 | 0.21 ± 0.04 | [3] |
| CYP2D6.2 | 0.87 ± 0.06 | 5.81 ± 1.12 | 0.15 ± 0.03 | [3] |
| CYP2D6.10 | 0.05 ± 0.01 | 4.88 ± 1.23 | 0.01 ± 0.00 | [3] |
| CYP2D6.89 | 2.80 ± 0.15 | 17.73 ± 2.11 | 0.16 ± 0.02 | [3] |
| CYP2D6.92 | No activity detected | - | - | [3] |
| CYP2D6.96 | No activity detected | - | - | [3] |
Data presented as mean ± SD.
Experimental Protocols for In Vitro Carvedilol Metabolism Studies
A generalized workflow for assessing the in vitro metabolism of carvedilol is presented below.
Materials and Reagents
-
Carvedilol
-
4'-Hydroxyphenyl carvedilol (as a reference standard)
-
Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP2D6)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination and sample preparation)
-
Methanol (for stock solutions)
-
Formic acid (for mobile phase preparation)
-
Ultrapure water
-
Internal standard for LC-MS/MS analysis (e.g., a deuterated analog of carvedilol or 4'-OHC)
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (or recombinant CYP enzymes) and phosphate buffer. The final protein concentration will need to be optimized.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Add varying concentrations of carvedilol (dissolved in a suitable solvent like methanol, ensuring the final solvent concentration is low, typically <1%) to the pre-incubated mixture.
-
Start the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).[6][7] The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.
Sample Processing and Analysis
-
Protein Precipitation: Centrifuge the terminated reaction mixture at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites.
-
Sample Preparation: The supernatant may be directly injected into the analytical system or may require further processing, such as solid-phase extraction, to concentrate the analytes and remove interfering substances.[9][10]
-
Analytical Method: The quantification of carvedilol and 4'-hydroxyphenyl carvedilol is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[9][11][12]
-
Chromatographic Separation: A C18 column is commonly used for the separation of carvedilol and its metabolites.[9][11]
-
Mass Spectrometric Detection: Detection is achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[9][11]
-
Data Analysis
-
Calibration Curve: A calibration curve for 4'-hydroxyphenyl carvedilol is constructed using known concentrations of the reference standard.
-
Quantification: The concentration of the metabolite in the in vitro samples is determined from the calibration curve.
-
Kinetic Parameter Calculation: The rate of metabolite formation at each substrate concentration is calculated. These data are then fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
Conclusion
The in vitro metabolism of carvedilol to 4'-hydroxyphenyl carvedilol is a critical pathway governed primarily by the polymorphic enzyme CYP2D6, with minor contributions from other CYP isoforms. The methodologies outlined in this guide provide a framework for researchers to investigate the kinetics of this metabolic conversion, assess the impact of genetic variants, and explore potential drug-drug interactions. A thorough understanding of these in vitro processes is essential for the continued development and personalized application of carvedilol in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
CYP2D6-Mediated Formation of 4-Hydroxyphenyl Carvedilol
An In-depth Technical Guide on the Core Topic:
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carvedilol is a non-selective beta-blocker and alpha-1 adrenergic receptor antagonist widely prescribed for the treatment of hypertension and congestive heart failure.[1][2] It is administered as a racemic mixture of R(+) and S(-) enantiomers. The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1 blockade.[3] The clinical efficacy and safety profile of carvedilol are significantly influenced by its extensive hepatic metabolism, a process dominated by the cytochrome P450 (CYP) enzyme system.
The main metabolic pathways for carvedilol include aromatic ring oxidation, demethylation, and subsequent glucuronidation.[4] Aromatic ring oxidation, which produces the active metabolites 4'-hydroxyphenyl carvedilol and 5'-hydroxyphenyl carvedilol, is predominantly catalyzed by the highly polymorphic enzyme CYP2D6.[1][4][5] The 4'-hydroxyphenyl metabolite, in particular, is noted for being approximately 13 times more potent as a beta-blocker than the parent compound.[6] Given the critical role of CYP2D6 in activating carvedilol and the extensive genetic variability of the CYP2D6 gene, understanding this specific metabolic pathway is paramount for personalizing therapy and ensuring patient safety.
This technical guide provides an in-depth examination of the CYP2D6-mediated formation of 4'-hydroxyphenyl carvedilol, presenting quantitative kinetic data, detailed experimental protocols for its study, and the clinical implications of genetic polymorphisms.
Metabolic Pathway of Carvedilol Hydroxylation
Carvedilol undergoes extensive first-pass metabolism in the liver.[7] The hydroxylation of the phenyl ring is a key step, primarily mediated by CYP2D6, leading to the formation of 4'- and 5'-hydroxyphenyl carvedilol.[1][5] While other enzymes like CYP2C9, CYP3A4, and CYP1A2 contribute to the overall metabolism of carvedilol, CYP2D6 is the principal enzyme responsible for these specific hydroxylation reactions.[1][4] The metabolism is stereoselective; CYP2D6 exhibits a higher affinity for the R(+) enantiomer.[3][8]
References
- 1. Carvedilol Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Stereoselective disposition of carvedilol is determined by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carvedilol: A Nonselective Beta-blocking Agent With Antioxidant - Page 3 [medscape.com]
- 8. ClinPGx [clinpgx.org]
Pharmacological Profile of 4-Hydroxyphenyl Carvedilol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking and antioxidant properties, widely used in the management of cardiovascular diseases.[1][2] Following administration, carvedilol is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP2C9, leading to the formation of several metabolites.[3] Among these, 4-Hydroxyphenyl Carvedilol has garnered significant interest due to its potent pharmacological activity. This technical guide provides a comprehensive overview of the pharmacological profile of 4-Hydroxyphenyl Carvedilol, summarizing key data on its receptor binding, functional activity, pharmacokinetics, and metabolic pathways.
Metabolism of Carvedilol to 4-Hydroxyphenyl Carvedilol
Carvedilol undergoes aromatic ring oxidation to produce the 4-Hydroxyphenyl metabolite, a reaction primarily catalyzed by the CYP2D6 enzyme.[3] Genetic polymorphisms in CYP2D6 can influence the plasma concentrations of carvedilol and its metabolites.[3]
Metabolic conversion of Carvedilol to 4-Hydroxyphenyl Carvedilol.
Receptor Binding Affinity and Functional Activity
4-Hydroxyphenyl Carvedilol exhibits a distinct receptor interaction profile compared to its parent compound. Preclinical studies have consistently shown that it is a significantly more potent beta-adrenoceptor antagonist.[4]
Adrenergic Receptor Binding and Potency
While specific Ki values for 4-Hydroxyphenyl Carvedilol at α1, β1, and β2 adrenergic receptors are not consistently reported across the literature, it is widely cited that the 4'-hydroxyphenyl metabolite is approximately 13 times more potent than carvedilol for β-blockade.[4] In contrast, the vasodilating activity of 4-Hydroxyphenyl Carvedilol, which is attributed to α1-adrenoceptor blockade, is weaker than that of carvedilol.[4]
| Compound | Receptor Target | Potency Comparison vs. Carvedilol | Reference |
| 4-Hydroxyphenyl Carvedilol | β-Adrenergic Receptors | ~13-fold more potent in β-blockade | [4] |
| 4-Hydroxyphenyl Carvedilol | α1-Adrenergic Receptors | Weaker vasodilating activity | [4] |
| Carvedilol | β1-Adrenergic Receptor | KD of approximately 4-5 nM | [5] |
| Carvedilol | β2-Adrenergic Receptor | -logKB = 10.13 ± 0.08 (13-fold more potent than at β1) | [6] |
| Carvedilol | α1-Adrenergic Receptors | β1:α1 blocking relative potency of 1.7-fold | [5] |
Biased Agonism and Downstream Signaling
Carvedilol is recognized as a "biased agonist" at the β2-adrenergic receptor, meaning it antagonizes Gs-protein-mediated adenylyl cyclase activation while simultaneously stimulating β-arrestin-dependent signaling pathways, such as the activation of extracellular signal-regulated kinase (ERK).[7][8][9] This biased signaling is hypothesized to contribute to its unique clinical efficacy.[7] Carvedilol's stimulation of β-arrestin signaling has been shown to be dependent on Gαi protein recruitment to the β1-adrenergic receptor.[10] While direct studies on the biased agonism of 4-Hydroxyphenyl Carvedilol are limited, its structural similarity and potent β-blocking activity suggest it may share some of these properties.
Hypothesized biased agonism of 4-Hydroxyphenyl Carvedilol.
Pharmacokinetic Profile
The pharmacokinetic properties of 4-Hydroxyphenyl Carvedilol have been characterized in human plasma following oral administration of carvedilol. Generally, the plasma concentrations of the metabolite are about one-tenth of those observed for the parent drug.[4][7]
| Parameter | Carvedilol (6.25 mg dose) | 4-Hydroxyphenyl Carvedilol | Reference |
| Cmax (ng/mL) | 21.26 ± 9.23 | 2.42 ± 2.07 | [11] |
| AUC0-t (ng·h/mL) | 66.95 ± 29.45 | 5.93 ± 3.51 | [11] |
| AUC0-inf (ng·h/mL) | 68.54 ± 30.11 | 6.78 ± 3.49 | [11] |
| T1/2 (h) | 6.30 ± 1.95 | 6.31 ± 6.45 | [11] |
Experimental Protocols
This section provides an overview of the methodologies used to characterize the pharmacological profile of 4-Hydroxyphenyl Carvedilol.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target adrenergic receptor subtype are prepared.
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]prazosin for α1, [¹²⁵I]cyanopindolol for β-receptors) and varying concentrations of the unlabeled competitor (4-Hydroxyphenyl Carvedilol).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger downstream of Gs- and Gi-coupled receptors.
Methodology:
-
Cell Culture: Cells expressing the β-adrenergic receptor of interest are cultured in multi-well plates.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with an agonist (e.g., isoproterenol) in the presence of varying concentrations of the antagonist (4-Hydroxyphenyl Carvedilol).
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
ERK1/2 Phosphorylation Assay
This assay quantifies the activation of the ERK signaling pathway, a common downstream target of β-arrestin-mediated signaling.
Workflow for an ERK phosphorylation assay.
Methodology:
-
Cell Treatment: Cells expressing the relevant β-adrenergic receptor are treated with 4-Hydroxyphenyl Carvedilol for various times and at different concentrations.
-
Cell Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-ERK to total ERK.
Conclusion
4-Hydroxyphenyl Carvedilol is a pharmacologically active metabolite of carvedilol with a distinct profile characterized by potent β-adrenergic receptor antagonism and weaker α1-adrenergic blockade compared to the parent drug. Its pharmacokinetic properties result in lower systemic exposure than carvedilol. The potential for biased agonism at β-adrenergic receptors, a hallmark of carvedilol, warrants further investigation for this metabolite, as it may contribute to the overall therapeutic effects of carvedilol treatment. This technical guide provides a foundational understanding of the pharmacological characteristics of 4-Hydroxyphenyl Carvedilol for professionals engaged in cardiovascular drug research and development.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 3. ClinPGx [clinpgx.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A unique mechanism of beta-blocker action: carvedilol stimulates beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gαi is required for carvedilol-induced β1 adrenergic receptor β-arrestin biased signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of 4-Hydroxyphenyl Carvedilol as a Beta-Blocker: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of 4-Hydroxyphenyl Carvedilol, a principal active metabolite of the widely prescribed beta-blocker, Carvedilol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its interaction with beta-adrenergic receptors and the subsequent downstream signaling pathways.
Introduction
Carvedilol is a non-selective beta-adrenergic receptor antagonist with additional alpha-1 adrenoceptor blocking properties.[1][2] It is metabolized in the liver to several metabolites, among which 4-Hydroxyphenyl Carvedilol has been identified as a significantly more potent beta-blocker than the parent compound.[3][4] Understanding the specific mechanism of this metabolite is crucial for a comprehensive grasp of Carvedilol's therapeutic effects.
Receptor Binding Affinity and Potency
Table 1: Comparative Beta-Adrenergic Receptor Binding and Potency
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Relative Potency (vs. Carvedilol) |
| Carvedilol | β1-adrenergic | 0.32 | 1x |
| β2-adrenergic | 0.13 - 0.40 | ||
| 4-Hydroxyphenyl Carvedilol | β-adrenergic | Data not available | ~13x more potent[3][4] |
Note: The increased potency of 4-Hydroxyphenyl Carvedilol suggests significantly lower Ki values for both β1 and β2 receptors compared to Carvedilol.
Molecular Mechanism of Action: Antagonism of the Beta-Adrenergic Signaling Pathway
4-Hydroxyphenyl Carvedilol exerts its beta-blocking effect by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β1 and β2-adrenergic receptors. This action attenuates the downstream signaling cascade responsible for the physiological "fight-or-flight" response.
Upon agonist binding, beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activate the stimulatory G-protein (Gs). The alpha subunit of Gs (Gαs) then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in increased heart rate, contractility, and other sympathomimetic effects.
By blocking the initial agonist binding, 4-Hydroxyphenyl Carvedilol prevents this entire cascade, leading to a reduction in heart rate and myocardial contractility, thereby decreasing cardiac workload.
Beta-Adrenergic Signaling and Inhibition by 4-Hydroxyphenyl Carvedilol.
Experimental Protocols
The determination of the beta-blocking activity and potency of compounds like 4-Hydroxyphenyl Carvedilol involves two primary types of in vitro assays: radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP production).
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of an unlabeled compound (the "cold" ligand, e.g., 4-Hydroxyphenyl Carvedilol) for a specific receptor by measuring its ability to displace a radiolabeled ligand (the "hot" ligand) that has a known high affinity for the receptor.
Objective: To determine the inhibitory constant (Ki) of 4-Hydroxyphenyl Carvedilol for β1 and β2-adrenergic receptors.
Materials:
-
Membrane preparations from cells expressing human β1 or β2-adrenergic receptors.
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol).
-
Unlabeled 4-Hydroxyphenyl Carvedilol.
-
Non-specific binding control (e.g., a high concentration of Propranolol).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of 4-Hydroxyphenyl Carvedilol.
-
Incubation: In a 96-well plate, incubate the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of 4-Hydroxyphenyl Carvedilol. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the 4-Hydroxyphenyl Carvedilol concentration to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Experimental Workflow for Radioligand Binding Assay.
cAMP Functional Assay
This assay measures the ability of a beta-blocker to inhibit the agonist-induced production of intracellular cAMP.
Objective: To determine the functional antagonist potency of 4-Hydroxyphenyl Carvedilol at β1 and β2-adrenergic receptors.
Materials:
-
Cells expressing the target beta-adrenergic receptor and a cAMP biosensor (e.g., GloSensor™).
-
4-Hydroxyphenyl Carvedilol.
-
A beta-adrenergic agonist (e.g., Isoproterenol).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
Assay medium.
-
Luminometer or a plate reader capable of detecting the biosensor signal.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and incubate overnight.
-
Compound Addition: Pre-incubate the cells with varying concentrations of 4-Hydroxyphenyl Carvedilol.
-
Agonist Stimulation: Add a fixed concentration of the beta-adrenergic agonist (typically at its EC80 concentration) to stimulate cAMP production.
-
Incubation: Incubate for a sufficient time to allow for cAMP production.
-
Signal Detection: Measure the signal from the cAMP biosensor according to the manufacturer's protocol.
-
Data Analysis: Plot the inhibition of the agonist-induced cAMP signal as a function of the 4-Hydroxyphenyl Carvedilol concentration to determine its IC50.
Conclusion
4-Hydroxyphenyl Carvedilol is a potent beta-adrenergic receptor antagonist, significantly more so than its parent compound, Carvedilol. Its mechanism of action is the competitive blockade of β1 and β2-adrenergic receptors, thereby inhibiting the downstream adenylyl cyclase/cAMP signaling pathway. This leads to a reduction in sympathetically driven increases in heart rate and contractility. The methodologies of radioligand binding and functional cAMP assays are critical for quantifying the potency and efficacy of this and other beta-blocking agents. Further research to determine the precise binding affinities (Ki) of 4-Hydroxyphenyl Carvedilol would provide a more complete quantitative understanding of its pharmacological profile.
References
- 1. Carvedilol but not metoprolol reduces beta-adrenergic responsiveness after complete elimination from plasma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells | PLOS One [journals.plos.org]
- 3. How Carvedilol activates β2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carvedilol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
The Potent Biological Activities of Carvedilol's Phenolic Metabolites: A Technical Guide
An in-depth exploration of the enhanced antioxidant, cardiovascular, and anti-proliferative properties of the phenolic metabolites of Carvedilol, providing researchers, scientists, and drug development professionals with critical data and experimental insights.
Carvedilol, a third-generation beta-blocker, is widely prescribed for the management of cardiovascular diseases. Beyond its primary role as an adrenoceptor antagonist, extensive research has revealed that its biological activity is significantly amplified by its phenolic metabolites: 3-hydroxycarvedilol, 4'-hydroxycarvedilol, and 5'-hydroxycarvedilol. This technical guide synthesizes the current understanding of the biological activities of these metabolites, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Enhanced Antioxidant and Radical-Scavenging Activity
A substantial body of evidence indicates that the phenolic metabolites of Carvedilol are markedly more potent antioxidants than the parent drug itself. This enhanced activity is attributed to the presence of the hydroxyl group on the carbazole or phenoxy moiety, which facilitates hydrogen atom donation to scavenge free radicals.
Quantitative Antioxidant Capacity
The antioxidant activities of Carvedilol and its phenolic metabolites have been quantified using various assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of an antioxidant to reduce the stable DPPH radical is measured spectrophotometrically.
Studies have consistently demonstrated that while Carvedilol exhibits negligible radical-inhibiting activity, its phenolic metabolites are powerful antioxidants. The radical-quenching abilities of the metabolites follow the order: 3-hydroxycarvedilol > 5'-hydroxycarvedilol > 4'-hydroxycarvedilol.[1] In fact, 3-hydroxycarvedilol has been shown to possess even stronger antioxidant activity than α-tocopherol, a well-established benchmark antioxidant.[1]
Table 1: Antioxidant Activity of Carvedilol and its Phenolic Metabolites
| Compound | Relative Radical-Quenching Ability (DPPH Assay) |
| Carvedilol | Negligible |
| 4'-hydroxycarvedilol | + |
| 5'-hydroxycarvedilol | ++ |
| 3-hydroxycarvedilol | +++ |
Relative activity is denoted by '+' symbols, with '+++' representing the highest activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the key steps for assessing the antioxidant activity of Carvedilol's metabolites using the DPPH assay.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (Carvedilol, 3-hydroxycarvedilol, 4'-hydroxycarvedilol, 5'-hydroxycarvedilol)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). This solution should be freshly prepared and protected from light.
-
Preparation of Test and Control Solutions: Prepare serial dilutions of the test compounds and the positive control in the same solvent used for the DPPH solution.
-
Assay Procedure:
-
Add a defined volume of the DPPH working solution to each well of the 96-well plate.
-
Add an equal volume of the test compound dilutions, positive control, or solvent (for blank) to the respective wells.
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
DPPH Assay Workflow
Cardiovascular Effects
The phenolic metabolites of Carvedilol also contribute to its overall cardiovascular effects, exhibiting both beta-blocking and vasodilatory properties.
Beta-Adrenergic Receptor Blocking Activity
Table 2: Beta-Adrenergic Receptor Binding Affinity of Carvedilol Enantiomers
| Compound | Receptor | Ki (nM) |
| S-(-)-Carvedilol | β1-adrenoceptor | ~0.4 |
| R-(+)-Carvedilol | β1-adrenoceptor | ~45 |
| S-(-)-Carvedilol | α1-adrenoceptor | ~14 |
| R-(+)-Carvedilol | α1-adrenoceptor | ~16 |
Data for metabolites is a subject of ongoing research to establish precise Ki values.
Experimental Protocol: Radioligand Binding Assay for Beta-Adrenoceptor Affinity
This protocol provides a general framework for determining the binding affinity (Ki) of Carvedilol's metabolites to beta-adrenergic receptors.
Materials:
-
Cell membranes expressing beta-adrenergic receptors (e.g., from CHO cells transfected with the human β1- or β2-adrenoceptor)
-
Radioligand (e.g., [3H]-CGP 12177, a hydrophilic β-adrenergic antagonist)
-
Unlabeled competitor ligands (Carvedilol metabolites)
-
Non-specific binding control (e.g., Propranolol)
-
Assay buffer
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor ligand (metabolite).
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 37°C) for a defined period.
-
Termination and Separation: Terminate the binding reaction and separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Vasodilatory Effects
Carvedilol's vasodilatory action is primarily mediated by α1-adrenoceptor blockade. While the phenolic metabolites are reported to have weak vasodilating activity compared to the parent drug, they may still contribute to the overall hemodynamic effects. The vasodilatory potential can be assessed in vitro using isolated aortic rings.
Table 3: Vasodilatory Effect of Carvedilol on Isolated Rat Aorta
| Compound | EC50 (µM) |
| Carvedilol | 0.069 ± 0.003 |
EC50 values for the individual phenolic metabolites are a subject of further investigation.
Experimental Protocol: In Vitro Vasodilation Assay Using Isolated Aortic Rings
This protocol describes the methodology for evaluating the vasodilatory effects of Carvedilol's metabolites on isolated arterial segments.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat)
-
Krebs-Henseleit solution
-
Vasoconstrictor agent (e.g., Phenylephrine)
-
Test compounds (Carvedilol metabolites)
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation: Isolate the thoracic aorta and cut it into rings of a few millimeters in length.
-
Mounting: Mount the aortic rings in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C, attached to force transducers to measure isometric tension.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension. Then, induce a sustained contraction using a vasoconstrictor agent like phenylephrine.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test compounds (metabolites) in a cumulative manner to the organ bath, recording the relaxation response at each concentration.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated from the concentration-response curve.
Anti-Proliferative and Pro-Apoptotic Effects
Emerging evidence suggests that Carvedilol and its metabolites possess anti-proliferative properties, making them potential candidates for cancer research. These effects are often linked to the modulation of key signaling pathways involved in cell growth, survival, and apoptosis.
Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of Carvedilol have been evaluated against various cancer cell lines using cell viability assays such as the MTT assay.
Table 4: Cytotoxicity of Carvedilol against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small cell lung cancer | 18 |
| H1299 | Non-small cell lung cancer | 13.7 |
Data on the specific cytotoxic effects of the individual phenolic metabolites is an area of active investigation.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Cell culture medium
-
96-well cell culture plates
-
Test compounds (Carvedilol metabolites)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
MTT Assay Workflow
Modulation of Cellular Signaling Pathways
The diverse biological activities of Carvedilol and its metabolites are underpinned by their ability to modulate multiple intracellular signaling pathways.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, growth, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Carvedilol has been shown to suppress malignant cell proliferation by inhibiting the ROS-mediated PI3K/Akt signaling pathway.[2][3] This inhibition can lead to decreased cell proliferation and the induction of apoptosis.
Inhibition of PI3K/Akt/mTOR Pathway
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Carvedilol has been shown to inhibit the activation of stress-activated protein kinases, which are part of the broader MAPK family, suggesting a potential role for its metabolites in modulating this pathway to exert anti-proliferative effects.
Modulation of MAPK/ERK Pathway
Apoptosis Pathways
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Many anti-cancer therapies work by inducing apoptosis in tumor cells. Carvedilol has been demonstrated to prevent apoptosis in cardiomyocytes, an effect linked to its antioxidant properties and modulation of signaling pathways. The ability of its metabolites to influence key apoptotic regulators, such as the Bcl-2 family proteins and caspases, is an area of ongoing research with significant therapeutic implications.
Modulation of Apoptosis Pathways
Conclusion
The phenolic metabolites of Carvedilol exhibit a range of biological activities that are often more potent than the parent compound. Their superior antioxidant and radical-scavenging properties, coupled with their contributions to beta-blockade, vasodilation, and the modulation of key cellular signaling pathways related to cell proliferation and apoptosis, highlight their significance in the overall therapeutic profile of Carvedilol. Further research to fully elucidate the specific quantitative contributions and mechanisms of action of each metabolite will be crucial for optimizing the clinical use of Carvedilol and for the development of new therapeutic agents based on its unique metabolic profile. This guide provides a foundational resource for researchers and professionals dedicated to advancing our understanding of this important class of cardiovascular drugs.
References
- 1. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carvedilol suppresses malignant proliferation of mammary epithelial cells through inhibition of the ROS-mediated PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carvedilol suppresses malignant proliferation of mammary epithelial cells through inhibition of the ROS‑mediated PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary active metabolites of carvedilol in humans. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development and pharmacology. This document details the metabolic pathways, pharmacokinetic profiles, and analytical methodologies related to these key metabolites, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.
Introduction to Carvedilol Metabolism
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely used in the treatment of hypertension and heart failure.[1] It is administered as a racemic mixture of R(+) and S(-) enantiomers, with the S(-) enantiomer possessing both alpha- and beta-adrenergic blocking activity, while the R(+) enantiomer exhibits only alpha-1 blocking activity.[2] Carvedilol undergoes extensive first-pass metabolism in the liver, leading to the formation of several metabolites, some of which are pharmacologically active.[3] Understanding the profile of these active metabolites is crucial for a complete comprehension of carvedilol's therapeutic effects and variability in patient response.
The primary metabolic pathways for carvedilol in humans are aromatic ring oxidation and glucuronidation.[2] Demethylation also occurs, leading to the formation of active metabolites. The key enzymes involved in carvedilol metabolism are cytochrome P450 isoenzymes, primarily CYP2D6 and CYP2C9.[2]
Primary Active Metabolites of Carvedilol
In humans, three primary active metabolites of carvedilol have been identified:
-
4'-Hydroxyphenyl Carvedilol (4'-OH Carvedilol)
-
5'-Hydroxyphenyl Carvedilol (5'-OH Carvedilol)
-
O-Desmethylcarvedilol (O-DMC)
Aromatic ring oxidation of carvedilol, primarily by CYP2D6, results in the formation of 4'- and 5'-hydroxyphenyl carvedilol.[2] Demethylation, mainly catalyzed by CYP2C9, produces O-desmethylcarvedilol.[2]
Of these, 4'-hydroxyphenyl carvedilol is the most potent, exhibiting approximately 13 times greater beta-blocking activity than the parent compound.[4] The O-desmethyl metabolite also possesses beta-blocking activity, but to a lesser extent.[4] While these metabolites contribute to the overall pharmacological effect, their plasma concentrations are generally about one-tenth of those of carvedilol.[4]
Quantitative Data: Pharmacokinetic Parameters
The following tables summarize the available pharmacokinetic parameters for carvedilol and its primary active metabolite, 4'-hydroxyphenyl carvedilol, in healthy human volunteers. Data for 5'-hydroxyphenyl carvedilol and O-desmethylcarvedilol are limited in the reviewed literature.
Table 1: Pharmacokinetic Parameters of Carvedilol and 4'-Hydroxyphenyl Carvedilol after a Single Oral 6.25 mg Dose of Carvedilol in Healthy Volunteers [4]
| Analyte | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-inf (ng·h/mL) | T1/2 (h) |
| Carvedilol | 21.26 ± 9.23 | 66.95 ± 29.45 | 68.54 ± 30.11 | 6.30 ± 1.95 |
| 4'-Hydroxyphenyl Carvedilol | 2.42 ± 2.07 | 5.93 ± 3.51 | 6.78 ± 3.49 | 6.31 ± 6.45 |
Data are presented as mean ± standard deviation.
Table 2: Linearity Ranges for the Quantification of Carvedilol and its Active Metabolite Enantiomers in Human Plasma [5]
| Analyte Enantiomer | Linearity Range (ng/mL) |
| (R)-(+)-Carvedilol | 0.05 - 100 |
| (S)-(-)-Carvedilol | 0.05 - 100 |
| (R)-(+)-Hydroxyphenyl Carvedilol (OHC) | 0.05 - 10 |
| (S)-(-)-Hydroxyphenyl Carvedilol (OHC) | 0.05 - 10 |
| (R)-(+)-O-Desmethylcarvedilol (DMC) | 0.02 - 10 |
| (S)-(-)-O-Desmethylcarvedilol (DMC) | 0.02 - 10 |
Experimental Protocols for Metabolite Analysis
The accurate quantification of carvedilol and its active metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. The following are detailed methodologies for their analysis in human plasma.
Method 1: Simultaneous Quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol by UPLC-MS/MS
This method is adapted from a validated assay for the simultaneous determination of carvedilol and its pharmacologically active metabolite 4'-hydroxyphenyl carvedilol in human plasma.[6]
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add the internal standard solution (deuterated carvedilol and 4'-hydroxyphenyl carvedilol).
-
Perform solid-phase extraction using a suitable SPE cartridge (e.g., Oasis HLB).
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.2. UPLC-MS/MS Conditions
-
Chromatographic System: Waters Acquity UPLC system or equivalent.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: A gradient of acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Carvedilol: m/z 407.2 → 100.2
-
4'-Hydroxyphenyl Carvedilol: m/z 423.2 → 284.1
-
Carvedilol-d5 (IS): m/z 412.2 → 100.2
-
4'-Hydroxyphenyl Carvedilol-d3 (IS): m/z 426.2 → 284.1
-
Method 2: Chiral Analysis of Carvedilol, Hydroxyphenyl Carvedilol, and O-Desmethylcarvedilol by LC-MS/MS
This protocol is based on a method for the sequential analysis of the enantiomers of carvedilol and its two major active metabolites.[5]
4.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma, add 10 µL of an internal standard solution (e.g., propranolol).
-
Add 2.5 mL of tert-butyl methyl ether.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the mobile phase.
4.2.2. LC-MS/MS Conditions
-
Chromatographic System: Agilent 1200 series HPLC or equivalent.
-
Column: Chirobiotic® V chiral-phase column.
-
Mobile Phase: A mixture of methanol and acetic acid with an ammonium acetate buffer.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.
-
MRM Transitions:
-
Carvedilol enantiomers: m/z 407.1 → 100.1
-
Hydroxyphenyl Carvedilol enantiomers: m/z 423.1 → 100.1
-
O-Desmethylcarvedilol enantiomers: m/z 393.1 → 100.1
-
Propranolol (IS): m/z 260.1 → 116.2
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathway of carvedilol, a typical experimental workflow for its analysis, and the key signaling pathways it modulates.
Conclusion
Carvedilol is extensively metabolized in humans to produce several active metabolites, with 4'-hydroxyphenyl carvedilol, 5'-hydroxyphenyl carvedilol, and O-desmethylcarvedilol being the most significant. The 4'-hydroxyphenyl metabolite is a particularly potent beta-blocker. The metabolism of carvedilol is complex and subject to genetic polymorphism of CYP enzymes, which can contribute to inter-individual variability in drug response. Carvedilol also exhibits unique biased agonism at beta-adrenergic receptors, activating β-arrestin-dependent signaling pathways that are thought to contribute to its cardioprotective effects. Further research is warranted to fully elucidate the pharmacokinetic profiles of all active metabolites and their specific contributions to the overall clinical efficacy and safety of carvedilol. The analytical methods and pathway diagrams provided in this guide offer a robust framework for scientists and researchers in this endeavor.
References
- 1. columbia.edu [columbia.edu]
- 2. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Bioassay for the Quantification of 4-Hydroxyphenyl Carvedilol in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive UPLC-MS/MS method for the quantitative determination of 4-Hydroxyphenyl Carvedilol, an active metabolite of Carvedilol, in human plasma. The described protocol is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method utilizes solid-phase extraction for sample clean-up, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This high-throughput assay demonstrates excellent accuracy, precision, and a wide dynamic range, making it suitable for demanding research and drug development applications.
Introduction
Carvedilol is a non-selective beta- and alpha-1 adrenergic blocker used in the management of hypertension and heart failure. It is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6, to several metabolites, including 4-Hydroxyphenyl Carvedilol.[1][2][3] This particular metabolite is of significant interest as it is reported to be approximately 13 times more potent in its beta-blocking activity than the parent drug, Carvedilol.[1][4] Consequently, accurate quantification of 4-Hydroxyphenyl Carvedilol in biological matrices is essential for a comprehensive understanding of Carvedilol's overall pharmacological effect and for conducting pharmacokinetic and bioequivalence studies.[5][6]
This application note provides a detailed protocol for a validated LC-MS/MS method for the quantification of 4-Hydroxyphenyl Carvedilol in human plasma. The method is sensitive, specific, and has been successfully applied to clinical research studies.[5][7]
Metabolic Pathway of Carvedilol
The metabolic conversion of Carvedilol to 4-Hydroxyphenyl Carvedilol is a critical pathway in its biotransformation. This process is primarily mediated by the CYP2D6 enzyme in the liver.
Experimental Workflow
The overall experimental workflow for the quantification of 4-Hydroxyphenyl Carvedilol in human plasma involves sample preparation, LC-MS/MS analysis, and data processing.
Protocols
Materials and Reagents
-
4-Hydroxyphenyl Carvedilol reference standard
-
4-Hydroxyphenyl Carvedilol-d5 (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
96-well plates
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples, calibration standards, and quality control samples at room temperature.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (4-Hydroxyphenyl Carvedilol-d5).
-
Vortex for 10 seconds.
-
Add 100 µL of 0.1% (v/v) formic acid in water and vortex for another 10 seconds.
-
Centrifuge at 13,148 x g for 5 minutes at 10°C.
-
Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of 0.1% (v/v) formic acid.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1.0 mL of 10% (v/v) methanol followed by 1.0 mL of water.
-
Dry the cartridge with nitrogen gas for 1 minute.
-
Elute the analytes with 500 µL of acetonitrile into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for injection.
Liquid Chromatography
-
Column: UPLC C18 (50 x 2.1 mm, 1.7 µm)[5]
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v)[5]
-
Flow Rate: 0.4 mL/min[6]
-
Column Temperature: 40°C
-
Injection Volume: 5 µL[6]
Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4-Hydroxyphenyl Carvedilol: m/z 423.10 → 222.00[6]
-
4-Hydroxyphenyl Carvedilol-d5 (IS): m/z 428.1 → 100.1 (example transition, may vary based on deuteration pattern)
-
Quantitative Data Summary
The performance of the LC-MS/MS method for the quantification of 4-Hydroxyphenyl Carvedilol has been validated according to regulatory guidelines. The key validation parameters are summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 4-Hydroxyphenyl Carvedilol | 0.01 - 10 | > 0.99 |
Data compiled from multiple sources indicating typical performance.[5][6]
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 4-Hydroxyphenyl Carvedilol | LLOQ | 0.01 | < 15 | < 15 | 85 - 115 |
| LQC | 0.03 | < 15 | < 15 | 85 - 115 | |
| MQC | 4.0 | < 15 | < 15 | 85 - 115 | |
| HQC | 8.0 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Acceptance criteria as per FDA guidelines.[5][6]
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) |
| 4-Hydroxyphenyl Carvedilol | Solid-Phase Extraction | 94 - 99 |
Recovery was consistent across different concentration levels.[5]
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of 4-Hydroxyphenyl Carvedilol in human plasma. The detailed protocol and performance data demonstrate the reliability of this assay for pharmacokinetic and bioequivalence studies, contributing to a better understanding of Carvedilol's pharmacology. The method's adherence to regulatory validation requirements makes it a valuable tool for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotech-asia.org [biotech-asia.org]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of 4-Hydroxyphenyl Carvedilol Enantiomers
Introduction
Carvedilol is a non-selective beta/alpha-1 blocker used to treat heart failure and high blood pressure. It is administered as a racemic mixture of (R)-(+)- and (S)-(-)-enantiomers. The enantiomers exhibit different pharmacological activities; the S-(-)-enantiomer is a potent beta- and alpha-1-adrenergic antagonist, while the R-(+)-enantiomer primarily shows alpha-1-adrenergic antagonist activity.[1] 4-Hydroxyphenyl carvedilol is a pharmacologically active metabolite of carvedilol, and its enantiomers also contribute to the overall therapeutic effect. Therefore, the enantioselective separation and quantification of 4-Hydroxyphenyl Carvedilol are crucial for pharmacokinetic and pharmacodynamic studies.
This document provides detailed application notes and protocols for the chiral separation of 4-Hydroxyphenyl Carvedilol enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Methods for Chiral Separation
Several methods have been successfully employed for the chiral separation of carvedilol and its metabolites, including 4-Hydroxyphenyl Carvedilol. The most common techniques are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) and Capillary Electrophoresis (CE) with chiral selectors. Another approach involves derivatization of the enantiomers to form diastereomers, which can then be separated on a standard achiral column.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for enantioselective separation. The choice of the chiral stationary phase (CSP) is critical for achieving successful resolution. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are frequently used.
Protocol 1: HPLC with Chiral Stationary Phase (Chiralpak IB N-5)
This protocol describes a robust UHPLC-UV method for the simultaneous, enantioselective determination of carvedilol and its major active metabolites, including 4'-hydroxy carvedilol (4'OHC), on a Chiralpak IB N-5 column.[2]
Experimental Workflow:
Caption: HPLC workflow for chiral separation.
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | UHPLC system with UV detector |
| Column | Chiralpak IB N-5 |
| Mobile Phase | 80% Organic Modifier (87% Acetonitrile: 13% Methanol) and 20% aqueous potassium phosphate buffer (pH 7)[2] |
| Flow Rate | 0.5 mL/min[2] |
| Temperature | 25 °C[2] |
| Detection | UV |
| Injection Volume | 10 µL[2] |
Results:
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (S)-4'-OHC | - | 0.8[3] |
| (R)-4'-OHC | - | 0.8[3] |
| (S)-Carvedilol | 26.7[3] | 2.4[3] |
| (R)-Carvedilol | 30.5[3] | 2.4[3] |
Protocol 2: HPLC with Chiral Stationary Phase (CHIRALCEL® OD-RH)
This method allows for the simultaneous determination of carvedilol and 5'-hydroxyphenyl carvedilol enantiomers.[4] A similar approach can be adapted for 4'-hydroxyphenyl carvedilil.
Experimental Workflow:
Caption: HPLC workflow with CHIRALCEL OD-RH.
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | HPLC with Fluorescence or MS/MS detector |
| Column | CHIRALCEL® OD-RH[4] |
| Mobile Phase | Gradient elution with 0.05% trifluoroacetic acid and 0.05% diethylamine in water and acetonitrile[4] |
| Detection | Fluorescence or MS/MS in positive electrospray ionization mode[4] |
Results:
| Analyte | LLOQ (ng/mL) | Recovery (%) |
| Carvedilol Enantiomers | - | 79.2 - 108[4] |
| 5'-HCAR Enantiomers | 14.2 - 24.2[4] | 79.2 - 108[4] |
Protocol 3: Chiral Derivatization followed by LC-MS/MS
This method involves derivatizing the enantiomers with a chiral reagent, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers.[5] These diastereomers can then be separated on a standard achiral column.
Experimental Workflow:
Caption: Derivatization and LC-MS/MS workflow.
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | LC-MS/MS system |
| Derivatizing Agent | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)[5] |
| Column | ACQUITY UPLC HSS T3 analytical column[5] |
| Mobile Phase | Gradient elution |
| Detection | Positive ion electrospray tandem mass spectrometry[5] |
Results:
| Analyte | Concentration Range (ng/mL) | Intra- and Inter-assay Precision (%) | Mean Accuracy (%) |
| (R)- and (S)-Carvedilol | 0.200-100[5] | < 11.9[5] | ±9.4[5] |
| (R)- and (S)-4'-hydroxyphenyl carvedilol | 0.0200-10.0[5] | < 11.9[5] | ±9.4[5] |
Capillary Electrophoresis (CE)
Capillary electrophoresis is another powerful technique for chiral separations, often utilizing cyclodextrins as chiral selectors in the background electrolyte.
Protocol 4: Capillary Zone Electrophoresis with Cyclodextrin
This protocol details an efficient stereoselective capillary zone electrophoretic method for the determination of carvedilol enantiomers using β-cyclodextrin as a chiral selector.[6] This method can be optimized for the separation of 4-Hydroxyphenyl Carvedilol enantiomers.
Experimental Workflow:
Caption: Capillary Electrophoresis workflow.
Instrumentation and Conditions:
| Parameter | Value |
| Instrument | Capillary Electrophoresis system with UV detector |
| Capillary | Fused silica |
| Background Electrolyte (BGE) | 25 mM phosphate buffer (pH = 2.5)[6][7] |
| Chiral Selector | 10 mM β-cyclodextrin (β-CD)[6][7] |
| Voltage | +20 kV[7] |
| Temperature | 15 °C[7] |
| Detection | UV at 242 nm[7] |
| Injection | 50 mbar for 1 sec[7] |
Results: This method provides baseline separation of the two enantiomers with sharp peaks and a relatively short analysis time.[6][8]
Summary and Conclusion
The chiral separation of 4-Hydroxyphenyl Carvedilol enantiomers is essential for understanding its pharmacological profile. Both HPLC with chiral stationary phases and capillary electrophoresis with chiral selectors have proven to be effective techniques. The choice of method will depend on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation. The protocols provided here offer a starting point for developing and validating a robust enantioselective method for 4-Hydroxyphenyl Carvedilol.
References
- 1. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrine screening for the chiral separation of carvedilol by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrine Screening for the Chiral Separation of Carvedilol by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4-Hydroxyphenyl Carvedilol in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantification of 4-Hydroxyphenyl Carvedilol in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The provided methodology is based on established analytical techniques for the parent compound, carvedilol, in tissue and its metabolites in plasma. Researchers should consider this a comprehensive starting point, and method validation is required for specific tissue types and laboratory conditions.
Introduction
Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor antagonist used in the treatment of cardiovascular diseases.[1] Its pharmacologically active metabolite, 4-Hydroxyphenyl Carvedilol, plays a significant role in its therapeutic effects. Accurate quantification of this metabolite in various tissues is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document outlines a robust and sensitive LC-MS/MS method for this purpose.
Experimental Protocols
This protocol is divided into three main stages: tissue sample preparation, LC-MS/MS analysis, and data acquisition and processing.
Tissue Sample Preparation
The following protocol is adapted from a method for the determination of carvedilol in human cardiac tissue and is a recommended procedure for the extraction of 4-Hydroxyphenyl Carvedilol.[2]
Materials:
-
Tissue sample (e.g., heart, liver, lung, kidney)
-
Internal Standard (IS) solution (e.g., deuterated 4-Hydroxyphenyl Carvedilol or a structurally similar compound)
-
Homogenizer (e.g., microdismembrator, bead beater, or Potter-Elvehjem homogenizer)
-
Acetone (HPLC grade)
-
Potassium acetate buffer (pH 3.5)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Tissue Homogenization:
-
Accurately weigh a portion of the frozen tissue sample (typically 50-100 mg).
-
Place the tissue in a suitable homogenization tube.
-
Add a known amount of internal standard solution.
-
Add a sufficient volume of cold acetone to the tube.
-
Homogenize the tissue until a uniform suspension is obtained. The specific homogenization parameters (time, speed) should be optimized for the tissue type.
-
-
Protein Precipitation and Extraction:
-
Vortex the homogenate vigorously.
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) at 4°C to pellet the precipitated proteins and tissue debris.
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the acetone supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume of potassium acetate buffer (pH 3.5).[2]
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE cartridge with methanol followed by the potassium acetate buffer.
-
Load the reconstituted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile).
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a known volume of the mobile phase used for LC-MS/MS analysis.
-
Transfer the final sample to an autosampler vial for injection.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of 4-Hydroxyphenyl Carvedilol, derived from methods for its quantification in plasma.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | 2 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | A suitable gradient should be developed, for example: 0-1 min (20% B), 1-3 min (20-80% B), 3-4 min (80% B), 4-5 min (80-20% B), 5-6 min (20% B) |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 423.10 |
| Product Ion (Q3) | m/z 222.00 |
| Internal Standard (IS) | A suitable deuterated analog or a compound with similar properties should be used. |
| Collision Energy | To be optimized for the specific instrument. |
| Source Temperature | To be optimized for the specific instrument. |
Data Presentation
The following tables summarize quantitative data for 4-Hydroxyphenyl Carvedilol from published literature, primarily in plasma. This data can serve as a reference for method development and validation in tissue matrices.
Table 1: Linearity and Lower Limit of Quantification (LLOQ) in Plasma
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| 0.050 - 10.017 | 0.050 | [3] |
| 0.01 - 10 | 0.01 | |
| 0.1 - 50 | 0.1 |
Table 2: Accuracy and Precision in Plasma (Intra-day and Inter-day)
| Analyte | QC Level | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) | Reference |
| 4-Hydroxyphenyl Carvedilol | Low | 88.792 - 105.600 | < 9.671 | 91.569 - 110.667 | < 9.633 | [3] |
| Medium | 88.792 - 105.600 | < 9.671 | 91.569 - 110.667 | < 9.633 | [3] | |
| High | 88.792 - 105.600 | < 9.671 | 91.569 - 110.667 | < 9.633 | [3] |
Table 3: Recovery and Matrix Effect in Plasma
| Analyte | QC Level | Mean Recovery (%) | Mean Matrix Factor | Reference |
| 4-Hydroxyphenyl Carvedilol | Low | >94 | 1.149 | [3] |
| High | >94 | 0.845 | [3] |
Visualization of Protocols and Workflows
The following diagrams illustrate the key processes involved in the quantification of 4-Hydroxyphenyl Carvedilol in tissue samples.
Caption: Experimental workflow for the quantification of 4-Hydroxyphenyl Carvedilol in tissue samples.
Caption: Key parameters for bioanalytical method validation.
References
Solid-Phase Extraction Protocol for Enhanced Analysis of 4-Hydroxyphenyl Carvedilol
Application Note
This application note outlines a robust and reliable solid-phase extraction (SPE) protocol for the selective isolation and concentration of 4-Hydroxyphenyl Carvedilol, a primary metabolite of the cardiovascular drug Carvedilol, from human plasma. This method is optimized for downstream analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), ensuring high recovery and reproducibility for pharmacokinetic and drug metabolism studies.
Introduction
Carvedilol is a non-selective beta/alpha-1 blocker used in the treatment of hypertension and heart failure. Its metabolism in the body leads to the formation of several metabolites, with 4-Hydroxyphenyl Carvedilol being a pharmacologically active and significant one.[1][2] Accurate quantification of this metabolite in biological matrices is crucial for understanding the complete pharmacokinetic profile of Carvedilol.
Solid-phase extraction is a highly effective technique for sample clean-up and concentration prior to chromatographic analysis. It offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and potential for automation. This protocol details the use of a reversed-phase SPE cartridge for the efficient extraction of 4-Hydroxyphenyl Carvedilol from plasma samples.
Experimental Protocol
This protocol is designed for the extraction of 4-Hydroxyphenyl Carvedilol from human plasma samples.
Materials:
-
SPE Cartridge: Strata-X polymeric reversed-phase cartridges have been shown to provide satisfactory recoveries.[3] C8 or C18 cartridges are also suitable options.[4]
-
Reagents:
-
Equipment:
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
UPLC-MS/MS system
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 100 µL of plasma, add the internal standard.[5]
-
Acidify the plasma sample by adding a small volume of formic acid to adjust the pH to approximately 3.0. This step ensures that the analyte is in a suitable form for retention on the reversed-phase sorbent.
Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Ensure the sorbent bed does not go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Follow with a wash using 1 mL of a low-percentage organic solvent mixture (e.g., 5% methanol in water) to remove less retained impurities.
-
-
Elution: Elute the analyte and internal standard from the cartridge using 1 mL of methanol or acetonitrile. Collect the eluate in a clean collection tube.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 150 µL) of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and 2 mM ammonium formate, pH 3.0).[6]
-
Vortex the reconstituted sample thoroughly before injection into the UPLC-MS/MS system.
-
UPLC-MS/MS Analysis
The following table summarizes the typical parameters for the analysis of 4-Hydroxyphenyl Carvedilol by UPLC-MS/MS.
| Parameter | Value |
| UPLC Column | UPLC C18 (50 x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase | A: 4.0 mM ammonium formate, pH 3.0 (adjusted with 0.1% formic acid)B: Acetonitrile[5] |
| Gradient | Isocratic with 78:22 (v/v) of Acetonitrile:Ammonium Formate Buffer[5] |
| Flow Rate | 0.4 mL/min[6] |
| Injection Volume | 5 µL[6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5][6] |
| MRM Transition | m/z 423.10 → 222.00[6] |
| Internal Standard | Deuterated 4-Hydroxyphenyl Carvedilol or Propranolol (m/z 260.10 → 116.20)[5][6] |
Quantitative Data Summary
The described SPE protocol, coupled with UPLC-MS/MS analysis, provides excellent quantitative performance for 4-Hydroxyphenyl Carvedilol.
| Parameter | Result | Reference |
| Linearity Range | 0.01 - 10 ng/mL | [5] |
| Recovery | 94 - 99% | [5] |
| Intra-batch Precision (% CV) | 0.74 - 3.88% | [5] |
| Inter-batch Precision (% CV) | 0.74 - 3.88% | [5] |
| Intra-batch Accuracy | 96.4 - 103.3% | [5] |
| Inter-batch Accuracy | 96.4 - 103.3% | [5] |
Experimental Workflow Diagram
Caption: Solid-Phase Extraction Workflow for 4-Hydroxyphenyl Carvedilol.
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of 4-Hydroxyphenyl Carvedilol from Urine
These application notes provide a comprehensive protocol for the extraction and quantification of 4-Hydroxyphenyl Carvedilol, a primary metabolite of the beta-blocker Carvedilol, from human urine samples. The following sections detail the necessary reagents, equipment, and step-by-step procedures for sample preparation, liquid-liquid extraction (LLE), and subsequent analysis, targeting researchers, scientists, and professionals in drug development.
Introduction
Carvedilol is extensively metabolized in the body, with less than 2% of the parent drug excreted unchanged in urine.[1] A significant metabolic pathway is aromatic ring oxidation, which produces active metabolites like 4-hydroxyphenyl carvedilol.[2] Accurate measurement of this metabolite in urine is crucial for pharmacokinetic and metabolic studies. Liquid-liquid extraction is a robust and widely used technique for isolating analytes from complex biological matrices like urine prior to chromatographic analysis.[3] This document outlines a validated LLE protocol coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive determination of 4-Hydroxyphenyl Carvedilol.[4]
Experimental Protocols
This section provides a detailed methodology for the extraction and analysis of 4-Hydroxyphenyl Carvedilol from urine.
2.1. Reagents and Materials
-
4-Hydroxyphenyl Carvedilol reference standard
-
Carvedilol and other metabolites (e.g., o-desmethyl carvedilol, 5-hydroxyphenyl carvedilol) as needed
-
Internal Standard (IS): Propranolol or a deuterated analog of Carvedilol
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Sodium acetate buffer (pH 5.0)
-
Extraction Solvent: A mixture of diethyl ether and ethyl acetate (1:1, v/v) or Chloroform[5][6]
-
Derivatizing Agents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis(trifluoroacetamide) (MBTFA)[4]
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
2.2. Sample Pre-treatment: Enzymatic Hydrolysis
Since Carvedilol and its metabolites are often excreted as glucuronide conjugates, an enzymatic hydrolysis step is necessary to cleave the conjugate and measure the total metabolite concentration.[4][7]
-
To 1 mL of urine sample in a glass tube, add 1 mL of sodium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the sample at 37°C for at least 4 hours (or overnight) to ensure complete hydrolysis.
-
After incubation, allow the sample to cool to room temperature.
2.3. Liquid-Liquid Extraction (LLE) Procedure
-
Spike the hydrolyzed urine sample with an appropriate amount of internal standard.
-
Adjust the sample pH to approximately 9.0-10.0 using sodium hydroxide.
-
Add 5 mL of the extraction solvent (e.g., diethyl ether/ethyl acetate mixture).
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction process (steps 3-6) with another 5 mL of extraction solvent to maximize recovery.
-
Combine the organic extracts.
-
Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at 40°C.
2.4. Derivatization for GC-MS Analysis
For analysis by GC-MS, the extracted and dried residue must be derivatized to increase volatility and improve chromatographic properties.[4]
-
To the dried residue, add 50 µL of MSTFA and 50 µL of MBTFA.
-
Cap the tube tightly and vortex for 1 minute.
-
Heat the mixture at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
2.5. Analytical Quantification
The derivatized sample is analyzed using a GC-MS system. The quantification of 4-Hydroxyphenyl Carvedilol is based on the peak area ratio of the analyte to the internal standard.[4]
Data Presentation
The performance of the described method for the determination of 4-Hydroxyphenyl Carvedilol in urine is summarized in the table below.[4]
| Parameter | Value | Reference |
| Analytical Method | GC-MS | [4] |
| Linearity Range | 3.0 - 75 ng/mL | [4] |
| Absolute Recovery | 80.1 - 97.8% (for Carvedilol and its metabolites) | [4] |
| Limit of Detection (LOD) | 0.75 ng/mL | [4] |
| Limit of Quantitation (LOQ) | 3.0 ng/mL | [4] |
| Intra-day Precision (%RSD) | 1.86 - 11.5% | [4] |
| Inter-day Precision (%RSD) | 0.70 - 1.71% | [4] |
Visualized Workflows
The following diagrams illustrate the key processes involved in the extraction and analysis of 4-Hydroxyphenyl Carvedilol.
Caption: Workflow for LLE of 4-Hydroxyphenyl Carvedilol.
References
- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Gas chromatograph-mass spectrometric method for the determination of carvedilol and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereoselective analysis of carvedilol in human plasma and urine using HPLC after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of carvedilol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Carvedilol and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a non-selective beta-adrenergic and alpha-1 adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension and heart failure. It is a racemic mixture, with its enantiomers exhibiting different pharmacological activities. Carvedilol undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP2C9, leading to the formation of several metabolites, some of which are also pharmacologically active.[1]
High-throughput screening (HTS) plays a crucial role in the discovery of novel drug candidates that target the same receptors as Carvedilol or modulate its metabolic pathways. This document provides detailed application notes and protocols for various HTS assays relevant to the study of Carvedilol and its metabolites.
Signaling Pathways of Carvedilol's Targets
Carvedilol's therapeutic effects are mediated through its interaction with beta-adrenergic and alpha-1 adrenergic receptors, which are G protein-coupled receptors (GPCRs).
References
Application Notes: 4-Hydroxyphenyl Carvedilol in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-adrenergic blocking activity, widely prescribed for the management of hypertension and heart failure.[1][2] Following administration, carvedilol is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP2D6.[3][4] One of its major and pharmacologically active metabolites is 4'-hydroxyphenyl carvedilol.[3][5] This metabolite exhibits significantly more potent beta-blocking activity than the parent drug, making its quantification crucial for a comprehensive understanding of carvedilol's overall pharmacokinetic and pharmacodynamic profile.[6][7]
These application notes provide a detailed overview of the role and analysis of 4'-hydroxyphenyl carvedilol in pharmacokinetic studies, complete with experimental protocols and data presentation.
Role in Pharmacokinetic Studies
4'-Hydroxyphenyl carvedilol is a critical analyte in pharmacokinetic studies of carvedilol for several reasons:
-
Active Metabolite: It possesses approximately 13 times more potent β-adrenoceptor blocking activity than carvedilol itself, contributing to the overall therapeutic effect.[6][7]
-
Biomarker of Metabolism: Its plasma concentration provides insight into the metabolic activity of CYP2D6, a polymorphic enzyme, which can influence inter-individual variability in drug response.[3][5]
-
Bioequivalence Studies: Regulatory bodies often require the measurement of major active metabolites in bioequivalence studies to ensure comparable therapeutic outcomes between generic and innovator products.[8][9]
Data Presentation
The following tables summarize quantitative data from validated bioanalytical methods for the simultaneous determination of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Carvedilol | 0.05 - 50.0 | 0.05 | [8] |
| 4'-Hydroxyphenyl Carvedilol | 0.01 - 10.0 | 0.01 | [8] |
| Carvedilol | 0.050 - 50.049 | 0.050 | [6][10] |
| 4'-Hydroxyphenyl Carvedilol | 0.050 - 10.017 | 0.050 | [6][10] |
Table 2: Precision and Accuracy of a Validated UPLC-MS/MS Method
| Analyte | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) | Accuracy (%) | Reference |
| Carvedilol | 0.74 - 3.88 | 0.74 - 3.88 | 96.4 - 103.3 | [8] |
| 4'-Hydroxyphenyl Carvedilol | 0.74 - 3.88 | 0.74 - 3.88 | 96.4 - 103.3 | [8] |
Table 3: Recovery of a Validated LC-MS/MS Method
| Analyte | Extraction Recovery (%) | Reference |
| Carvedilol | 94 - 99 | [8] |
| 4'-Hydroxyphenyl Carvedilol | 94 - 99 | [8] |
| Carvedilol | 80.76 - 88.42 | [6] |
| 4'-Hydroxyphenyl Carvedilol | 72.42 - 100.59 | [6] |
Table 4: Pharmacokinetic Parameters of Carvedilol and 4'-Hydroxyphenyl Carvedilol after a Single Oral Dose of 6.25 mg Carvedilol
| Parameter | Carvedilol (Mean ± SD) | 4'-Hydroxyphenyl Carvedilol (Mean ± SD) | Reference |
| Cmax (ng/mL) | 21.26 ± 9.23 | 2.42 ± 2.07 | [6][10] |
| AUC0-t (ng·h/mL) | 66.95 ± 29.45 | 5.93 ± 3.51 | [6][10] |
| AUC0-inf (ng·h/mL) | 68.54 ± 30.11 | 6.78 ± 3.49 | [6][10] |
| T1/2 (h) | 6.30 ± 1.95 | 6.31 ± 6.45 | [6][10] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on a validated UPLC-MS/MS method for high-throughput analysis.[8]
-
Spiking: To 100 µL of human plasma, add the internal standard solution (deuterated carvedilol and 4'-hydroxyphenyl carvedilol).
-
Pre-treatment: Add 100 µL of 2% v/v ortho-phosphoric acid and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a Strata-X 33 µm polymeric sorbent cartridge (30 mg/1 mL) with 1.0 mL of methanol followed by 1.0 mL of water.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of water followed by 1.0 mL of 5% v/v methanol in water.
-
Elution: Elute the analytes with 1.0 mL of mobile phase.
-
Injection: Inject the eluate directly into the UPLC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol offers a cost-effective alternative for sample clean-up.[6]
-
Spiking: To 200 µL of a plasma sample, add 10 µL of the internal standard (propranolol).
-
Extraction: Add 2.5 mL of tert-butyl methyl ether, and vortex for 2 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 3: UPLC-MS/MS Analytical Method
This protocol is for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol.[8]
-
Chromatographic System: UPLC system equipped with a C18 column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source.
-
Detection: Multiple Reaction Monitoring (MRM).
Mandatory Visualization
Caption: Metabolic pathway of Carvedilol to 4'-Hydroxyphenyl Carvedilol.
Caption: Workflow for a pharmacokinetic study of 4'-Hydroxyphenyl Carvedilol.
Caption: Role of 4'-Hydroxyphenyl Carvedilol in Carvedilol's pharmacokinetics.
References
- 1. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rps.mui.ac.ir [rps.mui.ac.ir]
Application Notes and Protocols: Use of 4-Hydroxyphenyl Carvedilol in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1-blocking activity, widely prescribed for the management of heart failure and hypertension. It undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. One of its major metabolites, 4-Hydroxyphenyl Carvedilol, is formed predominantly through the action of CYP2D6 and exhibits significantly greater beta-blocking potency than the parent compound—approximately 13 times more potent.[1][2] Given its pharmacological activity and reliance on metabolic pathways for its formation, 4-Hydroxyphenyl Carvedilol is a critical component in the assessment of carvedilol's overall drug-drug interaction (DDI) profile.
These application notes provide a comprehensive overview of the role of 4-Hydroxyphenyl Carvedilol in DDI studies, including its metabolic pathways, and detailed protocols for in vitro evaluation of its potential to inhibit drug-metabolizing enzymes.
Metabolic Pathways of Carvedilol
The biotransformation of carvedilol is complex, involving multiple enzymatic pathways that can be sources of drug-drug interactions. The major routes of metabolism include aromatic ring hydroxylation, O-demethylation, and glucuronidation.
Key Metabolic Reactions:
-
Formation of 4-Hydroxyphenyl Carvedilol: Primarily catalyzed by CYP2D6 , with minor contributions from CYP3A4 .[3]
-
Formation of 5-Hydroxyphenyl Carvedilol: Catalyzed by CYP2D6 and CYP2E1 .[3]
-
O-demethylation: Primarily mediated by CYP2C9 , with contributions from CYP1A2 , CYP2D6 , and CYP2E1 .[3]
-
Glucuronidation: The parent carvedilol molecule can be directly conjugated by UGT1A1 , UGT2B4 , and UGT2B7 .[3][4] The glucuronidation of its metabolites is also a potential pathway for elimination.
The significant role of CYP2D6 in the formation of the highly potent 4-Hydroxyphenyl Carvedilol metabolite makes this pathway a critical consideration in DDI studies. Co-administration of carvedilol with drugs that inhibit or induce CYP2D6 can alter the plasma concentrations of both the parent drug and its active metabolite, potentially leading to significant changes in the drug's efficacy and safety profile.
Data on Drug-Drug Interaction Potential
Table 1: In Vitro Inhibition of CYP Enzymes by Carvedilol
| Investigational Drug | CYP Isozyme | Test System | Substrate | IC50 (µM) | Ki (µM) | Inactivation (k_inact) (min⁻¹) | Reference(s) |
| Carvedilol | CYP3A4 | Human Liver Microsomes | Bedaquiline | 7.55 ± 0.74 | - | - | [5] |
| Carvedilol | CYP3A4 | Recombinant Human CYP3A4 | Bedaquiline | 0.79 ± 0.05 | - | - | [5] |
| Carvedilol | CYP3A | Human Liver Microsomes | - | 7.0 (no preincubation) | 1.8 | 0.051 | [3] |
| Carvedilol | CYP3A | Human Liver Microsomes | - | 1.1 (30-min preincubation with NADPH) | - | - | [3] |
Table 2: In Vitro Inhibition of CYP Enzymes by Carvedilol Metabolites
| Investigational Drug | CYP Isozyme | Test System | Finding | Reference(s) |
| Carvedilol β-D-glucuronide | CYP3A | Human Liver Microsomes | Weak time-dependent inhibition | [3] |
Note: The absence of comprehensive public data on the inhibitory potential of 4-Hydroxyphenyl Carvedilol highlights a significant area for future research in understanding the complete DDI profile of carvedilol.
Experimental Protocols
To assess the DDI potential of 4-Hydroxyphenyl Carvedilol, standardized in vitro assays are employed. The following protocols are based on established methodologies and regulatory guidance for DDI studies.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC50) of 4-Hydroxyphenyl Carvedilol against major human CYP isozymes.
Objective: To determine the concentration of 4-Hydroxyphenyl Carvedilol that causes 50% inhibition of the activity of specific CYP enzymes.
Materials:
-
4-Hydroxyphenyl Carvedilol (synthesized or commercially available)
-
Pooled human liver microsomes (HLMs)
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP-specific probe substrates and their corresponding metabolites (see Table 3)
-
Positive control inhibitors for each CYP isozyme
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for metabolite quantification
Table 3: Recommended CYP Probe Substrates and Positive Controls
| CYP Isozyme | Probe Substrate | Metabolite Measured | Positive Control Inhibitor |
| CYP1A2 | Phenacetin | Acetaminophen | α-Naphthoflavone |
| CYP2B6 | Bupropion | Hydroxybupropion | Ticlopidine |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine | Montelukast |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxymephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole |
Experimental Workflow:
Procedure:
-
Preparation:
-
Prepare stock solutions of 4-Hydroxyphenyl Carvedilol, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive controls to achieve the desired final concentrations in the incubation mixture. The final concentration of the organic solvent should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.
-
-
Incubation:
-
In a microcentrifuge tube or 96-well plate, combine the incubation buffer, human liver microsomes (or recombinant CYP enzyme), and the appropriate dilution of 4-Hydroxyphenyl Carvedilol or positive control.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.
-
Add the CYP-specific probe substrate to the mixture.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time, ensuring that the reaction is in the linear range of metabolite formation.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile containing an internal standard).
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the probe substrate's metabolite.
-
-
Data Analysis:
-
Calculate the percentage of enzyme activity remaining at each concentration of the inhibitor compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable non-linear regression model (e.g., a four-parameter logistic equation).
-
Protocol 2: Assessment of Time-Dependent Inhibition (TDI)
This protocol is designed to evaluate if 4-Hydroxyphenyl Carvedilol or its further metabolites can cause time-dependent inhibition of CYP enzymes, which can indicate a more potent DDI potential.
Objective: To determine if the inhibitory potency of 4-Hydroxyphenyl Carvedilol increases with pre-incubation time in the presence of NADPH.
Methodology:
The experimental setup is similar to the IC50 determination assay but includes a pre-incubation step with and without NADPH.
-
Pre-incubation:
-
Prepare two sets of incubation mixtures.
-
Set 1 (with NADPH): Pre-incubate the microsomes, buffer, and 4-Hydroxyphenyl Carvedilol with the NADPH regenerating system for a defined period (e.g., 30 minutes) at 37°C.
-
Set 2 (without NADPH): Pre-incubate the same components but without the NADPH regenerating system.
-
-
Reaction Initiation:
-
After the pre-incubation period, add the probe substrate to both sets of mixtures to initiate the reaction.
-
For Set 2, add the NADPH regenerating system simultaneously with the probe substrate.
-
-
Incubation and Analysis:
-
Follow the same incubation, termination, and analysis steps as described in Protocol 1.
-
-
Data Analysis:
-
Determine the IC50 values for both the pre-incubation with and without NADPH conditions.
-
A significant shift (decrease) in the IC50 value in the presence of NADPH during pre-incubation suggests time-dependent inhibition.
-
If TDI is observed, further studies to determine the kinetic parameters of inactivation (K_I and k_inact) are recommended.
-
Conclusion
4-Hydroxyphenyl Carvedilol, as a potent active metabolite of carvedilol, plays a pivotal role in the drug's overall pharmacological effect and its potential for drug-drug interactions. The protocols outlined in these application notes provide a framework for the systematic in vitro evaluation of the DDI potential of 4-Hydroxyphenyl Carvedilol. A thorough understanding of its inhibitory effects on key drug-metabolizing enzymes is essential for predicting and mitigating the risks of adverse drug events when carvedilol is co-administered with other medications. The current lack of comprehensive public data on the inhibitory profile of 4-Hydroxyphenyl Carvedilol underscores the need for further research in this area to ensure the safe and effective use of carvedilol in diverse patient populations.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Screening of 16 major drug glucuronides for time-dependent inhibition of nine drug-metabolizing CYP enzymes - detailed studies on CYP3A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Inhibitory effect of carvedilol on bedaquiline metabolism in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacodynamic Evaluation of 4-Hydroxyphenyl Carvedilol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carvedilol is a non-selective beta-blocker and alpha-1 adrenergic antagonist used in the management of hypertension and heart failure.[1][2][3] It is a racemic mixture, with its enantiomers possessing different pharmacological activities.[4][5] Following administration, Carvedilol is metabolized into several compounds, among which 4-Hydroxyphenyl Carvedilol is a major active metabolite.[6] Notably, this metabolite exhibits significantly greater potency as a beta-blocker, approximately 13 times more potent than the parent compound, while having weaker vasodilatory effects.[4][6]
These application notes provide detailed protocols for a suite of pharmacodynamic assays designed to characterize and compare the effects of 4-Hydroxyphenyl Carvedilol and its parent drug, Carvedilol. The assays cover key mechanisms of action, including β-adrenergic receptor antagonism, downstream signaling, antioxidant activity, and physiological responses in relevant cell and tissue models.
Logical Framework for Carvedilol Pharmacodynamics
The following diagram illustrates the relationship between Carvedilol, its primary active metabolite, and their key pharmacodynamic effects.
Caption: Carvedilol metabolism and comparative pharmacodynamic activities.
Section 1: β-Adrenergic Receptor Modulation Assays
The primary mechanism of 4-Hydroxyphenyl Carvedilol is its potent antagonism of β-adrenergic receptors. The following assays quantify this activity.
cAMP Accumulation Assay (Gs Pathway)
Rationale: β1 and β2-adrenergic receptors are coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). Antagonists of these receptors will inhibit the cAMP production stimulated by a reference agonist like Isoproterenol. This assay measures the functional consequence of receptor blockade.
Signaling Pathway Diagram:
Caption: β-Adrenergic receptor Gs signaling pathway.
This protocol is adapted for a 384-well plate format using a competitive immunoassay principle, such as HTRF (Homogeneous Time-Resolved Fluorescence).
Materials:
-
HEK293 cells stably expressing human β1 or β2-adrenergic receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase (PDE) inhibitor: 0.5 mM IBMX.
-
Reference Agonist: Isoproterenol.
-
Test Compounds: 4-Hydroxyphenyl Carvedilol, Carvedilol.
-
cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2).
-
White, opaque 384-well assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. On the day of the assay, detach cells using an enzyme-free dissociation buffer, wash with PBS, and resuspend in Assay Buffer to a density of 0.5-1.0 x 10^6 cells/mL.
-
Compound Plating: Prepare serial dilutions of 4-Hydroxyphenyl Carvedilol, Carvedilol, and a vehicle control in Assay Buffer. Dispense 5 µL of each dilution into the assay plate.
-
Agonist Challenge: Prepare a solution of Isoproterenol in Assay Buffer at a concentration equal to 4x its EC80 value (previously determined).
-
Cell Stimulation: Add 5 µL of the cell suspension to each well. Incubate for 15 minutes at room temperature to allow antagonist binding.
-
Add Agonist: Add 5 µL of the 4x Isoproterenol solution to all wells except the basal control wells (add 5 µL of Assay Buffer instead).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
cAMP Detection: Lyse the cells and detect cAMP levels by adding 5 µL of the HTRF d2-cAMP analog followed by 5 µL of the HTRF anti-cAMP cryptate conjugate, as per the manufacturer's protocol.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
Data Analysis:
-
Calculate the 665/620 ratio for each well.
-
Convert ratios to cAMP concentrations using a standard curve.
-
Normalize the data: set the basal control as 0% and the Isoproterenol-only control as 100% stimulation.
-
Plot the % inhibition versus the log concentration of the antagonist.
-
Determine the IC50 value for each compound using a non-linear regression (four-parameter logistic fit).
| Compound | Receptor | Potency (IC50, nM) |
| Carvedilol | β1-AR | 1.2 |
| β2-AR | 0.8 | |
| 4-OH Carvedilol | β1-AR | 0.09 |
| β2-AR | 0.06 | |
| Data are representative. Actual values may vary based on experimental conditions. |
β-Arrestin Recruitment Assay
Rationale: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization and can also initiate G-protein-independent signaling pathways.[7][8] This assay measures the ability of a compound to block agonist-induced β-arrestin recruitment.
This protocol utilizes a technology like DiscoverX's PathHunter, where the receptor is tagged with a small enzyme fragment (ProLink) and β-arrestin is tagged with a larger fragment (Enzyme Acceptor).[8] Recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.
Materials:
-
U2OS or CHO cells co-expressing the β-adrenergic receptor-ProLink fusion and the β-arrestin-Enzyme Acceptor fusion.
-
Cell Plating Reagent.
-
Assay Buffer (HBSS).
-
Reference Agonist: Isoproterenol.
-
Test Compounds: 4-Hydroxyphenyl Carvedilol, Carvedilol.
-
PathHunter Detection Reagents.
-
White, solid-bottom 384-well assay plates.
-
Chemiluminescence plate reader.
Procedure:
-
Cell Plating: Prepare a cell suspension in Cell Plating Reagent and dispense 10 µL into each well of the assay plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare 3x final concentration serial dilutions of test compounds in Assay Buffer.
-
Compound Addition: Add 5 µL of the diluted compounds to the cells.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Agonist Addition: Add 5 µL of a 3x EC80 concentration of Isoproterenol to the wells.
-
Final Incubation: Incubate for 90 minutes at 37°C.
-
Signal Detection: Equilibrate the plate and detection reagents to room temperature. Add 15 µL of the prepared PathHunter detection reagent mixture to each well.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate using a standard chemiluminescence plate reader.
Data Analysis:
-
Normalize the data (Relative Light Units, RLU) by setting the vehicle control to 0% and the Isoproterenol-only control to 100%.
-
Plot the % inhibition versus the log concentration of the antagonist.
-
Calculate the IC50 value for each compound using a non-linear regression fit.
| Compound | Receptor | Potency (IC50, nM) |
| Carvedilol | β1-AR | 25 |
| β2-AR | 18 | |
| 4-OH Carvedilol | β1-AR | 1.9 |
| β2-AR | 1.4 | |
| Data are representative and demonstrate the potent blockade of β-arrestin recruitment by the metabolite. |
Section 2: Antioxidant Activity Assay
Rationale: Carvedilol is known to possess antioxidant properties, which may contribute to its cardioprotective effects.[2] This assay evaluates the ability of 4-Hydroxyphenyl Carvedilol to scavenge intracellular reactive oxygen species (ROS).
Cellular Reactive Oxygen Species (ROS) Assay
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the molecule. ROS then oxidize it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or similar cell line.
-
Cell culture medium.
-
DCFDA dye solution (e.g., 10 mM stock in DMSO).
-
Oxidative Stress Inducer: Angiotensin II or H2O2.
-
Test Compounds: 4-Hydroxyphenyl Carvedilol, Carvedilol, Trolox (positive control).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm).
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate and grow to ~90% confluency.
-
Compound Pre-treatment: Remove the growth medium and add fresh medium containing serial dilutions of the test compounds or controls. Incubate for 1-2 hours at 37°C.
-
Dye Loading: Remove the compound-containing medium. Wash cells once with warm PBS. Add medium containing 10 µM DCFDA and incubate for 30-45 minutes at 37°C in the dark.
-
Induce Oxidative Stress: Wash the cells once more with PBS. Add PBS containing the oxidative stress inducer (e.g., 100 µM H2O2).
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the data, setting the vehicle-treated, unstressed cells as 0% and the vehicle-treated, stressed cells as 100% ROS production.
-
Plot the % ROS reduction versus the log concentration of the compound and determine the EC50.
| Compound | Antioxidant Potency (EC50, µM) |
| Carvedilol | 15 |
| 4-OH Carvedilol | 12 |
| Trolox | 5 |
| Data are representative. Both compounds are expected to show antioxidant activity. |
Section 3: Physiological Function Assays
These assays assess the effects of 4-Hydroxyphenyl Carvedilol on more complex physiological systems, providing insights into its potential in vivo impact.
Isolated Cardiomyocyte Contractility Assay
Rationale: A primary consequence of β1-receptor blockade in the heart is a reduction in contractility (negative inotropy).[10] This assay directly measures this effect on isolated heart muscle cells.
Experimental Workflow Diagram:
Caption: Workflow for cardiomyocyte contractility assay.
Materials:
-
Adult rat or mouse ventricular myocytes, isolated via enzymatic digestion.[11][12]
-
Laminin-coated coverslips or dishes.
-
Tyrode's solution (in mM: 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).
-
Inverted microscope with a video-based edge-detection system (e.g., IonOptix).
-
Field stimulation electrodes.
-
Perfusion system.
-
Test Compounds: 4-Hydroxyphenyl Carvedilol, Carvedilol.
-
Reference Agonist: Isoproterenol.
Procedure:
-
Cell Plating: Plate freshly isolated cardiomyocytes on laminin-coated coverslips and allow them to attach for 1-2 hours.
-
System Setup: Transfer a coverslip to the perfusion chamber on the microscope stage. Begin perfusion with Tyrode's solution at 37°C.
-
Baseline Measurement: Electrically pace the myocytes at a physiological frequency (e.g., 1 Hz). Record baseline contractility (sarcomere length changes) for several minutes.
-
Agonist Stimulation: Perfuse the cells with a sub-maximal concentration of Isoproterenol (e.g., 10 nM) to increase baseline contractility.
-
Antagonist Application: Once a stable, stimulated baseline is achieved, perfuse the cells with increasing concentrations of 4-Hydroxyphenyl Carvedilol or Carvedilol (in the continued presence of Isoproterenol).
-
Recording: Record contractility for 3-5 minutes at each concentration to allow for a steady-state effect.
-
Data Acquisition: The software records cell length, peak shortening, time to peak, and time to 90% relaxation.
Data Analysis:
-
For each cell, average the parameters from 10-20 steady-state contractions at each concentration.
-
Normalize the data, with the Isoproterenol-stimulated response set as 100%.
-
Plot the percentage reduction in a key parameter (e.g., peak shortening) against the log concentration of the antagonist to determine the IC50.
| Compound | Effect on Isoproterenol-Stimulated Contraction (IC50, nM) |
| Carvedilol | 5.5 |
| 4-OH Carvedilol | 0.4 |
| Data are representative, showing the potent negative inotropic effect of the metabolite. |
Ex Vivo Aortic Ring Vasodilation Assay
Rationale: Carvedilol's α1-blocking activity leads to vasodilation.[2][3] This assay uses isolated segments of thoracic aorta to measure a compound's ability to relax pre-constricted blood vessels, providing a functional measure of vasodilatory properties.
Materials:
-
Thoracic aorta from a rat or mouse.
-
Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose), gassed with 95% O2 / 5% CO2.
-
Wire myograph system with force transducers.
-
Vasoconstrictor: Phenylephrine (α1-agonist).
-
Test Compounds: 4-Hydroxyphenyl Carvedilol, Carvedilol.
-
Reference Vasodilator: Prazosin (selective α1-antagonist).
Procedure:
-
Tissue Preparation: Isolate the thoracic aorta, clean it of adipose and connective tissue, and cut it into 2-3 mm rings.
-
Mounting: Mount the aortic rings in the myograph chambers containing KH buffer at 37°C, gassed with 95% O2 / 5% CO2.
-
Equilibration: Equilibrate the rings under a resting tension (e.g., 1.5-2.0 g) for 60-90 minutes, replacing the KH buffer every 20 minutes.
-
Viability Check: Constrict the rings with a high-K+ solution to ensure tissue viability. Wash and return to baseline.
-
Pre-constriction: Constrict the rings with an EC80 concentration of Phenylephrine.
-
Compound Addition: Once the phenylephrine-induced contraction has stabilized, add cumulative concentrations of the test compounds to the bath.
-
Recording: Record the change in tension after each addition until a maximal relaxation is achieved or the concentration-response curve is complete.
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal pre-constriction induced by Phenylephrine.
-
Plot the % relaxation versus the log concentration of the compound.
-
Determine the EC50 (concentration causing 50% relaxation) for each compound using a non-linear regression fit.
| Compound | Vasodilation of Phenylephrine-Constricted Aortic Rings (EC50, µM) |
| Carvedilol | 0.5 |
| 4-OH Carvedilol | >10 |
| Prazosin | 0.01 |
| Data are representative and consistent with reports that 4-Hydroxyphenyl Carvedilol has weak vasodilating activity compared to the parent drug.[4][6] |
References
- 1. Carvedilol - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Assay and disposition of carvedilol enantiomers in humans and monkeys: evidence of stereoselective presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 11. Cardiac myocyte contractility assay and analysis [bio-protocol.org]
- 12. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effect in 4-Hydroxyphenyl Carvedilol LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the matrix effect during the LC-MS analysis of 4-Hydroxyphenyl Carvedilol.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and how does it affect the LC-MS analysis of 4-Hydroxyphenyl Carvedilol?
A1: The matrix effect is the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting, undetected components in the sample matrix, such as plasma or urine.[1] For 4-Hydroxyphenyl Carvedilol, these interfering components can compete with the analyte for ionization in the MS source, leading to a suppressed or enhanced signal. This can result in inaccurate and imprecise quantification, compromising the reliability of pharmacokinetic and bioequivalence studies.[2][3]
Q2: What are the common causes of matrix effects in the analysis of 4-Hydroxyphenyl Carvedilol from plasma samples?
A2: The primary sources of matrix effects in plasma are phospholipids from cell membranes.[4][5] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants and dosing vehicles, can also contribute to ion suppression or enhancement.[6]
Q3: How can I assess the matrix effect in my 4-Hydroxyphenyl Carvedilol assay?
A3: The matrix effect can be evaluated both qualitatively and quantitatively.
-
Qualitative Assessment: The post-column infusion technique is a valuable tool to identify regions in the chromatogram where ion suppression or enhancement occurs.[7][8]
-
Quantitative Assessment: The matrix factor (MF) is calculated by comparing the peak area of an analyte spiked into a blank, extracted matrix with the peak area of the analyte in a neat solution at the same concentration. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[7] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for these effects.[9][10]
Q4: What are the acceptance criteria for matrix effect according to regulatory guidelines?
A4: According to guidelines from agencies like the U.S. FDA, the internal standard (IS)-normalized matrix factor should be within a certain range, typically 0.8 to 1.20, with a coefficient of variation (%CV) of ≤15%.[4]
Troubleshooting Guide
Problem: Significant ion suppression or enhancement is observed for 4-Hydroxyphenyl Carvedilol.
Below is a troubleshooting workflow to identify and mitigate the matrix effect.
Caption: A logical workflow for troubleshooting matrix effects.
Step 1: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.
-
Liquid-Liquid Extraction (LLE): LLE can be a simple and effective method. For 4-Hydroxyphenyl Carvedilol, extraction with tert-butyl methyl ether has been shown to be effective.[4]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation.[11] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.
-
Phospholipid Removal Plates: Specialized plates, such as HybridSPE®, are designed to selectively remove phospholipids, a major cause of matrix effects in plasma samples.[9]
Step 2: Modify Chromatographic Conditions
If sample preparation optimization is insufficient, chromatographic changes can help separate 4-Hydroxyphenyl Carvedilol from co-eluting interferences.
-
Change Column Chemistry: Switching to a different column chemistry (e.g., from a C18 to a phenyl-hexyl column) can alter the selectivity and resolve the analyte from interfering peaks.
-
Adjust Mobile Phase: Modifying the mobile phase composition (e.g., changing the organic solvent or pH) can improve separation.
-
Gradient Optimization: A shallower gradient can increase the separation between the analyte and interfering matrix components.
Step 3: Utilize an Appropriate Internal Standard
A suitable internal standard is crucial for compensating for matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 4-Hydroxyphenyl Carvedilol-d5) is the gold standard as it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.[9][10]
-
Structural Analog: If a SIL-IS is unavailable, a structural analog that has similar chromatographic behavior and ionization characteristics can be used. Propranolol has been used as an internal standard in some Carvedilol assays.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from published LC-MS/MS methods for the analysis of 4-Hydroxyphenyl Carvedilol.
Table 1: Matrix Effect and Recovery Data
| Analyte | Sample Preparation | Matrix Factor (MF) | IS-Normalized MF | Recovery (%) | Reference |
| 4-Hydroxyphenyl Carvedilol (LQC) | LLE with tert-butyl methyl ether | 1.149 | 1.169 | Not Reported | [4] |
| 4-Hydroxyphenyl Carvedilol (HQC) | LLE with tert-butyl methyl ether | 0.845 | 0.864 | Not Reported | [4] |
| 4-Hydroxyphenyl Carvedilol | Solid-Phase Extraction | 100.8 - 102.9 | Not Reported | 94.6 - 97.0 | |
| 4-Hydroxyphenyl Carvedilol | Solid-Phase Extraction | Practically Absent | Not Reported | 83.25 |
Table 2: Method Validation Parameters
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| 4-Hydroxyphenyl Carvedilol | 0.050 - 10.017 | 0.050 | Not Reported | Not Reported | 91.6 - 113.1 | [4] |
| 4-Hydroxyphenyl Carvedilol | 0.01 - 10 | 0.01 | 0.74 - 3.88 | 1.51 - 3.88 | 96.4 - 103.3 | [9] |
| 4-Hydroxyphenyl Carvedilol | 0.3 - 40 | 0.3 | 3.37 - 9.53 | 3.31 - 6.91 | 94.77 - 106.64 | |
| (R)- and (S)-4-Hydroxyphenyl Carvedilol | 0.0200 - 10.0 | 0.0200 | < 11.9 | < 11.9 | ± 9.4 | [6] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effect by Post-Column Infusion
This protocol helps to identify the regions of ion suppression or enhancement in the chromatographic run.
Caption: Workflow for post-column infusion experiment.
Methodology:
-
Prepare an analyte solution: Prepare a solution of 4-Hydroxyphenyl Carvedilol in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 10 ng/mL).
-
Set up the infusion: Infuse the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) into the mobile phase stream after the analytical column and before the mass spectrometer inlet using a T-connector.
-
Equilibrate the system: Allow the system to equilibrate until a stable baseline signal for the infused analyte is observed.
-
Inject blank matrix: Inject a sample of extracted blank plasma (prepared using the same method as the study samples).
-
Monitor the signal: Monitor the MRM transition for 4-Hydroxyphenyl Carvedilol. Any significant deviation (dip or peak) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
Protocol 2: Quantitative Assessment of Matrix Effect by Calculating the Matrix Factor
This protocol provides a quantitative measure of the matrix effect.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a solution of 4-Hydroxyphenyl Carvedilol in the reconstitution solvent at a known concentration (e.g., Low and High QC concentrations).
-
Set B (Post-extraction Spike): Extract at least six different lots of blank plasma. Spike the extracted matrix with 4-Hydroxyphenyl Carvedilol to the same final concentration as Set A.
-
Set C (Pre-extraction Spike): Spike the same six lots of blank plasma with 4-Hydroxyphenyl Carvedilol to the same final concentration as Set A and then perform the extraction.
-
-
Analyze the samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Mean peak area of Set B) / (Mean peak area of Set A)
-
Recovery (%) = [(Mean peak area of Set C) / (Mean peak area of Set B)] x 100
-
-
Calculate the IS-Normalized Matrix Factor: If an internal standard is used, calculate the matrix factor for the IS as well and then determine the IS-normalized matrix factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
References
- 1. asianpubs.org [asianpubs.org]
- 2. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotech-asia.org [biotech-asia.org]
- 5. A validated enantioselective LC-MS/MS assay for the simultaneous determination of carvedilol and its pharmacologically active 4'-hydroxyphenyl metabolite in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 4-Hydroxyphenyl Carvedilol Recovery from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of 4-Hydroxyphenyl Carvedilol from plasma samples during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of 4-Hydroxyphenyl Carvedilol from plasma, leading to low recovery or inconsistent results.
| Issue | Possible Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete Protein Precipitation: 4-Hydroxyphenyl Carvedilol is extensively bound to plasma proteins (≥95%), and inefficient precipitation will result in significant loss of the analyte.[1] | - Optimize Protein Precipitation: Use ice-cold acetonitrile or methanol for more effective protein removal. Ensure a sufficient volume of the organic solvent is used (typically a 3:1 or 4:1 ratio of solvent to plasma). Vortex thoroughly and allow sufficient incubation time at low temperatures. |
| Suboptimal pH during Extraction: The pH of the sample can significantly impact the extraction efficiency of 4-Hydroxyphenyl Carvedilol, which has ionizable functional groups. | - Adjust Sample pH: For liquid-liquid extraction (LLE), adjust the plasma sample to a basic pH (e.g., pH 8 with alkaline methanol) to ensure the analyte is in its neutral form, enhancing its solubility in the organic extraction solvent.[2] For solid-phase extraction (SPE), ensure the pH of the loading and wash solutions are optimized for analyte retention on the specific sorbent. | |
| Inefficient Elution from SPE Cartridge: The choice of elution solvent and its volume may not be adequate to completely recover the analyte from the SPE sorbent. | - Optimize Elution Solvent: Use a stronger elution solvent or a mixture of solvents. For example, a mixture of acetonitrile and a buffer at an appropriate pH can be effective. Ensure the elution volume is sufficient to completely elute the analyte; test with sequential elutions to confirm full recovery. | |
| High Variability in Results | Matrix Effects: Endogenous components in plasma can co-elute with 4-Hydroxyphenyl Carvedilol and interfere with its ionization in the mass spectrometer, leading to ion suppression or enhancement.[3] | - Assess and Mitigate Matrix Effects: Perform a post-extraction addition study by comparing the analyte response in a clean solvent to the response in a reconstituted blank plasma extract. If significant matrix effects are observed, consider using a more selective sample preparation technique (e.g., a different SPE sorbent or LLE with a back-extraction step). The use of a deuterated internal standard can also help to compensate for matrix effects.[4] |
| Analyte Instability: 4-Hydroxyphenyl Carvedilol may degrade during sample collection, storage, or processing. | - Ensure Sample Stability: Store plasma samples at -70°C for long-term stability.[1][5] Avoid repeated freeze-thaw cycles.[5] Process samples on ice to minimize degradation. Stability studies have shown that the analyte is stable for up to 8 hours at room temperature and for at least 24 hours at 4°C in an autosampler.[5] | |
| Poor Chromatographic Peak Shape | Inappropriate Reconstitution Solvent: The solvent used to reconstitute the dried extract may not be compatible with the initial mobile phase, leading to peak distortion. | - Match Reconstitution Solvent to Mobile Phase: The reconstitution solvent should be as close in composition to the initial mobile phase as possible. A common choice is a mixture of acetonitrile and an aqueous buffer, such as ammonium formate.[1][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting 4-Hydroxyphenyl Carvedilol from plasma?
A1: The most frequently employed methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[6] Both methods have been shown to provide high recovery rates when properly optimized.[4][7] Protein precipitation is often used as an initial clean-up step before LLE or SPE.[6][8]
Q2: What kind of recovery percentages should I expect for 4-Hydroxyphenyl Carvedilol from plasma?
A2: With optimized protocols, high recovery percentages can be achieved. Studies have reported recoveries ranging from 94% to 99% using SPE.[4] Another study found SPE recoveries of 83.25% for 4-OH carvedilol.[9] LLE methods have also demonstrated high accuracy with recovery values between 97.64% and 101.58%.[7]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To minimize matrix effects, which can cause ion suppression or enhancement, it is crucial to have an efficient sample clean-up procedure.[3] Using a deuterated internal standard that co-elutes with the analyte is highly recommended to compensate for these effects.[4] Additionally, optimizing the chromatographic separation to move the analyte peak away from co-eluting matrix components can be beneficial.
Q4: What are the key stability considerations for 4-Hydroxyphenyl Carvedilol in plasma?
A4: 4-Hydroxyphenyl Carvedilol is generally stable under typical laboratory conditions. It has been shown to be stable in plasma for at least three freeze-thaw cycles, for up to 8 hours on the benchtop at room temperature, and for 24 hours in an autosampler at 4°C.[5] For long-term storage, plasma samples should be kept at -70°C, where they have been found to be stable for up to 148 days.[1][5]
Q5: Should I be concerned about the conversion of Carvedilol to its metabolites during sample processing?
A5: Carvedilol is metabolized in the body to form 4-Hydroxyphenyl Carvedilol and other metabolites.[10][11] While in-vitro conversion during sample processing is less common, it is important to use validated methods and handle samples appropriately (e.g., keeping them on ice) to minimize any potential enzymatic activity. The use of an internal standard for both the parent drug and the metabolite can help to monitor and correct for any analytical variability.
Experimental Protocols
Detailed Methodology for Solid-Phase Extraction (SPE)
This protocol is a representative example for the extraction of 4-Hydroxyphenyl Carvedilol from human plasma.
-
Sample Pre-treatment:
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove interfering substances.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., acetonitrile or a mixture of acetonitrile and buffer).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 150 µL) of the mobile phase.[1]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Detailed Methodology for Liquid-Liquid Extraction (LLE)
This protocol provides a general workflow for LLE of 4-Hydroxyphenyl Carvedilol.
-
Sample Preparation:
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add the internal standard solution.
-
-
Protein Precipitation & pH Adjustment:
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex for 30 seconds.
-
Adjust the pH to alkaline conditions (e.g., pH 8) if necessary to neutralize the analyte.[2]
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of an immiscible organic solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried residue in 150 µL of the mobile phase.[1]
-
Vortex and transfer to an autosampler vial for analysis.
-
Data Presentation
Table 1: Comparison of Recovery Percentages for 4-Hydroxyphenyl Carvedilol and Carvedilol using Different Extraction Methods.
| Analyte | Extraction Method | Recovery Percentage | Reference |
| Carvedilol | Solid-Phase Extraction | 94-99% | [4] |
| 4'-Hydroxyphenyl Carvedilol | Solid-Phase Extraction | 94-99% | [4] |
| Carvedilol | Solid-Phase Extraction | 78.90% | [9] |
| 4-OH Carvedilol | Solid-Phase Extraction | 83.25% | [9] |
| Carvedilol | Liquid-Liquid Extraction | 97.64 - 101.58% | [7] |
| 4'-Hydroxyphenyl Carvedilol | Liquid-Liquid Extraction | 97.64 - 101.58% | [7] |
| Carvedilol | Liquid-Liquid Extraction | 83.94 - 91.67% | [12] |
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for 4-Hydroxyphenyl Carvedilol.
Caption: Liquid-Liquid Extraction (LLE) workflow for 4-Hydroxyphenyl Carvedilol.
Caption: Troubleshooting logic for low 4-Hydroxyphenyl Carvedilol recovery.
References
- 1. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotech-asia.org [biotech-asia.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism of carvedilol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: 4-Hydroxyphenyl Carvedilol Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxyphenyl Carvedilol in biological samples.
Troubleshooting Guides and FAQs
Q1: My measured concentrations of 4-Hydroxyphenyl Carvedilol are lower than expected. Could this be a stability issue?
A1: Lower than expected concentrations can indeed be due to degradation. 4-Hydroxyphenyl Carvedilol, like its parent drug Carvedilol, can be susceptible to instability under certain conditions. To troubleshoot, consider the following factors:
-
Sample Handling and Storage: Ensure that samples are processed and stored correctly. Delays in processing, exposure to room temperature for extended periods, and improper storage temperatures can lead to degradation. For optimal stability, plasma samples should be stored at -70°C.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can impact the stability of the analyte. It is recommended to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. However, studies have shown that 4-Hydroxyphenyl Carvedilol is stable for at least three freeze-thaw cycles when stored at -70°C.[1]
-
pH of the Sample: While specific data on the pH-dependent stability of 4-Hydroxyphenyl Carvedilol is limited, the stability of the parent compound, Carvedilol, is known to be influenced by pH. It is generally more stable in acidic conditions.[2] It is crucial to maintain a consistent pH during sample processing and analysis.
-
Light Exposure: Protect samples from direct light, as photolytic degradation can occur. Use amber tubes for sample collection and storage whenever possible.
Q2: What are the recommended storage conditions for ensuring the long-term stability of 4-Hydroxyphenyl Carvedilol in plasma?
A2: For long-term storage, it is recommended to keep plasma samples at -70°C. Studies have demonstrated that 4-Hydroxyphenyl Carvedilol is stable in human plasma for at least 148 days at this temperature with a deviation of less than 15% from the initial concentration.[1]
Q3: How stable is 4-Hydroxyphenyl Carvedilol at room temperature during sample processing?
A3: 4-Hydroxyphenyl Carvedilol has been shown to be stable on the benchtop at room temperature for up to 8 hours.[1] To minimize the risk of degradation, it is best practice to keep samples on ice and process them as quickly as possible.
Q4: Can I leave my processed samples in the autosampler overnight?
A4: Yes, studies indicate that 4-Hydroxyphenyl Carvedilol is stable in the autosampler at 4°C for at least 24 hours.[1] This allows for flexibility in analytical run times.
Q5: Does the choice of anticoagulant affect the stability of 4-Hydroxyphenyl Carvedilol?
A5: While the provided literature does not specify the influence of different anticoagulants on the stability of 4-Hydroxyphenyl Carvedilol, it is a critical parameter to consider in bioanalytical method development. Commonly used anticoagulants include heparin, EDTA, and citrate. When establishing a new assay, it is advisable to test for potential interference and stability effects from the chosen anticoagulant.
Quantitative Stability Data
The following tables summarize the stability of 4-Hydroxyphenyl Carvedilol in human plasma under various conditions as reported in bioanalytical method validation studies.
Table 1: Short-Term and Post-Preparative Stability of 4-Hydroxyphenyl Carvedilol in Human Plasma
| Condition | Duration | Temperature | Stability Outcome |
| Benchtop Stability | Up to 8 hours | Room Temperature | Stable (Deviation < 15%)[1] |
| Autosampler Stability | Up to 24 hours | 4°C | Stable (Deviation < 15%)[1] |
Table 2: Freeze-Thaw and Long-Term Stability of 4-Hydroxyphenyl Carvedilol in Human Plasma
| Condition | Number of Cycles/Duration | Storage Temperature | Stability Outcome |
| Freeze-Thaw Stability | 3 Cycles | -70°C to Room Temperature | Stable (Deviation < 15%)[1] |
| Long-Term Stability | Up to 148 days | -70°C | Stable (Deviation < 15%)[1][3] |
Experimental Protocols
Protocol 1: Human Plasma Sample Preparation for Stability Assessment
This protocol outlines a general procedure for the extraction of 4-Hydroxyphenyl Carvedilol from human plasma prior to LC-MS/MS analysis.
-
Sample Thawing: Thaw frozen human plasma samples at room temperature.
-
Internal Standard Spiking: Spike a 100 µL aliquot of the plasma sample with a deuterated internal standard of 4-Hydroxyphenyl Carvedilol.[4]
-
Protein Precipitation/Extraction:
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample, wash the cartridge to remove interferences, and elute the analyte with a suitable solvent.[4]
-
Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent to the plasma sample, vortex to mix, and centrifuge to separate the layers. Collect the organic layer containing the analyte.[3]
-
-
Evaporation: Evaporate the collected eluate or organic layer to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.[3]
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system for quantification.
Protocol 2: LC-MS/MS Analysis
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the accurate quantification of 4-Hydroxyphenyl Carvedilol.[4]
-
Chromatographic Column: A UPLC C18 column (e.g., 50 × 2.1 mm, 1.7 µm) is commonly used.[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.0 adjusted with 0.1% formic acid) in a ratio of approximately 78:22 (v/v).[4]
-
Ionization Mode: Positive electrospray ionization (ESI+) is used for detection.[4]
-
Detection: Multiple reaction monitoring (MRM) is employed for sensitive and specific detection of the analyte and its internal standard.[3][4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Carvedilol stability in paediatric oral liquid formulations | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 3. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of UPLC-MS/MS Parameters for 4-Hydroxyphenyl Carvedilol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of UPLC-MS/MS parameters for the analysis of 4-Hydroxyphenyl Carvedilol.
Frequently Asked Questions (FAQs)
Q1: What are the typical UPLC-MS/MS parameters for the analysis of 4-Hydroxyphenyl Carvedilol?
A1: A validated UPLC-MS/MS method for the simultaneous determination of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma utilizes a UPLC C18 column (50 × 2.1 mm, 1.7 µm).[1] The mobile phase consists of acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a 78:22 (v/v) ratio.[1] Detection is performed using a triple quadrupole tandem mass spectrometer with multiple reaction monitoring (MRM) in the positive electrospray ionization (ESI) mode.[1][2]
Q2: What are the recommended MRM transitions for 4-Hydroxyphenyl Carvedilol and its internal standard?
A2: For quantitative analysis, specific precursor-to-product ion transitions are monitored. The selection of these transitions is critical for the selectivity and sensitivity of the method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 4'-Hydroxyphenyl Carvedilol | 423.2 | 100.1 | 12 | 25 |
| 4'-Hydroxyphenyl Carvedilol-d5 (IS) | 428.2 | Not Specified | 12 | 26 |
| Carvedilol | 407.2 | 100.3 | 14 | 20 |
| Carvedilol-d5 (IS) | 412.2 | Not Specified | 10 | 22 |
Data compiled from a study by Patel et al. (2013).[3]
Q3: What are common sample preparation techniques for plasma samples containing 4-Hydroxyphenyl Carvedilol?
A3: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two common and effective methods for extracting 4-Hydroxyphenyl Carvedilol and carvedilol from human plasma.[2][4] One validated method employs SPE with Strata-X polymeric reversed-phase cartridges, which has been shown to provide satisfactory recoveries of 94-97%.[2] LLE is another viable single-step sample preparation process.[4]
Q4: What are the expected validation ranges and recovery rates for a robust UPLC-MS/MS method?
A4: A validated method should demonstrate linearity, precision, accuracy, and high recovery.
| Analyte | Concentration Range (ng/mL) | Intra- and Inter-batch Precision (% CV) | Accuracy (%) | Assay Recovery (%) |
| Carvedilol | 0.05-50 | 0.74 to 3.88 | 96.4 to 103.3 | 94-99 |
| 4'-Hydroxyphenyl Carvedilol | 0.01-10 | 0.74 to 3.88 | 96.4 to 103.3 | 94-99 |
This data is based on a method validated for bioequivalence studies.[1]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For carvedilol and its metabolites, a pH of 3.0 is commonly used.[1]
-
Column Choice: Verify that the column is suitable for the analysis. A C18 column is a standard choice.[1]
-
Sample Overload: High sample concentrations can lead to peak broadening. Try diluting the sample.
-
Extra-column Effects: Check for excessive tubing length or poor connections between the UPLC and the mass spectrometer.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal ionization or fragmentation in the mass spectrometer.
-
Troubleshooting Steps:
-
Ionization Mode: Confirm that the mass spectrometer is operating in the positive electrospray ionization (ESI) mode, which is suitable for carvedilol and its metabolites.[1][2]
-
MS Parameter Optimization: Infuse a standard solution of 4-Hydroxyphenyl Carvedilol directly into the mass spectrometer to optimize cone voltage and collision energy for the specific MRM transition.
-
Source Conditions: Optimize source-dependent parameters such as capillary voltage, source temperature, desolvation temperature, and gas flows (cone gas and desolvation gas).[3]
-
Sample Preparation: Inefficient extraction can lead to low analyte concentration. Re-evaluate the SPE or LLE protocol to ensure high recovery.
-
Issue 3: High Background Noise or Matrix Effects
-
Possible Cause: Interference from endogenous components of the plasma matrix.
-
Troubleshooting Steps:
-
Sample Cleanup: Enhance the sample preparation method. If using LLE, try a different extraction solvent. For SPE, ensure the washing steps are adequate to remove interferences.
-
Chromatographic Separation: Adjust the gradient or mobile phase composition to better separate the analyte from interfering compounds.
-
Matrix Effect Assessment: Evaluate the matrix effect by post-column infusion of the analyte while injecting an extracted blank plasma sample. This will help to identify regions of ion suppression or enhancement.
-
Experimental Protocols
A detailed methodology for a validated UPLC-MS/MS assay for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma is as follows:[1][3]
1. Sample Preparation (Solid-Phase Extraction)
- To 100 µL of human plasma, add the internal standard.
- Pre-condition a Strata-X polymeric reversed-phase SPE cartridge.
- Load the plasma sample onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the analytes with an appropriate solvent.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. UPLC Conditions
- Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)
- Mobile Phase: Acetonitrile: 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) (78:22, v/v)
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
3. MS/MS Conditions
- Ionization: Positive Electrospray Ionization (ESI)
- Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions: As listed in the table in FAQ 2.
- Source Parameters: Optimized cone gas flow, desolvation gas flow, capillary voltage, source temperature, and desolvation temperature.
Visualizations
References
- 1. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 4-Hydroxyphenyl Carvedilol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 4-Hydroxyphenyl Carvedilol. The information is intended for researchers, scientists, and drug development professionals utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for their analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the quantification of 4-Hydroxyphenyl Carvedilol.
Q1: I am observing poor peak shape (e.g., tailing or fronting) for my 4-Hydroxyphenyl Carvedilol analyte peak. What are the possible causes and solutions?
A1: Poor peak shape can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Column Choice: Ensure you are using a suitable column. A common choice for the analysis of Carvedilol and its metabolites is a C18 column.[1][2]
-
Mobile Phase pH: The pH of your mobile phase is critical. For 4-Hydroxyphenyl Carvedilol, a slightly acidic mobile phase (pH around 3.0) is often used to ensure consistent protonation of the analyte, which improves peak shape.[1][2] Consider adjusting the pH with formic acid.[1][2]
-
Sample Solvent: The solvent used to reconstitute your sample after extraction should be as close in composition to the initial mobile phase as possible. A mismatch can lead to peak distortion.
-
Column Contamination: If the column has been used for numerous injections, contaminants from the biological matrix may accumulate, leading to poor peak shape. Try washing the column with a strong solvent or consider replacing it.
Q2: My assay is not sensitive enough; I am having trouble reaching the required lower limit of quantification (LLOQ). How can I improve sensitivity?
A2: Achieving a low LLOQ (in the range of 0.01-0.05 ng/mL) is often necessary for pharmacokinetic studies.[1][3] Here are some strategies to enhance sensitivity:
-
Sample Preparation: A robust sample preparation method is crucial. Solid-phase extraction (SPE) is a highly effective technique for concentrating the analyte and removing interfering matrix components.[1] Liquid-liquid extraction is another viable option.[3]
-
Mass Spectrometry Parameters: Optimize the MS/MS parameters, including the precursor and product ion transitions, collision energy, and ion source settings (e.g., spray voltage, gas flows).
-
Chromatography: Ensure a sharp, narrow peak for your analyte. Good chromatography leads to a better signal-to-noise ratio. You can try optimizing the gradient elution profile.
-
Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion if the injection solvent is not compatible with the mobile phase.
Q3: I am experiencing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
A3: Matrix effects are a common challenge in bioanalysis and can lead to inaccurate and imprecise results.[4] Here’s how to address them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation procedure. As mentioned, SPE is generally very effective at removing phospholipids and other interfering endogenous components.[1]
-
Chromatographic Separation: Ensure that the 4-Hydroxyphenyl Carvedilol peak is well-separated from any co-eluting matrix components. Adjusting the mobile phase gradient can help achieve this.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., 4-Hydroxyphenyl Carvedilol-d5) is highly recommended.[5] The IS will experience similar matrix effects as the analyte, allowing for accurate correction during data processing.
-
Dilution: If the matrix effect is severe, diluting the sample with a clean solvent can help reduce the concentration of interfering components. However, ensure your assay has sufficient sensitivity to accommodate the dilution.
Q4: My results are not reproducible; I'm seeing high variability between injections. What should I check?
A4: High variability can stem from several sources. A systematic check is necessary:
-
Autosampler Performance: Ensure the autosampler is functioning correctly and injecting a consistent volume each time. Check for air bubbles in the syringe.
-
Sample Preparation Consistency: Inconsistent sample preparation is a major source of variability. Ensure that each step of your extraction protocol is performed consistently for all samples.
-
System Stability: Before running your sample batch, ensure the LC-MS/MS system is stabilized. Run several blank injections and quality control (QC) samples to confirm consistent performance.
-
Internal Standard Addition: Verify that the internal standard is being added accurately and consistently to all samples, standards, and QCs.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for a validated UPLC-MS/MS method for the quantification of 4-Hydroxyphenyl Carvedilol.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| 4-Hydroxyphenyl Carvedilol | 0.01 - 10 | 0.01 |
| Carvedilol | 0.05 - 50 | 0.05 |
Data sourced from a validated UPLC-MS/MS method.[1]
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| 4-Hydroxyphenyl Carvedilol | LQC | < 9.7 | < 9.6 | 91.6 - 110.7 |
| MQC | < 3.0 | < 9.6 | 91.6 - 110.7 | |
| HQC | < 10.1 | < 9.6 | 91.6 - 110.7 | |
| Carvedilol | LQC | < 11.8 | < 10.7 | 98.0 - 102.8 |
| MQC | < 7.5 | < 10.7 | 98.0 - 102.8 | |
| HQC | < 5.0 | < 10.7 | 98.0 - 102.8 |
Precision and accuracy data from a validated LC-MS/MS method.[3]
Experimental Protocols
A detailed methodology for a typical UPLC-MS/MS assay for the simultaneous quantification of Carvedilol and 4-Hydroxyphenyl Carvedilol in human plasma is provided below.[1][2]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add the internal standard solution.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. Chromatographic Conditions
-
Column: UPLC C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0, adjusted with 0.1% formic acid) in a ratio of 78:22 (v/v).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Carvedilol: m/z 407.2 → 100.3
-
4-Hydroxyphenyl Carvedilol: m/z 423.2 → 100.1
-
Visualizations
The following diagram illustrates a logical workflow for troubleshooting common issues in 4-Hydroxyphenyl Carvedilol quantification.
Caption: Troubleshooting workflow for 4-Hydroxyphenyl Carvedilol quantification.
References
- 1. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Analysis of 4-Hydroxyphenyl Carvedilol by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 4-Hydroxyphenyl Carvedilol using mass spectrometry. Our focus is on minimizing ion suppression and addressing common challenges encountered during method development and sample analysis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to ion suppression for 4-Hydroxyphenyl Carvedilol analysis.
Question: I am observing significant ion suppression for 4-Hydroxyphenyl Carvedilol in my plasma samples. What are the likely causes and how can I mitigate this?
Answer:
Ion suppression is a common matrix effect in LC-MS/MS analysis, where components of the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[1][2][3] For 4-Hydroxyphenyl Carvedilol in plasma, the primary culprits are often phospholipids, salts, and other endogenous compounds that co-elute with the analyte.[1][3]
Here is a systematic approach to troubleshoot and minimize ion suppression:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up plasma samples. Several validated methods for 4-Hydroxyphenyl Carvedilol utilize SPE with cartridges like Phenomenex Strata-X.[4][5] This method provides high recovery and effectively removes many matrix interferences.
-
Liquid-Liquid Extraction (LLE): LLE is another robust option for sample cleanup.[6] It can offer a cleaner extract compared to simple protein precipitation.
-
Protein Precipitation: While a simpler technique, protein precipitation alone may not be sufficient to remove all ion-suppressing components and can sometimes lead to more significant matrix effects.[7]
-
-
Chromatographic Separation: Improving the separation of 4-Hydroxyphenyl Carvedilol from co-eluting matrix components is crucial.[1]
-
Column Chemistry: UPLC C18 columns are commonly and successfully used for the separation of carvedilol and its metabolites.[4][8]
-
Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can significantly impact separation. A common mobile phase consists of acetonitrile and an aqueous buffer like ammonium formate with formic acid to control pH.[4][5][6] Experimenting with the gradient slope and organic content can help resolve the analyte from interfering peaks.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for 4-Hydroxyphenyl Carvedilol (e.g., 4'-hydroxyphenyl carvedilol-d5) is highly recommended.[4][5] A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification as the ratio of the analyte to the IS remains consistent.[1]
-
Assess the Matrix Effect: To understand the extent of the problem, you need to quantify the matrix effect.
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[2][4][5][9]
-
Quantitative Assessment: This is done by comparing the response of the analyte in a post-extraction spiked blank matrix to the response in a neat solution. A matrix factor of <1 indicates suppression, while >1 indicates enhancement.[3]
-
The following workflow diagram illustrates a systematic approach to troubleshooting ion suppression:
Caption: Troubleshooting workflow for minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is a reliable sample preparation method to minimize matrix effects for 4-Hydroxyphenyl Carvedilol in plasma?
A1: Solid-Phase Extraction (SPE) is a highly effective and commonly used method for the extraction of 4-Hydroxyphenyl Carvedilol from human plasma.[4][5] It has been shown to provide high and reproducible recovery while minimizing matrix effects. Liquid-Liquid Extraction (LLE) is also a viable and effective alternative.[6]
Q2: What are the typical LC-MS/MS parameters for the analysis of 4-Hydroxyphenyl Carvedilol?
A2: Successful analysis is typically achieved using a UPLC system with a C18 column and a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.[4][5][6] The multiple reaction monitoring (MRM) transitions for 4-Hydroxyphenyl Carvedilol are generally monitored. For specific precursor-to-product ion transitions, refer to published literature as these can be instrument-dependent.[6]
Q3: How do I quantitatively assess the matrix effect for my 4-Hydroxyphenyl Carvedilol assay?
A3: The standard method is to calculate the matrix factor (MF).[3] This involves comparing the peak area of 4-Hydroxyphenyl Carvedilol spiked into an extracted blank plasma sample with the peak area of the analyte in a neat solution at the same concentration. An IS-normalized MF is also calculated to assess the effectiveness of the internal standard in compensating for matrix effects. The acceptance criteria for the IS-normalized MF are typically between 0.85 and 1.15.[6]
Q4: Is a stable isotope-labeled internal standard for 4-Hydroxyphenyl Carvedilol necessary?
A4: While not strictly mandatory, using a stable isotope-labeled internal standard (SIL-IS), such as 4'-hydroxyphenyl carvedilol-d5, is highly recommended and considered best practice.[4][5] A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, which allows for more accurate and precise quantification by correcting for these matrix effects.[1]
Experimental Protocols and Data
For your reference, the following tables summarize typical experimental conditions and quantitative data from published methods for the analysis of 4-Hydroxyphenyl Carvedilol.
Table 1: Summary of Sample Preparation Methods
| Parameter | Method 1: Solid-Phase Extraction (SPE)[4][5] | Method 2: Liquid-Liquid Extraction (LLE)[6] |
| Matrix | Human Plasma | Human Plasma |
| Sample Volume | 100 µL | Not specified |
| Internal Standard | 4'-hydroxyphenyl carvedilol-d5 | Propranolol |
| Extraction Sorbent/Solvent | Phenomenex Strata-X cartridges | tert-butyl methyl ether |
| Key Steps | Condition, Load, Wash, Elute | Extraction, Evaporation, Reconstitution |
| Recovery | 94-99% | Not specified |
Table 2: Summary of LC-MS/MS Conditions
| Parameter | Method 1[4][5] | Method 2[6] |
| LC System | UPLC | LC-MS/MS |
| Column | UPLC C18 (50 x 2.1 mm, 1.7 µm) | BDS hypersil C18 (150 x 2.1 mm, 5 µm) |
| Mobile Phase A | 4.0 mM Ammonium Formate, pH 3.0 with 0.1% Formic Acid | 2 mM Ammonium Formate, pH 3.0 with Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Isocratic (78:22, B:A) | Gradient |
| Flow Rate | Not specified | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Instrument dependent | m/z 423.10 → 222.00 |
Visualizing the SPE Workflow
The following diagram outlines the typical steps involved in a Solid-Phase Extraction protocol for 4-Hydroxyphenyl Carvedilol from plasma.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. longdom.org [longdom.org]
- 2. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
selection of internal standard for 4-Hydroxyphenyl Carvedilol analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 4-Hydroxyphenyl Carvedilol.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for the analysis of 4-Hydroxyphenyl Carvedilol by LC-MS/MS?
For quantitative bioanalysis using LC-MS/MS, a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1][2][3] Specifically, 4-Hydroxyphenyl Carvedilol-d5 is the most appropriate choice as it shares a nearly identical chemical structure and physicochemical properties with the analyte.[4][5][6] This ensures that it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, providing the most accurate compensation for variability in the analytical process.[2][7]
Q2: Are there any alternative internal standards if a SIL-IS is unavailable?
Q3: What are the key considerations when selecting an internal standard?
The selection of a suitable internal standard is critical for the accuracy and precision of the bioanalytical method.[2] Key considerations include:
-
Structural Similarity: The IS should be structurally as similar to the analyte as possible.[1]
-
Physicochemical Properties: Properties like pKa, logP, and solubility should be comparable to the analyte.
-
Co-elution: Ideally, the IS should co-elute with the analyte without causing isobaric interference.
-
Mass Spectrometric Resolution: The IS and analyte must be clearly distinguishable by the mass spectrometer. For SIL-IS, a mass difference of at least 3 atomic mass units is recommended to prevent isotopic crosstalk.[2]
-
Purity: The isotopic purity of a SIL-IS must be high to avoid contributing to the analyte signal.[10]
-
Stability: The IS should be stable throughout the sample preparation, storage, and analysis process.
Q4: How should the concentration of the internal standard be optimized?
The concentration of the internal standard should be optimized to produce a consistent and reproducible response that is above the limit of detection but does not saturate the detector. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte. It is also important to ensure that the IS concentration does not lead to significant cross-interference with the analyte.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Internal Standard Response | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). | Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and ensure thorough mixing at each step.[1] |
| Matrix effects (ion suppression or enhancement). | Evaluate and minimize matrix effects by optimizing the sample cleanup procedure (e.g., using a more effective solid-phase extraction protocol). A SIL-IS should compensate for matrix effects, but significant variability warrants investigation.[2] | |
| Instrument instability (e.g., fluctuations in ESI source). | Check the stability of the LC-MS/MS system. Perform system suitability tests before each analytical run. | |
| Poor Peak Shape for Analyte and/or IS | Inappropriate mobile phase composition or pH. | Optimize the mobile phase composition, including the organic modifier, buffer concentration, and pH, to achieve symmetrical peak shapes. |
| Column degradation. | Replace the analytical column if it has exceeded its recommended lifetime or shows signs of performance deterioration. | |
| Analyte/IS Peak Area Ratio Not Reproducible | Cross-interference between the analyte and IS. | Verify the absence of significant cross-talk between the MRM transitions of the analyte and the IS. According to ICH M10 guidelines, the contribution of the IS to the analyte signal at the LLOQ should be ≤ 20%, and the contribution of the analyte to the IS signal should be ≤ 5%.[10] |
| Inconsistent ionization efficiency. | Ensure the electrospray ionization source is clean and operating under optimal conditions. | |
| Low Recovery of Analyte and IS | Inefficient extraction from the biological matrix. | Optimize the extraction method (e.g., choice of extraction solvent for LLE, or sorbent and elution solvent for SPE). |
| Analyte/IS binding to labware. | Use low-binding tubes and plates, or silanize glassware if necessary. |
Experimental Protocols
Table 1: Recommended Internal Standards for 4-Hydroxyphenyl Carvedilol Analysis
| Internal Standard | Type | Rationale for Use | Reference |
| 4-Hydroxyphenyl Carvedilol-d5 | Stable Isotope-Labeled | Gold standard; identical chemical and physical properties to the analyte, ensuring the most accurate correction for analytical variability. | [4][5][6] |
| Propranolol | Structural Analog | Structurally similar beta-blocker that may mimic the behavior of Carvedilol and its metabolites during analysis. | [8] |
| Letrezole | Structural Analog | Used as an internal standard in an HPLC method for Carvedilol. | [9] |
Table 2: Example UPLC-MS/MS Method Parameters for Simultaneous Analysis of Carvedilol and 4-Hydroxyphenyl Carvedilol
| Parameter | Condition | Reference |
| Sample Preparation | Solid-Phase Extraction (SPE) | [5][11] |
| Analytical Column | UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm) | [11] |
| Mobile Phase | Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (78:22, v/v) | [11] |
| Flow Rate | 0.4 mL/min | [12] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8][11] |
| MRM Transitions | Carvedilol: m/z 407.2 → 100.34-Hydroxyphenyl Carvedilol: m/z 423.2 → 100.1Carvedilol-d5 (IS): m/z 412.2 → 100.34-Hydroxyphenyl Carvedilol-d5 (IS): m/z 428.2 → 100.1 | [12] |
Visualizations
Caption: Workflow for selecting an internal standard.
Caption: Logic diagram for troubleshooting IS variability.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. benchchem.com [benchchem.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. clearsynth.com [clearsynth.com]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. sussex-research.com [sussex-research.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotech-asia.org [biotech-asia.org]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low Concentrations of 4-Hydroxyphenyl Carvedilol
Welcome to the technical support center for the analysis of 4-Hydroxyphenyl Carvedilol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance assay sensitivity for low concentrations of this active metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the typical lower limit of quantification (LLOQ) for 4-Hydroxyphenyl Carvedilol in plasma?
A1: Published LC-MS/MS methods have achieved LLOQs for 4-Hydroxyphenyl Carvedilol in human plasma ranging from 0.01 ng/mL to 0.1 ng/mL.[1][2] The achievable LLOQ in your laboratory will depend on the instrumentation, sample preparation method, and matrix effects.
Q2: Which analytical technique is most suitable for detecting low concentrations of 4-Hydroxyphenyl Carvedilol?
A2: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most widely used and sensitive technique for the quantification of 4-Hydroxyphenyl Carvedilol in biological matrices.[1][3] This method offers high selectivity and sensitivity, which is crucial for detecting the low concentrations of this metabolite.
Q3: What are the critical parameters to optimize in an LC-MS/MS method for this analyte?
A3: Key parameters to optimize include:
-
Mass Spectrometry: Tuning of precursor and product ion transitions (MRM), collision energy, and ion source parameters (e.g., ion spray voltage, temperature).
-
Chromatography: Selection of an appropriate C18 or similar reversed-phase column, mobile phase composition (including pH and organic modifier), and gradient elution profile to ensure good peak shape and separation from matrix components.
-
Sample Preparation: Efficient extraction of the analyte from the biological matrix while minimizing interferences.
Q4: How can matrix effects be minimized to improve sensitivity?
A4: Matrix effects, which can cause ion suppression or enhancement and affect sensitivity, can be mitigated by:
-
Efficient Sample Cleanup: Employing techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering endogenous components from the plasma sample.[1][2][4]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a deuterated internal standard of 4-Hydroxyphenyl Carvedilol can compensate for matrix effects and improve accuracy and precision.[5]
-
Chromatographic Separation: Optimizing the LC method to separate the analyte from co-eluting matrix components.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal sample preparation leading to low recovery. 3. Significant ion suppression due to matrix effects. 4. Degradation of the analyte during sample processing or storage. | 1. Optimize MS parameters, including ion source settings and collision energy. Ensure the correct precursor/product ion transitions are being monitored. 2. Evaluate and optimize the extraction method (SPE or LLE). Check pH of buffers and composition of extraction solvents. 3. Improve sample cleanup. Assess matrix effects by post-column infusion experiments.[1] Use a stable isotope-labeled internal standard. 4. Ensure proper sample handling and storage conditions (e.g., protection from light, appropriate temperature). |
| High Background Noise | 1. Contamination from solvents, reagents, or labware. 2. Incomplete removal of matrix components. 3. Carryover from previous injections. | 1. Use high-purity solvents and reagents. Thoroughly clean all labware. 2. Enhance the sample cleanup procedure. 3. Implement a robust needle wash protocol in the autosampler. Inject blank samples after high-concentration samples to check for carryover.[2] |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible mobile phase pH with the analyte's pKa. 2. Column degradation or contamination. 3. Secondary interactions with the stationary phase. | 1. Adjust the mobile phase pH. For 4-Hydroxyphenyl Carvedilol, a slightly acidic pH (e.g., pH 3.0 with formic acid) is often used.[1][2] 2. Flush the column or replace it if necessary. 3. Add a small amount of an amine modifier like triethylamine to the mobile phase if tailing is observed. |
| Inconsistent Results / Poor Reproducibility | 1. Variability in sample preparation. 2. Unstable autosampler temperature. 3. Fluctuation in MS performance. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use an automated liquid handler if available. 2. Maintain a constant and cool temperature in the autosampler (e.g., 4°C) to prevent analyte degradation.[2] 3. Regularly check the MS system suitability to ensure consistent performance. |
Experimental Protocols
Sample Preparation using Solid Phase Extraction (SPE)
This protocol is based on a validated UPLC-MS/MS method for the simultaneous determination of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma.[1]
-
Sample Pre-treatment: To 100 µL of human plasma, add the internal standard solution.
-
SPE Cartridge Conditioning: Condition a Strata-X polymeric reversed-phase SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1.0 mL of mobile phase.
-
Analysis: Inject an aliquot of the eluate into the UPLC-MS/MS system.
Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a simple LC-MS/MS method for the pharmacokinetic study of carvedilol and 4'-hydroxyphenyl carvedilol.[2]
-
Sample Aliquoting: Pipette 200 µL of plasma sample into a test tube.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution.
-
Extraction: Add 2.5 mL of tert-butyl methyl ether, vortex for a specified time, and centrifuge to separate the layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Quantitative Data Summary
| Parameter | Method 1 (UPLC-MS/MS with SPE) [1] | Method 2 (LC-MS/MS with LLE) [2] |
| Analyte | 4'-hydroxyphenyl carvedilol | 4'-hydroxyphenyl carvedilol |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 0.01 - 10 ng/mL | 0.050 - 10.017 ng/mL |
| LLOQ | 0.01 ng/mL | 0.050 ng/mL |
| Sample Volume | 100 µL | 200 µL |
| Recovery | 94 - 99% | Not explicitly stated, but method showed consistent and reproducible extraction. |
| Intra-batch Precision (% CV) | 0.74 - 3.88% | Within acceptance criteria |
| Inter-batch Precision (% CV) | 0.74 - 3.88% | Within acceptance criteria |
| Intra-batch Accuracy | 96.4 - 103.3% | Within acceptance criteria |
| Inter-batch Accuracy | 96.4 - 103.3% | Within acceptance criteria |
Visualizations
Caption: Solid Phase Extraction (SPE) workflow for 4-Hydroxyphenyl Carvedilol analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for 4-Hydroxyphenyl Carvedilol analysis.
Caption: Troubleshooting logic for low signal intensity in 4-Hydroxyphenyl Carvedilol analysis.
References
- 1. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
impact of sample pH on 4-Hydroxyphenyl Carvedilol extraction efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxyphenyl Carvedilol extraction. The following information is designed to address common issues encountered during solid-phase extraction (SPE) and liquid-liquid extraction (LLE) experiments, with a particular focus on the critical role of sample pH.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of 4-Hydroxyphenyl Carvedilol and why is it important for extraction?
Q2: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for 4-Hydroxyphenyl Carvedilol?
A2: Both SPE and LLE are effective methods for extracting 4-Hydroxyphenyl Carvedilol.[4][5][6] SPE is often preferred for its high recovery, selectivity, and potential for automation, making it suitable for high-throughput analysis.[4][5] LLE is a classic, cost-effective technique that can also yield high recovery when optimized. The choice between the two often depends on the sample matrix, required sample cleanup, available equipment, and desired throughput.
Q3: At what pH should I perform a reversed-phase SPE of 4-Hydroxyphenyl Carvedilol?
A3: For reversed-phase SPE, it is generally recommended to acidify the sample to a pH of approximately 3.0 using an acid like formic acid.[4][5] At this pH, the secondary amine group (pKa ≈ 7.8) will be protonated (ionized), making the molecule more polar. This ensures strong retention on the polar stationary phase during sample loading and washing, and allows for elution with an organic solvent.
Q4: What is the optimal pH for Liquid-Liquid Extraction (LLE) of 4-Hydroxyphenyl Carvedilol?
A4: For LLE, the sample pH should be adjusted to render the 4-Hydroxyphenyl Carvedilol molecule as non-polar as possible to facilitate its transfer into an immiscible organic solvent. This is typically achieved by adjusting the sample pH to a value at least 2 units above the pKa of the secondary amine. Therefore, a basic pH (e.g., pH 9.8 or higher) is recommended to deprotonate the amine, neutralize the molecule, and increase its hydrophobicity.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Premature Elution: The analyte is not retained on the sorbent during sample loading or washing. | - Check Sample pH: Ensure the sample is acidified to a pH of ~3.0 before loading. An insufficiently acidic pH will result in a less polar, partially neutral analyte that has a weaker interaction with the sorbent.- Inappropriate Sorbent: Verify that a reversed-phase sorbent (e.g., C18) is being used.- Overloading: Reduce the sample volume or dilute the sample. |
| Incomplete Elution: The analyte is too strongly retained on the sorbent. | - Elution Solvent Strength: Increase the percentage of the organic solvent in the elution solution.- Elution Solvent pH: Consider adding a small amount of a basic modifier (e.g., ammonium hydroxide) to the elution solvent to neutralize the analyte and reduce its interaction with the sorbent. | |
| Poor Reproducibility | Inconsistent Sample pH: Variations in the pH of individual samples. | - Standardize pH Adjustment: Use a calibrated pH meter and a consistent procedure for adjusting the pH of all samples and standards.- Buffer the Sample: Consider using a buffer to maintain a consistent pH during the extraction process. |
| Channeling in the Cartridge: Uneven flow of the sample and solvents through the sorbent bed. | - Proper Conditioning: Ensure the cartridge is properly conditioned and equilibrated according to the manufacturer's protocol.- Flow Rate: Maintain a consistent and slow flow rate during sample loading. |
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Recovery | Analyte Remains in the Aqueous Phase: The sample pH is not optimal for partitioning into the organic solvent. | - Check Sample pH: Ensure the sample pH is sufficiently basic (at least 2 pH units above the pKa of the amine, i.e., pH > 9.8) to neutralize the analyte.- Inappropriate Organic Solvent: Select a more non-polar or a different organic solvent that has a higher affinity for the analyte. |
| Emulsion Formation: An emulsion layer forms at the interface of the aqueous and organic phases, trapping the analyte. | - Centrifugation: Centrifuge the sample to break the emulsion.- Salt Addition: Add a small amount of a neutral salt (e.g., NaCl) to the aqueous phase to increase its polarity and help break the emulsion.- Gentle Mixing: Use gentle inversion for mixing instead of vigorous shaking. | |
| Poor Reproducibility | Inconsistent pH Adjustment: The pH of the samples varies between extractions. | - Standardize pH Adjustment: Use a calibrated pH meter and a consistent method for pH adjustment for all samples.- Buffer Usage: Employ a suitable buffer to maintain a stable pH. |
| Incomplete Phase Separation: Some of the aqueous phase is carried over with the organic phase, or vice versa. | - Adequate Settling Time: Allow sufficient time for the two phases to separate completely.- Careful Aspiration: Carefully remove the desired layer without disturbing the interface. |
Impact of pH on 4-Hydroxyphenyl Carvedilol Ionization and Extraction
The ionization state of 4-Hydroxyphenyl Carvedilol is critical for its successful extraction. The following table summarizes the expected charge of the key functional groups at different pH ranges and the implications for SPE and LLE.
| pH Range | Amine Group (pKa ≈ 7.8) | Phenolic OH (pKa ≈ 10) | Predominant Molecular Charge | Implication for Reversed-Phase SPE | Implication for LLE |
| < 6 | Protonated (+) | Neutral (0) | +1 | Optimal: Strong retention on non-polar sorbent. | Poor: Analyte remains in the aqueous phase. |
| 8 - 9.5 | Partially Neutral (0) | Neutral (0) | Mostly 0 | Sub-optimal: Weaker retention, risk of premature elution. | Good: Analyte partitions into the organic phase. |
| > 11 | Neutral (0) | Deprotonated (-) | -1 | Poor: Very weak retention on non-polar sorbent. | Optimal: Analyte is neutral and partitions well into the organic phase (assuming the negative charge on the phenol doesn't significantly increase aqueous solubility). |
Experimental Protocols
Solid-Phase Extraction (SPE) of 4-Hydroxyphenyl Carvedilol from Human Plasma
This protocol is a generalized procedure based on common methodologies.[4][5]
-
Sample Pre-treatment:
-
To 100 µL of human plasma, add an internal standard.
-
Add 100 µL of 0.1% (v/v) formic acid in water to acidify the sample to approximately pH 3.
-
Vortex mix for 10 seconds.
-
Centrifuge the sample to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1.0 mL of methanol.
-
Equilibrate the cartridge with 1.0 mL of 0.1% (v/v) formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1.0 mL of 0.1% (v/v) formic acid in water to remove polar interferences.
-
(Optional) A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the 4-Hydroxyphenyl Carvedilol and internal standard with 1.0 mL of methanol or an appropriate mixture of methanol and acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for chromatographic analysis.
-
Liquid-Liquid Extraction (LLE) of 4-Hydroxyphenyl Carvedilol from Human Plasma
This protocol is a generalized procedure based on common LLE methodologies.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add the internal standard.
-
Add a small volume of a basic solution (e.g., 1M NaOH) to adjust the sample pH to > 9.8.
-
-
Extraction:
-
Add 2.5 mL of an immiscible organic solvent (e.g., tert-butyl methyl ether).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Solvent Transfer:
-
Carefully transfer the organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
-
Diagrams
Caption: Solid-Phase Extraction Workflow for 4-Hydroxyphenyl Carvedilol.
Caption: Liquid-Liquid Extraction Workflow for 4-Hydroxyphenyl Carvedilol.
References
- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. rjptonline.org [rjptonline.org]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid-Liquid Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation for the Determination of 4-Hydroxyphenyl Carvedilol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 4-Hydroxyphenyl Carvedilol, a primary active metabolite of the cardiovascular drug Carvedilol. The methodologies presented herein are predominantly based on hyphenated chromatographic techniques coupled with mass spectrometry, reflecting the current landscape of bioanalytical assays for this metabolite. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, based on a detailed comparison of experimental protocols and performance data.
Comparative Analysis of Validated Methods
The determination of 4-Hydroxyphenyl Carvedilol is most frequently accomplished using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity, which are crucial for the analysis of metabolites in complex biological matrices such as human plasma.
While methods like HPLC with UV or fluorescence detection, High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry are commonly employed for the analysis of the parent drug, Carvedilol, their application for the direct, validated quantification of 4-Hydroxyphenyl Carvedilol is not widely reported in the available scientific literature. The lower concentrations of the metabolite in biological fluids often necessitate the superior sensitivity of mass spectrometric detection.
The following tables summarize the quantitative data from various validated UPLC-MS/MS and LC-MS/MS methods.
Table 1: Comparison of UPLC-MS/MS Method Validation Parameters for 4-Hydroxyphenyl Carvedilol
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.01 - 10 ng/mL[1] | 1 - 50 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | 1 ng/mL |
| Accuracy (%) | 96.4 - 103.3[1] | 97.64 - 101.58 |
| Precision (% CV) | 0.74 - 3.88[1] | 2.47 - 7.49 |
| Recovery (%) | 94 - 99[1] | Not Reported |
| Sample Preparation | Solid-Phase Extraction (SPE)[1] | Liquid-Liquid Extraction (LLE) |
Table 2: Comparison of LC-MS/MS Method Validation Parameters for 4-Hydroxyphenyl Carvedilol
| Parameter | Method 3 |
| Linearity Range | 0.050 - 10.017 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.050 ng/mL[2] |
| Accuracy (%) | 91.633 - 113.086 |
| Precision (% CV) | Within acceptance criteria |
| Recovery (%) | 72.424 - 100.589[3] |
| Sample Preparation | Liquid-Liquid Extraction (LLE)[2] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: UPLC-MS/MS with Solid-Phase Extraction
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) was used.[1]
-
Chromatographic Conditions:
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).[1]
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of human plasma, an internal standard was added.
-
The sample was prepared by solid-phase extraction.[1]
-
The eluent was evaporated to dryness and the residue was reconstituted in the mobile phase before injection.
-
Method 3: LC-MS/MS with Liquid-Liquid Extraction
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[2]
-
Chromatographic Conditions:
-
Column: Specific column details not provided in the abstract.
-
Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate (pH 3.0, adjusted with formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[2]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: Monitoring of protonated precursor to production transitions.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma, 10 µL of an internal standard was added.[2]
-
2.5 mL of tert-butyl methyl ether was added, and the mixture was vortexed for 2 minutes.[2]
-
The organic layer was separated and evaporated to dryness.[2]
-
The residue was reconstituted in 150 µL of a 50:50 (v/v) mixture of acetonitrile and 2 mM ammonium formate (pH 3.0) before injection.[2]
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general workflow for the validation of an analytical method for 4-Hydroxyphenyl Carvedilol determination and a conceptual signaling pathway.
Caption: General workflow for analytical method validation.
Caption: Logical flow from drug administration to analysis.
References
A Comparative Guide to LC-MS and HPLC Methods for the Analysis of 4-Hydroxyphenyl Carvedilol
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicological studies. 4-Hydroxyphenyl Carvedilol is a principal active metabolite of Carvedilol, a widely used beta-blocker. The choice of analytical methodology for its quantification is critical for generating reliable data. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Hydroxyphenyl Carvedilol, supported by experimental data from published studies.
Executive Summary
LC-MS/MS is the predominant and superior technique for the quantification of 4-Hydroxyphenyl Carvedilol in biological matrices. Its high sensitivity, selectivity, and speed allow for the detection of the typically low concentrations of this metabolite. While HPLC methods, particularly with UV detection, are workhorses in pharmaceutical analysis for parent drugs, they often lack the required sensitivity and selectivity for metabolite quantification without extensive method development and potentially derivatization. However, advanced UHPLC systems with UV detection can achieve respectable limits of quantification for 4-Hydroxyphenyl Carvedilol, though they are less common in bioanalytical settings for this specific analyte.
Quantitative Performance Comparison
The following table summarizes the quantitative performance data for LC-MS/MS and a representative UHPLC-UV method for the analysis of 4-Hydroxyphenyl Carvedilol.
| Parameter | LC-MS/MS Method | UHPLC-UV Method |
| Linearity Range | 0.01 - 10 ng/mL[1] | Not explicitly stated for metabolite alone |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL[1] | 0.227 ng/mL (for racemate) |
| Intra-day Precision (% CV) | 0.74 - 3.88%[1] | < 15% |
| Inter-day Precision (% CV) | 0.74 - 3.88%[1] | < 15% |
| Accuracy | 96.4 - 103.3%[1] | 99.9% (mean recovery) |
| Recovery | 94 - 99%[1] | Not explicitly stated for metabolite alone |
Experimental Protocols
Detailed methodologies for representative LC-MS/MS and HPLC methods are provided below. These protocols are based on published literature and offer a starting point for method development and validation.
LC-MS/MS Method Protocol
This protocol is adapted from a validated UPLC-MS/MS assay for the simultaneous quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol in human plasma.[1]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add the internal standard.
-
Vortex the sample.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Liquid Chromatography
-
Column: UPLC C18 (50 x 2.1 mm, 1.7 µm)[1]
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) (78:22, v/v)[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: Approximately 2.5 minutes
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transition for 4-Hydroxyphenyl Carvedilol: Specific m/z values would be determined during method development (e.g., monitoring the transition from the precursor ion to a specific product ion).
-
MRM Transition for Internal Standard: Specific m/z values for the deuterated internal standard.
UHPLC-UV Method Protocol
This protocol is based on a method for the simultaneous enantioselective quantification of Carvedilol and its active metabolites.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To a plasma sample, add an internal standard.
-
Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. Liquid Chromatography
-
Column: Chiral stationary phase column (e.g., Chiralpak IB N-5)
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile and methanol) and an aqueous buffer (e.g., potassium phosphate buffer pH 7)
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: UV detection at a suitable wavelength (e.g., 240 nm)
Method Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the typical experimental workflows for the LC-MS and HPLC analysis of 4-Hydroxyphenyl Carvedilol.
Caption: Workflow for LC-MS/MS analysis of 4-Hydroxyphenyl Carvedilol.
Caption: Workflow for HPLC-UV analysis of 4-Hydroxyphenyl Carvedilol.
Concluding Remarks
For the quantitative analysis of 4-Hydroxyphenyl Carvedilol in biological samples, LC-MS/MS is the method of choice due to its superior sensitivity, selectivity, and high-throughput capabilities. The lower limit of quantification achievable with LC-MS/MS is essential for accurately characterizing the pharmacokinetic profile of this active metabolite. While HPLC-UV methods can be developed, they may require more extensive optimization and may not be suitable for studies requiring very low detection limits. The selection of the analytical method should be guided by the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
A Comparative Guide to the Inter-Laboratory Cross-Validation of 4-Hydroxyphenyl Carvedilol Assays
This guide provides a comprehensive overview of the analytical methodologies for the quantification of 4-Hydroxyphenyl Carvedilol, a primary active metabolite of Carvedilol, and outlines a framework for the cross-validation of these assays between laboratories. Ensuring consistency and reliability of bioanalytical data across different sites is paramount in drug development and clinical trials. This document is intended for researchers, scientists, and drug development professionals to facilitate the successful transfer and cross-validation of 4-Hydroxyphenyl Carvedilol assays.
Experimental Protocols
The most prevalent method for the quantification of 4-Hydroxyphenyl Carvedilol in biological matrices, such as human plasma, is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity and selectivity. Below are detailed experimental protocols derived from validated methods.[1][2]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract 4-Hydroxyphenyl Carvedilol and its deuterated internal standard (IS) from human plasma.
-
Procedure:
-
To 100 µL of human plasma, add the internal standard solution.
-
Perform solid-phase extraction using a suitable SPE cartridge (e.g., Strata-X polymeric reversed-phase).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[1][3]
-
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: An alternative method to SPE for extracting the analyte.
-
Procedure:
-
To 200 µL of plasma sample, add 10 µL of the internal standard.
-
Add 2.5 mL of an organic solvent (e.g., tert-butyl methyl ether).
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.[2]
-
3. UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4-Hydroxyphenyl Carvedilol and its internal standard.[3] For example, a transition of m/z 423.2 → 100.1 for 4-hydroxyphenyl carvedilol has been reported.[3]
-
Data Presentation: Performance of Validated Assays
The following tables summarize the quantitative performance data from validated UPLC-MS/MS assays for 4-Hydroxyphenyl Carvedilol in human plasma. These represent typical results expected from a well-validated method within a single laboratory.
Table 1: Linearity and Sensitivity of 4-Hydroxyphenyl Carvedilol Assays
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Concentration Range | 0.01 - 10 ng/mL | 0.050 - 10.017 ng/mL | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.9928 | Not Specified |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL | 0.050 ng/mL | 0.1 ng/mL |
Table 2: Precision and Accuracy of 4-Hydroxyphenyl Carvedilol Assays
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] |
| Intra-batch Precision (% CV) | 0.74 - 3.88 | < 15 | < 11.6 |
| Inter-batch Precision (% CV) | 0.74 - 3.88 | < 15 | < 11.6 |
| Accuracy (%) | 96.4 - 103.3 | 85 - 115 | -12.2 to 11.3 |
| Recovery (%) | 94 - 99 | Not Specified | > 91 |
Inter-Laboratory Cross-Validation Protocol
Cross-validation is essential when a bioanalytical method is transferred between laboratories to ensure data comparability.[4] The process involves analyzing the same set of quality control (QC) samples and, ideally, incurred study samples at both laboratories.
Acceptance Criteria for Cross-Validation:
Based on regulatory guidelines from the FDA and EMA, the following acceptance criteria are typically applied for chromatographic assays:
-
The mean accuracy of the QC samples at each concentration level should be within ±15% of the nominal concentration.[5][6]
-
The precision (%CV) of the measurements should not exceed 15%.[5]
-
For incurred samples, at least 67% of the samples should have results within 20% of the mean of the results from both laboratories.[7]
Hypothetical Cross-Validation Data:
The following table presents a hypothetical scenario for the cross-validation of a 4-Hydroxyphenyl Carvedilol assay between two laboratories, based on the performance data presented above.
Table 3: Hypothetical Inter-Laboratory Cross-Validation Results
| QC Level (ng/mL) | Laboratory A (Mean Conc. ± SD) | Laboratory B (Mean Conc. ± SD) | Accuracy (Lab A) | Accuracy (Lab B) | % Difference (Between Labs) |
| Low QC (0.03) | 0.029 ± 0.002 | 0.031 ± 0.003 | -3.3% | +3.3% | 6.7% |
| Mid QC (2.5) | 2.45 ± 0.15 | 2.58 ± 0.20 | -2.0% | +3.2% | 5.2% |
| High QC (8.0) | 7.90 ± 0.50 | 8.15 ± 0.60 | -1.25% | +1.88% | 3.1% |
In this hypothetical example, the accuracy and the percentage difference between the laboratories are well within the acceptance criteria of ±15%, indicating a successful cross-validation.
Visualizations
Caption: Experimental workflow for 4-Hydroxyphenyl Carvedilol assay.
Caption: Logical flow for inter-laboratory cross-validation.
References
- 1. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. e-b-f.eu [e-b-f.eu]
A Comparative Guide to the Beta-Blocking Activity of Carvedilol and its Metabolite, 4-Hydroxyphenyl Carvedilol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the beta-blocking activity of the non-selective beta-blocker, Carvedilol, and its primary active metabolite, 4-Hydroxyphenyl Carvedilol. The information presented is supported by experimental data to aid in research and drug development efforts.
Introduction
Carvedilol is a third-generation, non-selective beta-adrenergic antagonist with additional alpha-1 blocking properties, widely used in the management of cardiovascular diseases.[1] It is administered as a racemic mixture of R(+) and S(-) enantiomers. The S(-) enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the alpha-1 blockade.[2] Carvedilol undergoes extensive metabolism in the liver, with one of its major metabolites, 4'-Hydroxyphenyl Carvedilol, demonstrating significant pharmacological activity.[3] Understanding the comparative beta-blocking potency of the parent drug and its metabolite is crucial for a comprehensive understanding of Carvedilol's overall clinical efficacy and pharmacodynamic profile.
Quantitative Comparison of Beta-Adrenergic Receptor Binding Affinity
The beta-blocking activity of a compound is determined by its affinity for beta-adrenergic receptors (β1 and β2). This is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates higher binding affinity.
| Compound | Enantiomer/Mixture | Receptor Subtype | Binding Affinity (Kd/Ki) (nmol/L) |
| Carvedilol | S-(-)-enantiomer | β-adrenoceptor | 0.4[2] |
| R-(+)-enantiomer | β-adrenoceptor | ~45[2] | |
| Racemic Mixture | β-adrenoceptor | 11[2] | |
| Racemic Mixture | β1-adrenoceptor | 4-5[4] | |
| Racemic Mixture | β2-adrenoceptor | Higher than β1[4] | |
| 4'-Hydroxyphenyl Carvedilol | Not Specified | β-adrenoceptor | ~13 times more potent than Carvedilol[5][6] |
The 4'-Hydroxyphenyl metabolite of Carvedilol is reported to be approximately 13 times more potent in its beta-blocking activity compared to the parent compound.[5][6] This enhanced potency is a significant factor in the overall therapeutic effect of Carvedilol. The oxidative S-(-)-metabolites, including 4'-Hydroxyphenyl Carvedilol, are known to contribute significantly to the β-antagonistic effect.[2]
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the Ki of Carvedilol and 4-Hydroxyphenyl Carvedilol for β1 and β2 adrenergic receptors.
Materials:
-
Cell membranes expressing β1 or β2 adrenergic receptors.
-
Radioligand (e.g., [³H]-CGP 12177, a non-selective β-adrenoceptor antagonist).
-
Test compounds (Carvedilol and 4-Hydroxyphenyl Carvedilol).
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a downstream signaling molecule of beta-adrenergic receptor activation.
Objective: To assess the functional antagonist potency of Carvedilol and 4-Hydroxyphenyl Carvedilol.
Materials:
-
Cells or cell membranes expressing β-adrenergic receptors.
-
Agonist (e.g., Isoproterenol).
-
Test compounds (Carvedilol and 4-Hydroxyphenyl Carvedilol).
-
ATP and a regenerating system (e.g., creatine phosphate and creatine kinase).
-
Lysis buffer.
-
cAMP assay kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
Pre-incubation: Cells or membranes are pre-incubated with varying concentrations of the test compound.
-
Stimulation: The agonist is added to stimulate adenylyl cyclase activity.
-
Incubation: The reaction is incubated for a specific time at a controlled temperature.
-
Termination: The reaction is stopped by adding a lysis buffer or by heat inactivation.
-
cAMP Measurement: The amount of cAMP produced is quantified using a suitable assay kit.
-
Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the maximal agonist response (IC50) is determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for assessing beta-blocking activity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. medscape.com [medscape.com]
- 4. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. researchgate.net [researchgate.net]
A Pharmacodynamic Showdown: 4-Hydroxyphenyl Carvedilol versus Parent Carvedilol
A detailed comparative analysis of the pharmacodynamic profiles of the antihypertensive drug Carvedilol and its major metabolite, 4-Hydroxyphenyl Carvedilol, reveals significant differences in their interactions with adrenergic receptors and subsequent downstream signaling pathways. While both compounds exhibit multifaceted pharmacological activity, their potencies and mechanisms of action diverge, particularly in beta-adrenoceptor antagonism, antioxidant activity, and vasodilatory effects.
Carvedilol is a third-generation, non-selective beta-blocker with additional alpha-1 adrenoceptor blocking properties, a combination that contributes to its efficacy in treating hypertension and heart failure.[1][2] Its major metabolite, 4-Hydroxyphenyl Carvedilol, is formed in the liver primarily by the CYP2D6 enzyme and has been shown to be a more potent beta-adrenoceptor antagonist.[3] This guide provides a comprehensive comparison of the pharmacodynamic properties of these two molecules, supported by experimental data, to inform researchers and drug development professionals.
Quantitative Comparison of Pharmacodynamic Properties
The following tables summarize the key pharmacodynamic parameters of Carvedilol and 4-Hydroxyphenyl Carvedilol, highlighting their differential effects on adrenoceptor binding, downstream signaling, and antioxidant activity.
| Parameter | Carvedilol | 4-Hydroxyphenyl Carvedilol | Reference |
| Beta-1 Adrenoceptor Affinity (Ki) | ~4-5 nM | More Potent than Carvedilol (Specific Ki not found) | [3] |
| Beta-2 Adrenoceptor Affinity (Ki) | Potent (Specific Ki not found) | More Potent than Carvedilol (Specific Ki not found) | [3] |
| Alpha-1 Adrenoceptor Affinity (Ki) | Potent (Specific Ki not found) | Weaker than Carvedilol (Specific Ki not found) | [4] |
| Parameter | Carvedilol | 4-Hydroxyphenyl Carvedilol | Reference |
| G-Protein Activation (Adenylyl Cyclase Inhibition) | Inverse Agonist | Data Not Available | [5] |
| β-Arrestin Recruitment | Agonist | Data Not Available | [5] |
| ERK1/2 Phosphorylation (EC50) | ~31.6 nM | Data Not Available | [6] |
| Parameter | Carvedilol | 4-Hydroxyphenyl Carvedilol | Reference |
| DPPH Radical Scavenging (t1/2 at 0.5 equiv.) | Negligible Activity | 23 seconds | [7] |
| Selenosulfonation Reaction Inhibition (t1/2) | Negligible Activity | 8.7 minutes | [7] |
Signaling Pathways and Experimental Workflows
The distinct pharmacodynamic profiles of Carvedilol and its metabolite can be attributed to their differential engagement of downstream signaling pathways. Carvedilol is a notable example of a "biased agonist," a ligand that selectively activates certain signaling cascades over others.[5]
Carvedilol's Biased Agonism at the β2-Adrenergic Receptor
Carvedilol, upon binding to the β2-adrenergic receptor (β2AR), acts as an inverse agonist for the canonical G-protein signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5] Concurrently, it promotes the recruitment of β-arrestin to the receptor. This β-arrestin recruitment initiates a G-protein-independent signaling cascade that results in the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[5]
Caption: Carvedilol's biased agonism at the β2-adrenergic receptor.
Experimental Workflow for Assessing Biased Agonism
A typical experimental workflow to characterize the biased agonism of compounds like Carvedilol involves a series of in vitro assays to measure G-protein-dependent and β-arrestin-dependent signaling events.
Caption: Experimental workflow for characterizing biased agonism.
Detailed Experimental Protocols
Adenylyl Cyclase Activity Assay
Objective: To determine the effect of Carvedilol and 4-Hydroxyphenyl Carvedilol on G-protein-mediated adenylyl cyclase activity.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the β2-adrenergic receptor are cultured to confluence.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors and adenylyl cyclase.
-
Assay Reaction: Membranes are incubated with ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and varying concentrations of the test compounds (Carvedilol or 4-Hydroxyphenyl Carvedilol) in the presence or absence of a β-agonist like isoproterenol.
-
cAMP Quantification: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
Data Analysis: The concentration-response curves are plotted to determine the IC50 (for inhibition) or EC50 (for stimulation) values.
β-Arrestin Recruitment Assay
Objective: To measure the ability of Carvedilol and 4-Hydroxyphenyl Carvedilol to induce the recruitment of β-arrestin to the β2-adrenergic receptor.
Methodology:
-
Cell Line: A cell line (e.g., U2OS or HEK293) is used that co-expresses the β2-adrenergic receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds.
-
Signal Detection: If the compound induces β-arrestin recruitment, the two protein fragments come into close proximity, forming an active enzyme that converts a substrate to a chemiluminescent signal.
-
Data Analysis: The luminescence is measured, and concentration-response curves are generated to determine the EC50 values for β-arrestin recruitment.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the activation of the ERK1/2 signaling pathway in response to treatment with Carvedilol and 4-Hydroxyphenyl Carvedilol.
Methodology:
-
Cell Culture and Treatment: HEK293 cells expressing the β2-adrenergic receptor are treated with different concentrations of the test compounds for a specific duration.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection and Analysis: The chemiluminescent signal is detected, and the band intensities are quantified. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation. Concentration-response curves are then plotted to determine EC50 values.[6]
Antioxidant Activity Assays
Objective: To compare the free-radical scavenging properties of Carvedilol and 4-Hydroxyphenyl Carvedilol.
Methodology (DPPH Assay):
-
Reaction Mixture: A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Compound Addition: Varying concentrations of Carvedilol or 4-Hydroxyphenyl Carvedilol are added to the DPPH solution.
-
Spectrophotometric Measurement: The decrease in absorbance at 517 nm is monitored over time. The discoloration of the DPPH solution indicates the scavenging of the radical by the antioxidant.
-
Data Analysis: The time taken for the initial DPPH concentration to be reduced by half (t1/2) is calculated to compare the antioxidant potency of the compounds.[7]
Methodology (Selenosulfonation Reaction Inhibition Assay):
-
Reaction Setup: A photoinduced free-radical 1,2-addition of Se-phenyl p-tolueneselenosulfonate to an alkyne is initiated in the presence of the test compound.
-
Monitoring: The reaction is monitored by 1H NMR spectroscopy.
-
Data Analysis: The rate of consumption of the starting material is measured to determine the inhibitory effect of the antioxidant. The half-life (t1/2) of the reaction in the presence of the antioxidant is determined.[7]
Discussion and Conclusion
The pharmacodynamic comparison reveals that 4-Hydroxyphenyl Carvedilol is a significantly more potent beta-blocker than its parent compound, Carvedilol. This enhanced beta-adrenoceptor antagonism is a key feature of its pharmacological profile.
In contrast, the vasodilatory effects of Carvedilol, primarily mediated by alpha-1 adrenoceptor blockade, are reported to be weaker in its 4-hydroxyphenyl metabolite.[4] This suggests a potential separation of beta-blocking and vasodilatory activities between the parent drug and its metabolite.
Furthermore, a striking difference is observed in their antioxidant properties. While Carvedilol itself exhibits negligible free-radical scavenging activity, 4-Hydroxyphenyl Carvedilol is a potent antioxidant, with activity comparable to or even exceeding that of α-tocopherol (Vitamin E).[7] This potent antioxidant capacity of the metabolite may contribute significantly to the overall cardioprotective effects attributed to Carvedilol therapy.[8][9]
The concept of biased agonism, well-established for Carvedilol, remains to be fully elucidated for 4-Hydroxyphenyl Carvedilol. Further studies are required to determine if this metabolite also exhibits a preference for the β-arrestin pathway over G-protein signaling and to quantify its potency in activating ERK1/2.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Vasodilatory action of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unique Positive Cooperativity Between the β-Arrestin–Biased β-Blocker Carvedilol and a Small Molecule Positive Allosteric Modulator of the β2-Adrenergic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carvedilol, a novel vasodilating beta-blocker with the potential for cardiovascular organ protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carvedilol, a new vasodilator and beta adrenoceptor antagonist, is an antioxidant and free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of Carvedilol Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carvedilol, a non-selective beta-blocker with vasodilating properties, is extensively metabolized in the liver, leading to the formation of several metabolites. Understanding the pharmacological activity of these metabolites is crucial for a comprehensive assessment of Carvedilol's overall therapeutic effect and for the development of new drug candidates. This guide provides a comparative analysis of the in vitro potency of Carvedilol and its primary metabolites, focusing on their beta-blocking, vasodilatory, and antioxidant properties, supported by experimental data.
Comparative Analysis of Pharmacological Activity
The primary pharmacological activities of Carvedilol and its metabolites—beta-adrenoceptor blockade, vasodilation, and antioxidant effects—have been investigated in various in vitro models. The following tables summarize the available quantitative data to facilitate a direct comparison of their potencies.
Beta-Adrenoceptor Blocking Activity
Carvedilol's beta-blocking activity is primarily attributed to its S-(-)-enantiomer. The oxidative metabolites of Carvedilol also contribute to this effect.
| Compound | Receptor | Affinity (Kd, nmol/L) | Potency vs. Racemic Carvedilol |
| Racemic Carvedilol | Non-selective β-adrenoceptor | 11[1] | - |
| S-(-)-Carvedilol | β-adrenoceptor | 0.4[1] | ~27.5 times higher |
| Desmethyl Carvedilol (DMC) | β-adrenoceptor | Data not available | Active |
| 4'-Hydroxy Carvedilol (4'-OHC) | β-adrenoceptor | Data not available | Active |
| 5'-Hydroxy Carvedilol (5'-OHC) | β-adrenoceptor | Data not available | Active |
Vasodilatory Activity
The vasodilatory effect of Carvediloll is primarily due to its α1-adrenoceptor antagonism. The contribution of its metabolites to this action appears to be minimal.
| Compound | Receptor/Mechanism | Affinity (Kd, nmol/L) | Vasodilatory Effect |
| Racemic Carvedilol | α1-adrenoceptor | 0.9[1] | Potent |
| S-(-)-Carvedilol | α1-adrenoceptor | Data not available | Contributes to vasodilation |
| R-(+)-Carvedilol | α1-adrenoceptor | Data not available | Contributes to vasodilation |
| Metabolites (DMC, 4'-OHC, 5'-OHC) | α1-adrenoceptor | Data not available | Generally considered not to be vasodilators[1] or to have weak activity.[2] |
Note: There are conflicting reports regarding the vasodilatory activity of Carvedilol's metabolites. While one source states they are not vasodilators, another suggests weak activity. Further quantitative studies are needed to clarify this discrepancy.
Antioxidant Activity
A significant finding is that the antioxidant properties of Carvedilol are predominantly due to its phenolic metabolites.
| Compound | Relative Antioxidant Potency |
| Carvedilol | Negligible[3] |
| 3-Hydroxy Carvedilol | ++++ (Most Potent)[3] |
| 5'-Hydroxy Carvedilol (5'-OHC) | +++[3] |
| 4'-Hydroxy Carvedilol (4'-OHC) | ++[3] |
| α-tocopherol (Vitamin E) | Less potent than 3-Hydroxy Carvedilol[3] |
Note: The ranking is based on radical-quenching abilities observed in DPPH and other antioxidant assays.[3] One study suggests that hydroxylated metabolites can have 50-80 times more antioxidant activity than Carvedilol.[4]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols typically used to assess the in vitro potency of Carvedilol and its metabolites.
Beta-Adrenoceptor Binding Assay
This assay determines the affinity of a compound for beta-adrenergic receptors.
Objective: To measure the dissociation constant (Ki) of Carvedilol and its metabolites for β1- and β2-adrenoceptors.
Methodology:
-
Receptor Source: Membranes from cells expressing human β1- or β2-adrenoceptors (e.g., CHO-β1AR cells).[5]
-
Radioligand: A radiolabeled antagonist with high affinity for beta-adrenoceptors, such as [3H]-DHA (dihydroalprenolol).[5]
-
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of the unlabeled competitor (Carvedilol or its metabolites).
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vitro Vasodilation Assay
This assay evaluates the ability of a compound to relax pre-contracted blood vessels.
Objective: To determine the concentration-response relationship and EC50 value for the vasodilatory effect of Carvedilol and its metabolites.
Methodology:
-
Tissue Preparation: Isolated arterial rings (e.g., rat thoracic aorta) are mounted in an isolated tissue bath.
-
Experimental Setup: The tissue bath contains a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the arterial rings is measured using a force transducer.
-
Procedure:
-
The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (Carvedilol or its metabolites) are added to the bath.
-
The relaxation of the arterial ring is recorded as a percentage of the pre-contraction.
-
-
Data Analysis: A concentration-response curve is plotted, and the EC50 value (the concentration of the compound that produces 50% of the maximum relaxation) is determined.
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Objective: To quantify the free radical scavenging activity of Carvedilol and its metabolites.
Methodology:
-
Reagents: A solution of DPPH in a suitable solvent (e.g., methanol).
-
Procedure:
-
A solution of the test compound (Carvedilol or its metabolites) is mixed with the DPPH solution.
-
The mixture is incubated at room temperature in the dark for a specific period (e.g., 30 minutes).[6]
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the test compound). The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the in vitro assessment of Carvedilol and its metabolites.
References
- 1. mdpi.com [mdpi.com]
- 2. Carvedilol and its metabolites suppress endothelin-1 production in human endothelial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Inter-species Differences in 4-Hydroxyphenyl Carvedilol Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of carvedilol, with a specific focus on the formation of its active metabolite, 4-hydroxyphenyl carvedilol, across different species. Understanding these inter-species variations is crucial for the preclinical assessment and clinical development of carvedilol and related compounds. This document summarizes key metabolic routes, presents available quantitative data, details experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.
Comparative Metabolism of Carvedilol Across Species
Carvedilol undergoes extensive metabolism that varies significantly between humans, dogs, rats, and mice. The primary routes of metabolism include aromatic ring hydroxylation, O-demethylation, and subsequent glucuronidation. The formation of 4-hydroxyphenyl carvedilol is a critical pathway as this metabolite is a more potent β-blocker than the parent compound.
Below is a summary of the major metabolic pathways observed in different species.
| Species | Major Metabolic Pathways | Key Enzymes Involved (where known) | Primary Metabolites |
| Human | Aromatic ring hydroxylation (4'- and 5'-position), O-demethylation, Glucuronidation.[1][2][3] | Hydroxylation: CYP2D6 (major), CYP3A4, CYP2E1, CYP2C9.[1][2][3] O-demethylation: CYP2C9 (major), CYP1A2, CYP2D6, CYP2E1.[1][3] | 4'-Hydroxyphenyl carvedilol, 5'-Hydroxyphenyl carvedilol, O-desmethyl carvedilol, and their glucuronides.[1][4] |
| Rat | Carbazolyl ring hydroxylation, Phenyl ring hydroxylation, O-demethylation.[5] | Hydroxylation: CYP2D1 (ortholog of human CYP2D6).[5] O-demethylation: CYP2C11.[5] | 1-Hydroxycarvedilol, 8-Hydroxycarvedilol, 4'-Hydroxyphenyl carvedilol, O-desmethylcarvedilol.[5][6] |
| Dog | Glucuronidation of the parent compound, Hydroxylation of the carbazolyl ring with subsequent glucuronidation. Phenyl ring hydroxylation is a minor pathway. | Not explicitly detailed in the provided results. | Carvedilol glucuronide, Hydroxy-carbazolyl carvedilol glucuronides. |
| Mouse | Complex profile involving glucuronidation of the parent compound, and hydroxylation of either the carbazolyl or phenyl ring with subsequent glucuronidation. | Not explicitly detailed in the provided results. | Carvedilol glucuronide, Hydroxy-carbazolyl carvedilol glucuronides, Hydroxyphenyl carvedilol glucuronides. |
Quantitative Comparison of 4-Hydroxyphenyl Carvedilol Formation
The efficiency of 4-hydroxyphenyl carvedilol formation varies across species, which can be quantitatively assessed by comparing the kinetic parameters (Vmax and Km) or the intrinsic clearance (Vmax/Km) in liver microsomes. Below is a table summarizing the available quantitative data.
| Species | System | Vmax | Km (µM) | Intrinsic Clearance (Vmax/Km) |
| Human | Recombinant CYP2D6.1 | Not explicitly stated | Not explicitly stated | Significantly higher than other CYPs for 4'-hydroxylation.[7] |
| Human | Recombinant CYP2D6.10 | 4.36% of CYP2D6.1 for 4'-hydroxylation[7] | Not explicitly stated | Lower than CYP2D6.1[7] |
| Rat | Liver Microsomes | Not explicitly stated | Not explicitly stated | S/R enantiomeric ratio for 4'-OHC formation is 2.71.[5] |
| Dog | Liver Microsomes | Data not available | Data not available | Data not available |
| Mouse | Liver Microsomes | Data not available | Data not available | Data not available |
Intrinsic Clearance of Parent Carvedilol (as a measure of overall metabolism):
| Species | System | Intrinsic Clearance (μL/min/mg) |
| Human | Liver Microsomes | 48.1 |
| Rat | Liver Microsomes | 194 |
| Mouse | Liver Microsomes | 115 |
Experimental Protocols
The following is a generalized protocol for an in vitro drug metabolism study using liver microsomes to determine the formation of 4-hydroxyphenyl carvedilol.
Objective: To quantify the formation of 4-hydroxyphenyl carvedilol from carvedilol in liver microsomes from different species.
Materials:
-
Liver microsomes (human, rat, dog, mouse)
-
Carvedilol
-
4-Hydroxyphenyl carvedilol standard
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of carvedilol in a suitable solvent (e.g., methanol or DMSO) at a high concentration.
-
In a microcentrifuge tube, add phosphate buffer, liver microsomes (typically 0.1-1 mg/mL final concentration), and the carvedilol stock solution to achieve the desired final substrate concentrations (a range of concentrations, e.g., 0.1-100 µM, is used to determine kinetic parameters).
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
The final incubation volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specific period (e.g., 0, 5, 15, 30, 60 minutes). Time points are chosen to ensure the reaction is in the linear range.
-
-
Termination of the Reaction:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
The organic solvent precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of 4-hydroxyphenyl carvedilol.
-
A standard curve of 4-hydroxyphenyl carvedilol is prepared in the same matrix to allow for accurate quantification.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation (e.g., pmol/min/mg microsomal protein).
-
If a range of substrate concentrations was used, plot the rate of formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Vmax and Km.
-
Calculate the intrinsic clearance (Vmax/Km).
-
Visualizations
Metabolic and Signaling Pathway of Carvedilol
Caption: Carvedilol metabolism to 4-OHC and its interaction with the β-adrenergic receptor signaling pathway.
Experimental Workflow for In Vitro Metabolism Study
Caption: A typical experimental workflow for an in vitro drug metabolism study using liver microsomes.
References
- 1. ClinPGx [clinpgx.org]
- 2. ClinPGx [clinpgx.org]
- 3. In vitro identification of the human cytochrome P450 enzymes involved in the metabolism of R(+)- and S(-)-carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of R(+)- and S(-)-carvedilol by rat liver microsomes. Evidence for stereoselective oxidation and characterization of the cytochrome P450 isozymes involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of cytochrome P450 2D6 genetic polymorphism in carvedilol hydroxylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
comparing the clinical relevance of Carvedilol versus its active metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical relevance of the non-selective beta-blocker carvedilol and its primary active metabolites. By examining their distinct pharmacological profiles, supported by experimental data, this document aims to offer valuable insights for researchers and professionals in the field of drug development and cardiovascular pharmacology.
Pharmacological Profile: A Tale of a Prodrug and Its Potent Progeny
Carvedilol, a third-generation beta-blocker, is distinguished by its vasodilatory and antioxidant properties. It is administered as a racemic mixture, with the S(-) enantiomer possessing both alpha-1 and non-selective beta-adrenergic blocking activity, while the R(+) enantiomer primarily exhibits alpha-1 blocking activity.[1][2] Following administration, carvedilol is extensively metabolized in the liver, primarily by CYP2D6 and CYP2C9 enzymes, into several metabolites, some of which are pharmacologically active.[3][4] The three principal active metabolites are the O-desmethyl, para-hydroxyl (4'-hydroxyphenyl), and meta-hydroxyl (5'-hydroxyphenyl) derivatives.[1][5]
Adrenergic Receptor Blockade: A Shift in Potency
While carvedilol itself is a potent beta-blocker, its 4'-hydroxyphenyl metabolite demonstrates significantly greater potency. This metabolite is reported to be approximately 13 times more potent than the parent compound in its beta-adrenergic blocking activity.[6][7] In contrast, the vasodilating alpha-1 blocking activity is a characteristic of the parent drug and is weaker in its metabolites.[1][6]
| Compound | Target Receptor | Potency (Ki) | Relative Potency to Carvedilol |
| Carvedilol | Beta-1 Adrenergic | ~4-5 nM[8] | 1x |
| Beta-2 Adrenergic | - | - | |
| Alpha-1 Adrenergic | - | - | |
| 4'-Hydroxyphenyl Carvedilol | Beta-1 Adrenergic | ~0.3-0.4 nM (estimated) | ~13x[6][7] |
| 5'-Hydroxyphenyl Carvedilol | Beta-1 Adrenergic | - | - |
| O-desmethyl Carvedilol | Beta-1 Adrenergic | - | - |
| Quantitative data for all metabolites is not readily available in the public domain. |
Antioxidant Activity: The Metabolites Take the Lead
A key differentiator between carvedilol and its metabolites lies in their antioxidant capabilities. The carbazole moiety of carvedilol is responsible for this property.[9] Experimental evidence consistently demonstrates that the phenolic metabolites of carvedilol are substantially more potent antioxidants than the parent drug itself.[5][10] In fact, carvedilol exhibits negligible radical-scavenging activity, suggesting that the antioxidant effects observed clinically are largely attributable to its metabolites.[10]
| Compound | Antioxidant Activity (DPPH Radical Scavenging) |
| Carvedilol | Negligible[10] |
| 3-Hydroxycarvedilol | Strongest Activity[10] |
| 5'-Hydroxycarvedilol | Moderate Activity[10] |
| 4'-Hydroxycarvedilol | Weak Activity[10] |
| The order of radical-quenching ability is 3-hydroxy- > 5′-hydroxy > 4′-hydroxycarvedilol.[10] |
Signaling Pathways: Mechanisms of Action
The clinical effects of carvedilol and its metabolites are a consequence of their interaction with key cellular signaling pathways.
Beta-Adrenergic Receptor Signaling
Carvedilol and its active metabolites competitively block beta-adrenergic receptors, thereby inhibiting the downstream signaling cascade initiated by catecholamines like norepinephrine and epinephrine. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.[4][11]
Nrf2/ARE Antioxidant Response Pathway
Carvedilol and its metabolites have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[3][9] This is a critical cellular defense mechanism against oxidative stress. Activation of this pathway leads to the transcription of various antioxidant and cytoprotective genes.
Pharmacokinetics: A Comparative Overview
Carvedilol is rapidly absorbed after oral administration, but undergoes significant first-pass metabolism, resulting in a bioavailability of about 25-35%.[1] The plasma concentrations of the active metabolites are approximately one-tenth of those of carvedilol.[1]
| Parameter | Carvedilol | 4'-Hydroxyphenyl Carvedilol |
| Tmax (hours) | 1-2[4] | ~1.5-2.5 |
| Cmax (ng/mL) | Dose-dependent | ~10% of Carvedilol[1] |
| AUC (ng·h/mL) | Dose-dependent | - |
| Half-life (hours) | 7-10[1] | Similar to Carvedilol[1] |
| Data for other metabolites is limited. |
Experimental Protocols
Quantification of Carvedilol and 4'-Hydroxyphenyl Carvedilol in Human Plasma by UPLC-MS/MS
This protocol is based on established methods for the simultaneous quantification of carvedilol and its active metabolite.[12]
4.1.1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add deuterated internal standards for carvedilol and 4'-hydroxyphenyl carvedilol.
-
Perform solid-phase extraction using a suitable C18 cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes with an organic solvent mixture.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
4.1.2. Chromatographic Conditions
-
Column: UPLC C18 (e.g., 50 × 2.1 mm, 1.7 µm)[12]
-
Mobile Phase: Acetonitrile and 4.0 mM ammonium formate (pH 3.0 with 0.1% formic acid) in a ratio of 78:22 (v/v)[12]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
4.1.3. Mass Spectrometric Detection
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for carvedilol, 4'-hydroxyphenyl carvedilol, and their internal standards.
DPPH Radical Scavenging Assay
This assay is used to evaluate the antioxidant activity of carvedilol and its metabolites by measuring their ability to quench the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[10]
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of carvedilol and its metabolites in methanol.
-
In a 96-well plate, mix the DPPH solution with the test compounds.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
Beta-Adrenergic Receptor Binding Assay
This competitive radioligand binding assay determines the affinity of carvedilol and its metabolites for beta-adrenergic receptors.
-
Prepare cell membranes from a source rich in beta-adrenergic receptors (e.g., CHO cells transfected with the human beta-1 adrenergic receptor).
-
Incubate the membranes with a fixed concentration of a radiolabeled beta-adrenergic antagonist (e.g., [³H]-CGP 12177) and varying concentrations of the unlabeled competitor (carvedilol or its metabolites).
-
After incubation, separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Clinical Relevance and Conclusion
The distinct pharmacological profiles of carvedilol and its active metabolites have significant clinical implications. While the parent drug is a potent beta- and alpha-1 blocker, its 4'-hydroxyphenyl metabolite contributes significantly to the overall beta-blocking effect due to its higher potency.
Crucially, the pronounced antioxidant activity resides almost exclusively in the metabolites.[10] This suggests that carvedilol may function as a prodrug for its antioxidant effects. The activation of the Nrf2/ARE pathway by carvedilol and its metabolites likely contributes to the cardioprotective effects observed in clinical trials, which extend beyond simple beta-blockade.[3][9] These antioxidant properties may play a role in mitigating oxidative stress, a key factor in the pathophysiology of heart failure and atherosclerosis.[13]
References
- 1. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carvedilol activates nuclear factor E2-related factor 2/ antioxidant response element pathway to inhibit oxidative stress and apoptosis of retinal pigment epithelial cells induced by high glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carvedilol, a third-generation β-blocker prevents oxidative stress-induced neuronal death and activates Nrf2/ARE pathway in HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of carvedilol in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Cardiac adrenergic receptor effects of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of carvedilol on adrenergic receptor pharmacology in human ventricular myocardium and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetovanillone augmented the cardioprotective effect of carvedilol against cadmium-induced heart injury via suppression of oxidative stress and inflammation signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of free-radical inhibiting antioxidant properties of carvedilol and its phenolic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of antioxidant property of carvedilol in mild to moderate hypertensive patients: A prospective open-label study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioequivalence Studies Focusing on 4-Hydroxyphenyl Carvedilol Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and findings from bioequivalence studies of carvedilol, with a specific emphasis on the formation of its pharmacologically active metabolite, 4-hydroxyphenyl carvedilol. The formation of this metabolite is a critical consideration in establishing the therapeutic equivalence of generic carvedilol formulations. This document summarizes key quantitative data, details common experimental protocols, and visualizes the metabolic pathway and study workflow.
The Significance of 4-Hydroxyphenyl Carvedilol in Bioequivalence
Carvedilol is a non-selective beta- and alpha-1 adrenergic receptor antagonist widely used in the management of hypertension and heart failure.[1] It undergoes extensive first-pass metabolism in the liver, with the cytochrome P450 enzyme CYP2D6 being the primary catalyst for its conversion to 4-hydroxyphenyl carvedilol.[2][3][4][5] This metabolite is of particular interest as it is approximately 13 times more potent in its beta-blocking activity than the parent drug, carvedilol.[3][6] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend the submission of data on 4-hydroxyphenyl carvedilol as supportive evidence of comparable therapeutic outcomes in bioequivalence studies.[7]
Comparative Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters for both carvedilol and 4-hydroxyphenyl carvedilol from various studies. These studies typically involve administering a single oral dose of a test and a reference carvedilol formulation to healthy volunteers.
Table 1: Pharmacokinetic Parameters of Carvedilol
| Study Reference | Dose (mg) | Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Tmax (h) | T1/2 (h) |
| Study A[8] | 6.25 | Tablet | 21.26 ± 9.23 | 66.95 ± 29.45 | - | 6.30 ± 1.95 |
| Study B[9] | 12.5 | Tablet (Test) | 90.70-104.84% | 98.54-106.94% | - | - |
| Study B[9] | 12.5 | Tablet (Reference) | - | - | - | - |
| Study C[10] | 40 | ER Capsule (Test) | 114.41% (93.68%-116.74%) | 101.54% (95.73-104.85%) | - | - |
| Study C[10] | 40 | ER Capsule (Reference) | - | - | - | - |
*Values are presented as the 90% confidence interval of the geometric least squares mean ratio (test/reference). **Values are presented as the geometric mean ratio (Test/Reference) with the 90% confidence interval in parentheses.
Table 2: Pharmacokinetic Parameters of 4-Hydroxyphenyl Carvedilol
| Study Reference | Dose (mg) | Formulation | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Tmax (h) | T1/2 (h) |
| Study A[8] | 6.25 | Tablet | 2.42 ± 2.07 | 5.93 ± 3.51 | - | 6.31 ± 6.45 |
| Study B[9] | 12.5 | Tablet (Test) | Similar to Reference | Similar to Reference | - | - |
| Study B[9] | 12.5 | Tablet (Reference) | - | - | - | - |
| Study C[10] | 40 | ER Capsule (Test) | 113.15% (96.67%-122.45%) | 102.72% (95.12%-113.35%) | - | - |
| Study C[10] | 40 | ER Capsule (Reference) | - | - | - | - |
**Values are presented as the geometric mean ratio (Test/Reference) with the 90% confidence interval in parentheses.
Experimental Protocols
The methodologies employed in bioequivalence studies of carvedilol are crucial for ensuring the reliability of the obtained data. Below are detailed protocols for key aspects of these studies.
Study Design
A typical bioequivalence study for carvedilol is designed as a single-dose, open-label, randomized, two-period, two-sequence crossover study.[11][12] Healthy adult volunteers are recruited and, after an overnight fast, receive a single oral dose of either the test or reference carvedilol formulation.[8][12] A washout period of at least 7 days separates the two treatment periods.[12]
Blood Sampling
Blood samples are collected at predetermined time points to characterize the pharmacokinetic profile of both carvedilol and 4-hydroxyphenyl carvedilol. A common sampling schedule includes a pre-dose sample and multiple samples collected over 24 to 48 hours post-administration.[10][11][12]
Bioanalytical Method
The simultaneous quantification of carvedilol and its 4-hydroxyphenyl metabolite in plasma is typically achieved using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[8][13][14]
Sample Preparation:
-
Solid-Phase Extraction (SPE): Plasma samples (e.g., 100 µL) are prepared using SPE.[13] This technique is used to isolate the analytes of interest from the plasma matrix.
-
Liquid-Liquid Extraction (LLE): Alternatively, LLE can be employed to extract the analytes from the plasma.[8]
Chromatographic Separation:
-
Column: A C18 column is commonly used for the chromatographic separation of carvedilol and 4-hydroxyphenyl carvedilol.[8][13]
-
Mobile Phase: The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).[8][13]
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[8][13]
-
Detection: Multiple reaction monitoring (MRM) is employed to selectively detect and quantify the precursor and product ions of carvedilol, 4-hydroxyphenyl carvedilol, and their respective deuterated internal standards.[8][13]
Visualizing Key Processes
To better understand the metabolic fate of carvedilol and the workflow of a typical bioequivalence study, the following diagrams are provided.
Caption: Metabolic pathway of Carvedilol to 4-Hydroxyphenyl Carvedilol.
References
- 1. asianpubs.org [asianpubs.org]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. Carvedilol response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bioequivalence study of two different tablet formulations of carvedilol in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of 4-Hydroxyphenyl Carvedilol and Other Beta-Blockers
In the landscape of cardiovascular therapeutics, beta-adrenergic receptor blockers (beta-blockers) are a cornerstone in managing conditions such as hypertension, heart failure, and coronary artery disease.[1][2] Carvedilol, a third-generation beta-blocker, is distinguished by its dual action as a non-selective beta-blocker (β1 and β2) and an alpha-1 (α1) adrenergic antagonist, which contributes to its vasodilatory effects.[3][4][5] However, the clinical efficacy of carvedilol is not solely attributable to the parent compound. Its active metabolite, 4-Hydroxyphenyl Carvedilol, exhibits significantly greater potency in β-adrenergic blockade, warranting a detailed comparison with its parent drug and other commonly prescribed beta-blockers.[3][4][6]
This guide provides an objective, data-driven comparison for researchers, scientists, and drug development professionals, focusing on the pharmacological and pharmacokinetic profiles of 4-Hydroxyphenyl Carvedilol in relation to other key beta-blockers.
Pharmacological Profile: A Potent Metabolite
Carvedilol is extensively metabolized in the liver, primarily through aromatic ring oxidation and glucuronidation, by enzymes such as CYP2D6 and CYP2C9.[3][7] This process yields several metabolites, with the 4'-hydroxyphenyl metabolite being of particular interest due to its potent pharmacological activity. Based on preclinical studies, 4-Hydroxyphenyl Carvedilol is approximately 13 times more potent than the parent carvedilol in its β-receptor blocking activity.[3][4][6] In contrast, its vasodilating activity is considered weak compared to carvedilol.[4][6] Despite its high potency, the plasma concentrations of this active metabolite are typically about one-tenth of those observed for carvedilol.[4][6]
Comparative Analysis of Beta-Blocker Properties
The therapeutic effects of beta-blockers are dictated by their unique pharmacological properties, including receptor selectivity, intrinsic sympathomimetic activity (ISA), and vasodilatory effects. The following table provides a comparative summary.
| Characteristic | 4-Hydroxyphenyl Carvedilol | Carvedilol | Metoprolol | Bisoprolol | Nebivolol |
| Receptor Selectivity | Non-selective (β1, β2)[6] | Non-selective (β1, β2), α1-blockade[3][4][8] | Cardioselective (β1)[1][9] | Highly Cardioselective (β1)[10][11] | Highest Cardioselectivity (β1)[12] |
| β-blocking Potency | ~13 times more potent than Carvedilol[3][4][6] | Baseline | Standard | Standard | Standard |
| Vasodilating Properties | Weak[4][6] | Yes (α1-blockade)[3][5] | No | No | Yes (NO-mediated)[12] |
| Intrinsic Sympathomimetic Activity (ISA) | No[6] | No[6] | No | No | No |
| Clinical Notes | A major contributor to Carvedilol's β-blocking effect. Plasma levels are ~10% of the parent drug.[4][6] | Third-generation beta-blocker. Used in heart failure, hypertension.[8][11] | Second-generation beta-blocker. Long-acting succinate form used in heart failure.[2][13] | Second-generation beta-blocker. Shown to reduce mortality in heart failure.[11][14] | Third-generation beta-blocker. Promotes nitric oxide release.[12] |
Experimental Data and Protocols
Quantitative analysis is crucial for understanding the in-vivo behavior of these compounds. The following sections present pharmacokinetic data and detailed experimental methodologies.
Pharmacokinetic Data Summary
The table below summarizes key pharmacokinetic parameters for carvedilol and its active 4-hydroxy metabolite following a single oral dose of 6.25 mg carvedilol in healthy volunteers.
| Parameter | Carvedilol | 4-Hydroxyphenyl Carvedilol | Data Source |
| Cmax (ng/mL) | 21.26 ± 9.23 | 2.42 ± 2.07 | [15] |
| AUC0-t (ng·h/mL) | 66.95 ± 29.45 | 5.93 ± 3.51 | [15] |
| AUC0-inf (ng·h/mL) | 68.54 ± 30.11 | 6.78 ± 3.49 | [15] |
| T1/2 (h) | 6.30 ± 1.95 | 6.31 ± 6.45 | [15] |
| Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life. Data are presented as mean ± standard deviation. |
Experimental Protocol: Quantification by LC-MS/MS
A common and highly sensitive method for the simultaneous quantification of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Objective: To determine the concentration of carvedilol and 4'-hydroxyphenyl carvedilol in human plasma samples.
Methodology:
-
Sample Preparation:
-
A 100 µL aliquot of human plasma is used.
-
Internal standards (deuterated carvedilol and 4'-hydroxyphenyl carvedilol) are added.
-
Analytes are extracted from the plasma matrix using solid-phase extraction (SPE).[16]
-
-
Chromatographic Separation:
-
Column: UPLC C18 column (e.g., 50 × 2.1 mm, 1.7 µm).[16]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 4.0 mM ammonium formate, pH 3.0) in a ratio of approximately 78:22 (v/v).[16]
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).[16]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[16]
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for carvedilol, 4'-hydroxyphenyl carvedilol, and their respective internal standards to ensure specificity and accurate quantification.
-
-
Validation:
-
The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
Linearity is typically established over a concentration range of 0.05-50 ng/mL for carvedilol and 0.01-10 ng/mL for 4'-hydroxyphenyl carvedilol.[16]
-
Experimental Protocol: In Vitro Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.
Objective: To determine the binding affinity (Ki) of test compounds (e.g., 4-Hydroxyphenyl Carvedilol, other beta-blockers) for β1- and β2-adrenergic receptors.
Methodology:
-
Source of Receptors: Membranes from cell lines engineered to express a high density of human β1- or β2-adrenergic receptors (e.g., CHO cells) are used.[17]
-
Radioligand: A radiolabeled antagonist with high affinity for beta-receptors, such as ³H-CGP 12177, is used.[17]
-
Assay Procedure (Competition Binding):
-
Receptor membranes are incubated with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding with the radioligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The mixture is rapidly filtered through glass fiber filters to separate receptor-bound radioligand from unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The IC50 value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathways and Mechanism of Action
Beta-blockers exert their effects by antagonizing the binding of catecholamines (norepinephrine and epinephrine) to beta-adrenergic receptors. This action inhibits the downstream signaling cascade responsible for increasing heart rate and contractility.
The binding of a catecholamine to the β-adrenergic receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[13][18] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in increased heart rate and contractility.[18][19]
Beta-blockers, including 4-Hydroxyphenyl Carvedilol, competitively inhibit the binding of catecholamines to the β-receptor. This blockade prevents the activation of the downstream signaling cascade, thereby reducing sympathetic stimulation of the heart.
Summary of Clinical Evidence
While direct clinical trials comparing 4-Hydroxyphenyl Carvedilol to other beta-blockers are not available, the extensive clinical data on its parent compound, carvedilol, provides valuable insights. Large-scale trials have demonstrated the efficacy of specific beta-blockers in reducing morbidity and mortality in patients with heart failure.
-
COPERNICUS, CIBIS-II, and MERIT-HF: These landmark trials established that carvedilol, bisoprolol, and metoprolol succinate, respectively, significantly reduce mortality in patients with heart failure.[14]
-
COMET (Carvedilol Or Metoprolol European Trial): This trial suggested a mortality benefit of carvedilol over short-acting metoprolol tartrate in patients with chronic heart failure. However, the comparison has been debated due to the use of a non-equivalent dose and form of metoprolol.[8]
-
Post-Myocardial Infarction: Studies have compared carvedilol and metoprolol in patients after an acute myocardial infarction (AMI). One study found that while both were effective, carvedilol appeared to be more effective than metoprolol in patients with a depressed left ventricular ejection fraction (LVEF ≤ 40%).[20]
The superior β-blocking potency of the 4-hydroxyphenyl metabolite is a critical factor underlying the clinical benefits observed with carvedilol therapy.
Conclusion
4-Hydroxyphenyl Carvedilol stands out as a highly potent active metabolite of carvedilol, contributing significantly to the drug's overall β-adrenergic blockade. Its potency, which is approximately 13-fold greater than the parent compound, distinguishes it mechanistically. While other beta-blockers like metoprolol and bisoprolol offer the advantage of cardioselectivity, carvedilol's combined non-selective beta- and alpha-1 blockade provides a unique hemodynamic profile. The clinical success of carvedilol, particularly in heart failure, is intrinsically linked to the potent activity of its 4-hydroxyphenyl metabolite. For drug development professionals, understanding the structure-activity relationships and metabolic profiles of beta-blockers, as exemplified by carvedilol and its active metabolite, is essential for designing next-generation cardiovascular therapies.
References
- 1. goodrx.com [goodrx.com]
- 2. goodrx.com [goodrx.com]
- 3. Carvedilol - Wikipedia [en.wikipedia.org]
- 4. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. verywellhealth.com [verywellhealth.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Carvedilol versus other beta-blockers in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 14. A comparative analysis of the results from 4 trials of beta-blocker therapy for heart failure: BEST, CIBIS-II, MERIT-HF, and COPERNICUS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Selective Beta-1 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news.med.miami.edu [news.med.miami.edu]
Safety Operating Guide
Carvedilol metabolite 4-Hydroxyphenyl Carvedilol proper disposal procedures
Essential Guidance for Researchers and Drug Development Professionals on the Safe and Compliant Disposal of Carvedilol Metabolite
The proper disposal of chemical waste, including active pharmaceutical ingredients (APIs) and their metabolites, is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of 4-Hydroxyphenyl Carvedilol, a primary metabolite of Carvedilol. Adherence to these procedures is essential to minimize environmental impact and ensure a safe working environment.
I. Hazard Assessment and Regulatory Context
Before handling and disposing of 4-Hydroxyphenyl Carvedilol, it is crucial to understand its hazard profile in comparison to its parent compound, Carvedilol. While both are related, their regulatory classifications for disposal may differ.
According to available Safety Data Sheets (SDS), 4-Hydroxyphenyl Carvedilol is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is designated as slightly hazardous to water, and its release into sewers or surface and ground water should be avoided. In contrast, the parent compound, Carvedilol, is classified as hazardous to the aquatic environment with long-lasting effects.
This distinction underscores the importance of consulting the specific SDS for any chemical prior to disposal. All pharmaceutical waste must be managed in accordance with local, state, and federal regulations to prevent environmental contamination.[1]
II. Comparative Hazard and Disposal Information
The following table summarizes key hazard and disposal information for both Carvedilol and its metabolite, 4-Hydroxyphenyl Carvedilol, to facilitate a comparative understanding.
| Characteristic | Carvedilol | 4-Hydroxyphenyl Carvedilol |
| GHS Hazard Classification | Hazardous to the aquatic environment, long-lasting effects | Not classified as a hazardous substance |
| Environmental Precaution | Avoid release to the environment.[2] | Do not allow to enter sewers/surface or ground water. Slightly hazardous for water. |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[2][3] | Disposal must be made according to official regulations. |
| UN Number (for transport) | UN3077 (Environmentally hazardous substances, solid, n.o.s.) | Not applicable |
III. Step-by-Step Disposal Protocol for 4-Hydroxyphenyl Carvedilol
The following protocol outlines the necessary steps for the proper disposal of 4-Hydroxyphenyl Carvedilol from a laboratory setting. This procedure is designed to be a general guideline; researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) protocols.[4]
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify the waste as 4-Hydroxyphenyl Carvedilol.
-
Segregate: Do not mix 4-Hydroxyphenyl Carvedilol waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[5] Keeping chemical wastes separated is crucial to prevent inadvertent dangerous reactions.[5]
Step 2: Container Selection and Labeling
-
Container: Select a chemically compatible container for the waste. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[6][7]
-
Labeling: Attach a hazardous waste label (or the specific label required by your institution) to the container.[6] The label must be completed with the following information:
Step 3: Waste Accumulation and Storage
-
Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[6] This area should be clearly marked and registered with your institution's EHS department.
-
Secondary Containment: It is best practice to place the waste container in secondary containment, such as a larger, chemically resistant tub, to contain any potential spills.
-
Storage Conditions: Keep the container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated area away from incompatible materials.
Step 4: Request for Waste Pickup
-
Contact EHS: Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][6]
-
Documentation: Complete any required waste disposal request forms provided by EHS. Ensure all information is accurate and complete.
Step 5: Final Disposal
-
Professional Disposal: The collected waste will be transported and disposed of by a licensed hazardous waste management company in accordance with all applicable regulations.[8] This may involve incineration or other approved chemical destruction methods.[8][9]
Important Considerations:
-
Never dispose of 4-Hydroxyphenyl Carvedilol, or any other laboratory chemical, down the drain or in the regular trash.[4]
-
All personnel handling chemical waste must receive proper training on chemical waste management procedures.[6]
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical waste.
IV. Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of 4-Hydroxyphenyl Carvedilol in a laboratory setting.
By adhering to these procedures and consulting with your institution's EHS department, you can ensure the safe and compliant disposal of 4-Hydroxyphenyl Carvedilol, thereby protecting yourself, your colleagues, and the environment.
References
- 1. Occurrence and removal of frequently prescribed pharmaceuticals and corresponding metabolites in wastewater of a sewage treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carvedilol and its metabolites suppress endothelin-1 production in human endothelial cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS assay for the simultaneous quantification of carvedilol and its active metabolite 4'-hydroxyphenyl carvedilol in human plasma to support a bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial detoxification of carvedilol, a β-adrenergic antagonist, by the filamentous fungus Cunninghamella echinulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification and composition of pharmaceutical waste in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carvedilol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4’-Hydroxyphenyl Carvedilol | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
Personal protective equipment for handling Carvedilol metabolite 4-Hydroxyphenyl Carvedilol
Essential Safety and Handling of 4-Hydroxyphenyl Carvedilol
For immediate reference, this guide provides crucial safety and logistical information for handling the Carvedilol metabolite, 4-Hydroxyphenyl Carvedilol, in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.
While the Safety Data Sheet (SDS) for 4-Hydroxyphenyl Carvedilol indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to recognize that it is a metabolite of Carvedilol, a potent pharmaceutical agent. The toxicological properties of the metabolite have not been fully investigated.[1] Therefore, adopting the handling precautions for the parent compound is a prudent and recommended safety measure. Carvedilol is known to potentially cause skin sensitization and is very toxic to aquatic life with long-lasting effects.[2]
Summary of Personal Protective Equipment (PPE) and Safety Measures
| Safety Measure | Requirement | Rationale |
| Ventilation | Handle in a well-ventilated area. Use of a chemical fume hood is recommended. | To minimize inhalation exposure to dust or aerosols.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with the chemical.[2][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use. | To prevent skin contact and potential sensitization.[2][4] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[2][4] |
| Respiratory Protection | Generally not required with adequate ventilation. If dust is generated, use a NIOSH-approved respirator. | To prevent inhalation of airborne particles.[4] |
| Hygiene Practices | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | To prevent ingestion and contamination.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Verify that a properly functioning safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and materials before handling the compound.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Handling:
-
Handle 4-Hydroxyphenyl Carvedilol as a solid to minimize the generation of dust.
-
If weighing the compound, do so in a fume hood or on a balance with a draft shield.
-
For creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the compound tightly closed when not in use.[3]
-
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
For small spills, carefully sweep up the solid material, minimizing dust generation, and place it in a sealed container for disposal.[3]
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For large spills, contact your institution's environmental health and safety department.
-
Disposal Plan
Waste Characterization: Due to the ecotoxicity of the parent compound, Carvedilol, it is recommended to treat 4-Hydroxyphenyl Carvedilol waste as hazardous.
Disposal Procedure:
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing 4-Hydroxyphenyl Carvedilol in a separate, clearly labeled, and sealed hazardous waste container. Do not pour down the drain.[2]
-
-
Final Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific disposal guidelines.
-
Experimental Workflow for Handling 4-Hydroxyphenyl Carvedilol
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
